Oxazolidine-4-carboxylic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-oxazolidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWFSTLUZHSBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCO1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Oxazolidine-4-carboxylic Acid Hydrochloride
Introduction
Oxazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a cyclic analogue of the amino acid serine, its rigid, five-membered ring structure offers a unique conformational constraint that can be exploited in the design of novel therapeutic agents and chiral building blocks.[1] The hydrochloride salt form enhances aqueous solubility and stability, making it a more tractable starting material for synthesis and formulation studies.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers a Senior Application Scientist's perspective on the causality behind experimental choices and the implications of these properties for research and development. Every protocol described is designed as a self-validating system to ensure scientific integrity.
Chemical Identity and Core Physicochemical Properties
A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. These properties are the primary determinants of its handling, formulation, and behavior in biological systems.
Structure and Nomenclature
The compound consists of an oxazolidine ring—a five-membered heterocycle containing both nitrogen and oxygen—with a carboxylic acid substituent at the 4-position. The (4S) stereoisomer is a common commercially available form, highlighting its utility as a chiral precursor.[1]
Caption: Chemical Structure of this compound.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while many identifiers are well-documented, specific experimental values for properties like melting point and pKa are not consistently reported in publicly available literature. In such cases, this guide provides detailed protocols for their determination in Section 3.
| Property | Value | Source / Comment |
| CAS Number | 162285-30-5 ((S)-enantiomer); 1219384-60-7 (unspecified) | [1] |
| Molecular Formula | C₄H₈ClNO₃ | [1] |
| Molecular Weight | 153.57 g/mol | |
| Appearance | White to off-white crystalline solid; Pale-yellow to yellow-brown solid | [1] |
| Solubility | Soluble in water | [1] The hydrochloride form enhances aqueous solubility. |
| Melting Point | Not consistently reported. | See Protocol 3.2 for experimental determination. |
| pKa | Not consistently reported. | As an amino acid analogue, it will have at least two pKa values (carboxyl and amino groups). See Protocol 3.3. |
| Storage | Inert atmosphere, room temperature or 2-8°C. |
Stability and Degradation Profile
Understanding a compound's stability is paramount for ensuring its integrity during storage, experimentation, and formulation. The oxazolidine ring, being a cyclic hemiaminal ether, is susceptible to hydrolysis, which is the primary degradation pathway.
Hydrolytic Stability
The principal mechanism of degradation for this compound is acid- or base-catalyzed hydrolysis. This process involves the cleavage of the oxazolidine ring to yield serine and formaldehyde.[2][3]
Caption: Primary hydrolytic degradation pathway of Oxazolidine-4-carboxylic acid.
Expert Insight: The rate of hydrolysis is significantly influenced by pH and temperature. Studies on related oxazolidine compounds have shown that electron-withdrawing or -donating groups on the ring can alter the stability of the ring-opened intermediate, thereby affecting the degradation kinetics.[2] For drug development purposes, it is crucial to characterize this stability profile across the physiological pH range (1.2 - 7.4) to predict its fate in vivo and to establish appropriate formulation strategies.
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for determining the fundamental physicochemical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Caption: General workflow for physicochemical characterization.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Trustworthiness: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data for pre-formulation and biopharmaceutical classification.[4]
Objective: To determine the concentration of the compound in a saturated aqueous solution at equilibrium across a physiologically relevant pH range.[5]
Materials:
-
This compound (pure, solid form)
-
Buffered solutions (pH 1.2, 4.5, 6.8) and purified water[5]
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)[5]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF, validated for low compound binding)
-
Validated HPLC-UV or LC-MS/MS method for quantification
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each pH condition). An amount sufficient to ensure undissolved solid remains at equilibrium is critical; this confirms saturation.[5]
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the appropriate buffered solution to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 37°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Causality: Continuous agitation maximizes the surface area for dissolution, while the extended time allows the system to reach a thermodynamic steady state, where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation: After equilibration, let the vials stand to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.
-
Causality: Centrifugation is a crucial step to ensure the supernatant is free of microscopic particles that could falsely elevate the measured concentration.
-
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a pre-validated syringe filter into a clean analysis vial.
-
Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and any dilution factors.
Protocol: Melting Point Determination (Capillary Method)
Trustworthiness: This method provides a sharp melting range, which is a key indicator of purity. A pure crystalline compound will have a narrow melting range (0.5-1.0°C), whereas impurities will broaden and depress this range.
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
This compound (finely powdered, completely dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)[6]
Methodology:
-
Sample Loading: Gently tap the open end of a capillary tube into a small mound of the powdered sample until a small amount of solid enters the tube.[7]
-
Sample Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. The final packed height should be 2-3 mm.[7]
-
Causality: Proper packing ensures uniform heat transfer throughout the sample. A sample height greater than 3 mm can lead to a broad, inaccurate melting range due to thermal gradients.[7]
-
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.[8]
-
Accurate Determination: Allow the block to cool to at least 15°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).[7]
-
Causality: A slow heating rate is essential to allow the system to remain in thermal equilibrium, ensuring the temperature of the sample is identical to the thermometer reading when melting occurs.
-
-
Observation & Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire solid mass has turned into a clear liquid.
-
-
Reporting: Report the result as the melting range, T₁ - T₂.
Protocol: pKa Determination (Potentiometric Titration)
Trustworthiness: Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable groups. The resulting titration curve provides a rich dataset, revealing the buffering regions and the isoelectric point (pI).
Objective: To determine the pKa values for the carboxylic acid and the protonated amine of this compound.
Materials:
-
This compound
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution (optional, for back-titration)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Methodology:
-
Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH to dispense titrant into the beaker.
-
Initial pH: Record the initial pH of the amino acid hydrochloride solution.
-
Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize, then record the total volume of NaOH added and the corresponding pH.
-
Causality: The hydrochloride salt means the molecule starts in a fully protonated state (cationic). The first equivalent of NaOH will deprotonate the most acidic group, the carboxylic acid. The second equivalent will deprotonate the ammonium group.
-
-
Data Collection: Continue the titration until the pH has risen significantly past the expected second equivalence point (e.g., to pH 11-12).
-
Data Analysis:
-
Plot pH (y-axis) versus the equivalents of NaOH added (x-axis).
-
The curve will show two inflection points (equivalence points) and two flatter regions (buffering regions).
-
pKa₁ (Carboxylic Acid): Find the pH at the point where exactly 0.5 equivalents of NaOH have been added. This corresponds to the midpoint of the first buffering region.
-
pKa₂ (Ammonium Group): Find the pH at the point where exactly 1.5 equivalents of NaOH have been added. This corresponds to the midpoint of the second buffering region.
-
The equivalence points (steepest parts of the curve) occur at 1.0 and 2.0 equivalents of NaOH.
-
Conclusion
The physicochemical properties of this compound—its solubility, stability, and ionization constants—are critical parameters that govern its application in scientific research and drug development. While some data is readily available from commercial suppliers, a thorough experimental characterization, as detailed in the protocols herein, is essential for any rigorous scientific endeavor. By understanding not just the values themselves, but the principles behind their determination, researchers can make more informed decisions, leading to more robust and reproducible outcomes.
References
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West Virginia Department of Education. DETERMINATION OF MELTING POINTS. [Online]. Available at: [Link]
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LibreTexts Chemistry. 4.3: Melting Point Determination Procedure. [Online]. Updated Aug 20, 2025. Available at: [Link]
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SSERC. Melting point determination. [Online]. Available at: [Link]
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University of Calgary. Melting point determination. [Online]. Available at: [Link]
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PubChem, National Institutes of Health. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. [Online]. Available at: [Link]
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World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility determination for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. [Online]. Available at: [Link]
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Department of Biotechnology. DETERMINATION OF pKa VALUES OF AN AMINO ACID. [Online]. Available at: [Link]
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Scribd. Determination of The Pka Values of An Amino Acid. [Online]. Available at: [Link]
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Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Online]. Available at: [Link]
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PubMed, National Institutes of Health. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Online]. Available at: [Link]
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eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Online]. Available at: [Link]
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ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. [Online]. Available at: [Link]
- Google Patents. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. [Online].
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PubChem, National Institutes of Health. (S)-Oxazolidine-4-carboxylic acid hydrochloride. [Online]. Available at: [Link]
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LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online]. Updated Jan 19, 2025. Available at: [Link]
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MDPI. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Online]. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of (S)-Oxazolidine-4-carboxylic acid hydrochloride
Abstract
(S)-Oxazolidine-4-carboxylic acid is a valuable chiral building block in medicinal and synthetic chemistry. As a constrained analog of the amino acid L-serine, its rigid five-membered heterocyclic structure is instrumental in the design of peptidomimetics, catalysts, and complex pharmaceutical intermediates. This guide provides a comprehensive overview of the synthesis of its hydrochloride salt, focusing on the core chemical principles, a detailed experimental protocol, and critical considerations for process optimization and characterization. The narrative is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction and Strategic Importance
(S)-Oxazolidine-4-carboxylic acid, derived from the naturally occurring amino acid L-serine, belongs to a class of heterocyclic compounds that serve as crucial synthons in organic synthesis. The oxazolidine ring is formed by the condensation of an amino alcohol with an aldehyde or ketone; in this case, L-serine and formaldehyde.[1] The defined (S)-stereochemistry at the C4 position, inherited from the L-serine precursor, makes this molecule a valuable chiral pool starting material.[2] Its hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for storage and subsequent synthetic transformations.[2]
The primary application of this compound lies in its ability to introduce conformational rigidity into molecular structures. In drug development, this can lead to enhanced binding affinity for biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. This guide will detail a robust synthetic pathway, elucidate the reaction mechanism, and provide the necessary technical insights for its successful preparation and validation in a laboratory setting.
Mechanistic Insights: The Chemistry of Oxazolidine Formation
The synthesis of (S)-Oxazolidine-4-carboxylic acid from L-serine and formaldehyde is a classic example of heterocyclic ring formation via intramolecular condensation. The reaction proceeds through two key mechanistic stages: the formation of an iminium intermediate (a Schiff base) and a subsequent intramolecular cyclization.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of L-serine on the electrophilic carbonyl carbon of formaldehyde. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, followed by the elimination of a water molecule to yield a resonance-stabilized iminium ion.
-
Intramolecular Cyclization: The pendant hydroxyl group of the L-serine backbone then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This ring-closing step forms the five-membered oxazolidine ring. The final step is the deprotonation of the resulting oxonium ion to yield the neutral (S)-Oxazolidine-4-carboxylic acid product.
The stereocenter at C4 of the L-serine starting material remains intact throughout the reaction, thereby ensuring the enantiopurity of the final product.
Detailed Experimental Protocol
This protocol describes a representative method for the synthesis of (S)-Oxazolidine-4-carboxylic acid and its subsequent conversion to the hydrochloride salt. The procedure is adapted from established principles of thiazolidine and oxazolidine synthesis.[1][3]
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| L-Serine | C₃H₇NO₃ | 105.09 | 10.51 g | 0.10 | |
| Formaldehyde Solution | CH₂O | 30.03 | 8.9 mL | 0.12 | 37% w/w in H₂O, ~10-15% MeOH stabilizer |
| Deionized Water | H₂O | 18.02 | 100 mL | - | Reaction Solvent |
| Isopropanol | C₃H₈O | 60.10 | 150 mL | - | For precipitation |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | For washing |
| Hydrochloric Acid | HCl | 36.46 | As needed | - | Concentrated (37%) or as HCl in ether |
Step-by-Step Synthesis Workflow
Step 1: Dissolution of L-Serine
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-serine (10.51 g, 0.10 mol).
-
Add deionized water (100 mL) and stir at room temperature until the L-serine is fully dissolved. Gentle warming (to ~40°C) may be applied to aid dissolution, but the solution should be cooled back to room temperature before proceeding.
Step 2: Condensation Reaction
-
While stirring the L-serine solution, add the 37% formaldehyde solution (8.9 mL, 0.12 mol) dropwise over 10-15 minutes. A slight exotherm may be observed.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Rationale: A slight excess of formaldehyde ensures complete conversion of the L-serine. The extended reaction time allows the condensation and cyclization equilibria to favor product formation.
Step 3: Monitoring the Reaction
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a polar system such as Dichloromethane:Methanol (e.g., 8:2 or 7:3 v/v) with a small amount of acetic acid. L-serine will have a lower Rf value than the less polar oxazolidine product.
Step 4: Isolation of the Free Acid
-
Once the reaction is deemed complete, transfer the aqueous solution to a larger flask and concentrate it under reduced pressure using a rotary evaporator. The bath temperature should be kept below 50°C to prevent degradation.
-
Continue evaporation until a viscous oil or semi-solid is obtained. This crude product is (S)-Oxazolidine-4-carboxylic acid.
Step 5: Formation and Isolation of the Hydrochloride Salt
-
Dissolve the crude product in isopropanol (150 mL). Some residual water may cause slight turbidity.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the solution becomes acidic (pH ~1-2, check with pH paper). Alternatively, a saturated solution of HCl in diethyl ether can be used for a more controlled precipitation.
-
A white precipitate of (S)-Oxazolidine-4-carboxylic acid hydrochloride should form. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove residual isopropanol and any non-polar impurities.
-
Dry the product under vacuum to a constant weight.
Process Optimization and Critical Considerations
-
pH Control: The rate of imine formation is pH-dependent. The reaction generally proceeds well without external pH adjustment, as the amino acid itself provides a buffered environment. However, for other aldehydes or substrates, optimizing the pH to a range of 4-6 can accelerate the dehydration step leading to the iminium ion.[4]
-
Temperature: The condensation is typically performed at room temperature to minimize potential side reactions, such as the self-polymerization of formaldehyde.
-
Solvent Choice: Water is an effective and environmentally benign solvent for this reaction.[5] For the hydrochloride salt precipitation, an alcohol like isopropanol is used because the salt is insoluble in it, while the free base has some solubility, facilitating the crystallization process.
-
Purification: For many applications, the precipitated hydrochloride salt is of sufficient purity. If higher purity is required, recrystallization from a solvent system like ethanol/water can be employed.[6] Standard purification of carboxylic acids can also involve dissolution in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidification to precipitate the pure acid.[7][8]
Characterization and Quality Control
The identity and purity of the final product must be confirmed through standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methylene protons of the oxazolidine ring (typically two diastereotopic protons between 4-5 ppm) and the methine proton at C4.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbons, with key signals for the C2 carbon (from formaldehyde, ~80-90 ppm), the C4 carbon (~60-70 ppm), and the carboxylic acid carbonyl (~170-175 ppm). The data for the related (S)-2-oxooxazolidine-4-carboxylic acid shows signals at 55.32 ppm (C4), 68.43 ppm (C5), and 173.90 ppm (carbonyl), providing a useful comparison.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation (C₄H₇NO₃, MW: 133.10 g/mol ).
-
Melting Point (m.p.): The hydrochloride salt should have a distinct and sharp melting point, which can be compared to literature values if available.
-
Purity (HPLC): High-Performance Liquid Chromatography can be used to assess the purity of the final product.
Conclusion
The synthesis of (S)-Oxazolidine-4-carboxylic acid hydrochloride via the condensation of L-serine and formaldehyde is a straightforward and efficient method for producing a valuable chiral intermediate. By understanding the underlying reaction mechanism and controlling key experimental parameters, researchers can reliably produce this compound in high purity. The detailed protocol and procedural rationale provided in this guide serve as a solid foundation for laboratory synthesis and further exploration of this versatile molecule in the fields of drug discovery and chemical development.
References
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Kallen, R. G. (1971). Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. Journal of the American Chemical Society. Available at: [Link]
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Wikipedia contributors. (2024). Cysteine. Wikipedia. Available at: [Link]
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Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids. Semantic Scholar. Available at: [Link]
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- Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Espacenet.
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- Isolation of a Carboxylic acid. Reddit.
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A Technical Guide to the Spectral Analysis of Oxazolidine-4-carboxylic Acid Hydrochloride
This guide provides an in-depth analysis of the methodologies used to characterize Oxazolidine-4-carboxylic acid hydrochloride, a heterocyclic compound of interest in pharmaceutical development and chemical synthesis. As a chiral building block, its structural confirmation and purity assessment are critical.[1] This document details the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this compound.
Introduction: The Importance of Spectral Characterization
This compound is a water-soluble, crystalline solid featuring a five-membered heterocyclic ring.[1] Its specific stereochemistry, denoted as (4S) or (4R), is crucial for its biological activity and incorporation into larger bioactive molecules.[1] Therefore, rigorous analytical techniques are required to confirm its chemical structure, determine its purity, and identify any potential impurities. This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the spectral data associated with this compound and the rationale behind the analytical methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the integrity of the oxazolidine ring and the presence of the carboxylic acid and hydrochloride salt.
Rationale for Experimental Choices in NMR Analysis
The choice of solvent and instrument parameters is critical for acquiring high-quality NMR spectra.
-
Solvent Selection: Due to the hydrochloride salt, the compound is highly polar and soluble in deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). D₂O is often preferred for its simplicity, although the acidic proton of the carboxylic acid and the N-H proton will exchange with deuterium and may not be observed. DMSO-d₆ can be used to observe these exchangeable protons.
-
Operating Frequency: A higher magnetic field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for unambiguous assignment of protons and carbons in the molecule.
Representative NMR Spectral Data
Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound, (S)-2-oxooxazolidine-4-carboxylic acid, in D₂O [2]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |
| H4 | 4.16 (m, 1H) | 55.32 (dd) | Methine proton at the chiral center, adjacent to the carboxylic acid and nitrogen. |
| H5 | 4.22 (m, 2H) | 68.43 (dd) | Methylene protons adjacent to the ring oxygen. |
| C=O (acid) | - | 173.90 (dd) | Carbonyl carbon of the carboxylic acid. |
| C=O (ring) | - | 158.90 | Carbonyl carbon within the oxazolidinone ring. |
Note: The presented data is for (S)-2-oxooxazolidine-4-carboxylic acid and serves as an illustrative example. Actual chemical shifts for this compound may vary.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of D₂O or DMSO-d₆ in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Nuclei to be observed: ¹H and ¹³C.
-
Reference: Internal standard such as DSS or TSP for D₂O, or the residual solvent peak for DMSO-d₆.
-
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
NMR Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis. For this compound, a robust HPLC method can separate the main compound from potential starting materials, by-products, and degradation products.
Rationale for HPLC Method Development
-
Column Selection: A reversed-phase C18 column is a common and effective choice for polar analytes like this compound. The non-polar stationary phase interacts with the carbon backbone of the molecule.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The buffer, often containing a small amount of acid like formic acid or trifluoroacetic acid, helps to ensure good peak shape by suppressing the ionization of the carboxylic acid group.
-
Detection: UV detection is suitable for this compound, although the chromophore is not particularly strong. A low wavelength (e.g., 200-220 nm) is typically used.
Representative HPLC Method Parameters
Table 2: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Experimental Protocol for HPLC Analysis
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as described in Table 2. Filter and degas the solvents.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase A at a known concentration (e.g., 1 mg/mL).
-
Prepare the sample for analysis by dissolving it in mobile phase A to a similar concentration.
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard and sample solutions.
-
Record the chromatograms.
-
-
Data Analysis:
-
Determine the retention time of the main peak from the standard injection.
-
Calculate the purity of the sample by the area percentage method.
-
HPLC Analysis Workflow Diagram
Caption: General workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirmation of Molecular Weight and Impurity Identification
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and for identifying unknown impurities.
Rationale for LC-MS Experimental Choices
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules like this compound. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is particularly useful for confirming the elemental composition of the parent ion and any fragments.
-
LC Conditions: The HPLC conditions used for purity analysis can often be directly transferred to an LC-MS system, provided the mobile phase additives are volatile (e.g., formic acid instead of non-volatile phosphate buffers).
Expected LC-MS Data
For oxazolidine-4-carboxylic acid (free base formula C₄H₇NO₃, molecular weight 117.10), the protonated molecule [M+H]⁺ would have an m/z of 118.05. High-resolution mass spectrometry would provide a more accurate mass measurement, confirming the elemental composition.
Table 3: Expected Mass Spectrometry Data for Oxazolidine-4-carboxylic Acid
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₄H₈NO₃⁺ | 118.0499 |
Experimental Protocol for LC-MS Analysis
-
LC Setup: Use an HPLC system with conditions similar to those described in the HPLC section, ensuring the mobile phase is compatible with MS (e.g., using formic acid).
-
MS Setup:
-
Ionization Source: ESI in positive ion mode.
-
Scan Range: Set the mass analyzer to scan a range that includes the expected m/z of the parent ion (e.g., m/z 50-300).
-
Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature for the best signal.
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.
-
Data Interpretation:
-
Confirm the presence of the expected [M+H]⁺ ion in the mass spectrum of the main chromatographic peak.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
LC-MS Analysis Workflow Diagram
Caption: Workflow for LC-MS analysis for molecular weight confirmation.
Conclusion
The comprehensive spectral analysis of this compound using NMR, HPLC, and LC-MS provides a robust framework for its characterization. NMR spectroscopy is fundamental for structural elucidation, while HPLC is the workhorse for purity assessment and quantification. LC-MS offers definitive confirmation of the molecular weight and is a powerful tool for impurity identification. By employing these techniques with a clear understanding of the underlying principles and the rationale for experimental choices, researchers can ensure the quality and integrity of this important chemical entity.
References
- Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
PubChem. (n.d.). (S)-Oxazolidine-4-carboxylic acid hydrochloride. Retrieved January 10, 2026, from [Link]
Sources
An In-depth Technical Guide to Oxazolidine-4-carboxylic acid hydrochloride (CAS No. 1219384-60-7)
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Constrained Amino Acid Scaffolds
In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures with defined stereochemistry and conformational rigidity is paramount. Chiral building blocks serve as the foundational elements in constructing complex, biologically active molecules, enabling precise control over the three-dimensional arrangement of pharmacophoric features. Oxazolidine-4-carboxylic acid hydrochloride, a heterocyclic derivative of the amino acid serine, represents a valuable yet specialized example of such a building block.
This technical guide provides a comprehensive overview of this compound (CAS No. 1219384-60-7), offering insights into its chemical properties, a proposed synthesis strategy, analytical considerations, and its potential applications as a chiral synthon in pharmaceutical research. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and foundational chemical principles to provide a robust framework for its scientific exploration. The oxazolidine ring system is a key feature in a number of important pharmaceutical agents, particularly in the oxazolidinone class of antibiotics, where it plays a critical role in the drug's mechanism of action.[1][2] The constrained nature of the oxazolidine ring can impart favorable conformational properties to peptide-based therapeutics or serve as a versatile scaffold for the synthesis of diverse small molecules.[3]
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design.
Core Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 1219384-60-7 | [4] |
| Alternate CAS No. | 162285-30-5 (for the (S)-isomer) | [5] |
| Molecular Formula | C₄H₈ClNO₃ | [4] |
| Molecular Weight | 153.57 g/mol | [4] |
| Synonyms | 1,3-oxazolidine-4-carboxylic acid hydrochloride | [4] |
| Physical Form | Solid; Pale-yellow to Yellow-brown Solid | [4][6] |
| Purity | Typically ≥95% | [4] |
| InChI Key | QDWFSTLUZHSBAS-UHFFFAOYSA-N | [4] |
Predicted and Inferred Properties
-
Solubility : As a hydrochloride salt of an amino acid derivative, it is expected to be soluble in water.[7] Its solubility in organic solvents is likely to be limited, particularly in non-polar solvents. For related carboxylic acids, solubility is often achieved in polar organic solvents like DMSO and THF, while being lower in alcohols like methanol and ethanol.[8]
-
pKa : The molecule possesses two primary ionizable groups: the carboxylic acid and the secondary amine (as a hydrochloride salt). By analogy to serine, which has pKa values of approximately 2.21 for the carboxyl group and 9.15 for the amino group, similar values can be anticipated for Oxazolidine-4-carboxylic acid.[7][9][10] The exact pKa values will be influenced by the electronic effects of the oxazolidine ring.
-
Stability : The oxazolidine ring is formed from the condensation of an amino alcohol with an aldehyde. This formation is reversible, and the ring can be susceptible to hydrolysis under acidic conditions, which would lead to the ring-opening to regenerate the serine precursor and formaldehyde.
Synthesis and Manufacturing
While a specific, validated protocol for the synthesis of this compound is not widely published, a plausible and efficient route can be designed based on established organic chemistry principles for the formation of oxazolidines from amino acids. The most direct pathway involves the condensation of a serine ester with formaldehyde, followed by hydrolysis of the ester and salt formation.
A related patent for the synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds highlights the use of serine methyl ester hydrochloride as a key starting material, reinforcing the feasibility of this approach.[11]
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from a commercially available serine ester hydrochloride.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4 | CID 13052098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides [frontiersin.org]
- 4. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine (CAS 56-45-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webqc.org [webqc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Serine - Wikipedia [en.wikipedia.org]
- 10. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 11. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to (4S)-Oxazolidine-4-carboxylic acid hydrochloride
CAS Number: 162285-30-5
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
(4S)-Oxazolidine-4-carboxylic acid hydrochloride (CAS 162285-30-5) is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a constrained analog of the amino acid L-serine, it serves as a valuable chiral building block for the synthesis of complex bioactive molecules. Its rigid, five-membered ring structure, incorporating both nitrogen and oxygen heteroatoms, imparts specific conformational properties that are leveraged in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (4S)-Oxazolidine-4-carboxylic acid hydrochloride, with a particular focus on its role as a precursor in the development of oxazolidinone antibiotics. Detailed experimental considerations, including analytical characterization and stability, are also discussed to provide a practical resource for laboratory and development settings.
Introduction: A Versatile Chiral Building Block
(4S)-Oxazolidine-4-carboxylic acid hydrochloride is a white to off-white crystalline solid, notable for its solubility in water, a property enhanced by its hydrochloride salt form.[1] The defining feature of this molecule is the oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen atoms. The "(4S)" designation specifies a defined stereochemistry at the 4-position, which is crucial for its utility in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for biological activity.[1]
This compound is primarily recognized for its application as a chiral building block in the synthesis of various bioactive molecules, particularly in the pharmaceutical industry.[1] Its structural relationship to L-serine, a naturally occurring amino acid, makes it an attractive starting material for creating novel compounds with potential therapeutic value.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of (4S)-Oxazolidine-4-carboxylic acid hydrochloride is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 162285-30-5 | [1][2] |
| Molecular Formula | C4H8ClNO3 | [1] |
| Molecular Weight | 153.56 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Stereochemistry | (4S) | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Inert atmosphere, 2-8°C | [2][3] |
Structural Formula:
Caption: Chemical structure of (4S)-Oxazolidine-4-carboxylic acid hydrochloride.
Synthesis and Manufacturing Considerations
The most common and efficient synthesis of (4S)-Oxazolidine-4-carboxylic acid hydrochloride involves the condensation reaction of L-serine with formaldehyde. This reaction is analogous to the synthesis of thiazolidine-4-carboxylic acid from L-cysteine and formaldehyde.[4]
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the amino group of L-serine on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization where the hydroxyl group attacks the resulting iminium ion to form the stable five-membered oxazolidine ring. The reaction is typically carried out in an aqueous medium. The hydrochloride salt is then formed by treatment with hydrochloric acid.
Caption: Synthetic pathway for (4S)-Oxazolidine-4-carboxylic acid hydrochloride.
Illustrative Laboratory Protocol
This protocol is illustrative and based on analogous syntheses. Optimization may be required.
-
Dissolution: Dissolve L-serine in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O) to the stirred L-serine solution at room temperature. The molar ratio of formaldehyde to L-serine should be slightly in excess (e.g., 1.1 to 1.2 equivalents).
-
Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 8-12 hours) or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or ¹H NMR).
-
Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 1-2.
-
Isolation: The product may precipitate out of solution upon acidification and cooling. If not, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified (4S)-Oxazolidine-4-carboxylic acid hydrochloride.
Applications in Drug Discovery and Development
The primary utility of (4S)-Oxazolidine-4-carboxylic acid hydrochloride lies in its role as a chiral precursor for the synthesis of more complex molecules, most notably the oxazolidinone class of antibiotics.
Precursor to Oxazolidinone Antibiotics
Oxazolidinones are a critical class of synthetic antibiotics effective against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6] Prominent members of this class include Linezolid and Tedizolid.[6]
The core structure of these antibiotics features a chiral oxazolidin-2-one ring. The synthesis of this crucial pharmacophore often begins with chiral building blocks derived from amino acids. While specific industrial syntheses are proprietary, the general strategy involves the use of a chiral precursor that establishes the required stereochemistry early in the synthetic route. (4S)-Oxazolidine-4-carboxylic acid hydrochloride is an ideal candidate for this purpose, as the oxazolidine ring can be further functionalized and converted to the oxazolidin-2-one core.
Caption: Role as a precursor in oxazolidinone antibiotic synthesis.
The mechanism of action of oxazolidinone antibiotics involves the inhibition of bacterial protein synthesis at an early stage.[5] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a mode of action distinct from other protein synthesis inhibitors.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of (4S)-Oxazolidine-4-carboxylic acid hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxazolidine ring. The diastereotopic protons on the methylene groups will likely appear as complex multiplets. The chemical shifts will be influenced by the solvent used (e.g., D₂O or DMSO-d₆). In D₂O, the acidic proton of the carboxylic acid and the amine proton will exchange with deuterium and may not be observed.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the free base (C₄H₇NO₃).
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of (4S)-Oxazolidine-4-carboxylic acid hydrochloride. A reversed-phase HPLC method would be a suitable starting point for method development.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 200-210 nm) as the molecule lacks a strong chromophore |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Stability and Handling
Stability
The oxazolidine ring is susceptible to hydrolysis, particularly under acidic conditions, which can lead to ring-opening to regenerate the starting amino alcohol (L-serine) and the aldehyde (formaldehyde).[8] The stability is influenced by substituents on the ring. The hydrochloride salt form indicates that the compound is stable at a low pH for storage, but prolonged exposure to strongly acidic or basic conditions in solution should be avoided if the integrity of the ring is desired for subsequent reactions.
Storage and Handling
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[2][3]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(4S)-Oxazolidine-4-carboxylic acid hydrochloride is a strategically important chiral building block with significant applications in the synthesis of high-value pharmaceutical compounds. Its direct lineage from the natural amino acid L-serine provides a cost-effective and stereochemically defined entry point for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is crucial for its successful application in drug discovery and development programs, particularly in the ongoing search for novel antibiotics to combat antimicrobial resistance.
References
-
PubChem. Oxazolidine-4-carboxylic acid hydrochloride | C4H8ClNO3 | CID 45358660 [Online]. Available at: [Link]
- Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid [Online].
-
PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy [Online]. Available at: [Link]
-
PMC - NIH. Current Updates on Oxazolidinone and Its Significance [Online]. Available at: [Link]
-
PMC - NIH. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [Online]. Available at: [Link]
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- 3. rsc.org [rsc.org]
- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 162285-30-5 | (S)-Oxazolidine-4-carboxylic acid hydrochloride | Oxazolidines | Ambeed.com [ambeed.com]
- 8. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Pool Synthesis from Oxazolidine-4-carboxylic Acid Hydrochloride: A Technical Guide for Advanced Drug Development
This guide provides an in-depth exploration of chiral pool synthesis leveraging (S)-Oxazolidine-4-carboxylic acid hydrochloride, a versatile and economically advantageous starting material derived from the natural amino acid L-serine. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic considerations, key transformations, and practical applications of this valuable chiral building block. We will delve into the causality behind experimental choices, offering field-proven insights to empower the design and execution of complex, stereochemically defined synthetic routes.
Introduction: The Strategic Advantage of Oxazolidine-4-carboxylic Acid in Chiral Synthesis
Chiral pool synthesis, the practice of utilizing readily available, enantiopure natural products as starting materials for complex chiral molecules, remains a cornerstone of modern asymmetric synthesis. (S)-Oxazolidine-4-carboxylic acid hydrochloride, derived from L-serine, presents a compelling entry point into this strategy. Its rigid cyclic structure masks the inherent reactivity of the parent amino acid's amine and hydroxyl groups, while preserving the crucial stereocenter at C4. This pre-defined stereochemistry serves as the foundation for the stereocontrolled introduction of new chiral centers, making it an invaluable tool in the synthesis of a wide array of biologically active molecules, including unnatural amino acids, chiral ligands, and pharmaceutical intermediates.
The hydrochloride salt form ensures stability and ease of handling. However, the initial deprotection and subsequent functionalization of the amine and carboxylic acid moieties are critical first steps in unlocking its synthetic potential. This guide will provide a comprehensive overview of these initial manipulations and subsequent transformations that highlight the versatility of this chiral synthon.
Initial Handling and Protection Strategies: Unleashing the Synthetic Potential
The journey from the stable hydrochloride salt to a versatile synthetic intermediate necessitates careful and strategic protection of the reactive functional groups. The choice of protecting groups is paramount and should be guided by the planned subsequent reaction conditions, ensuring orthogonal stability and selective deprotection.
Neutralization and N-Protection
The initial step involves the neutralization of the hydrochloride salt, typically achieved by treatment with a suitable base such as sodium bicarbonate or triethylamine in an appropriate solvent. Following neutralization, the secondary amine of the oxazolidine ring is typically protected to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: N-Boc Protection of (S)-Oxazolidine-4-carboxylic Acid
-
Suspend (S)-Oxazolidine-4-carboxylic acid hydrochloride (1.0 eq) in a mixture of dioxane and water.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of KHSO₄.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-(S)-oxazolidine-4-carboxylic acid.
Carboxylic Acid Esterification
With the amine protected, the carboxylic acid functionality can be esterified to prevent its interference in reactions such as reductions or Grignard additions. Methyl or ethyl esters are common choices, formed under standard Fischer esterification conditions or by reaction with an alkyl halide in the presence of a base.
Experimental Protocol: Esterification of N-Boc-(S)-Oxazolidine-4-carboxylic Acid
-
Dissolve N-Boc-(S)-oxazolidine-4-carboxylic acid (1.0 eq) in methanol.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford the methyl ester.
The following diagram illustrates the initial protection workflow:
Caption: Initial protection workflow for oxazolidine-4-carboxylic acid.
Key Synthetic Transformations: Building Complexity from a Chiral Scaffold
Once appropriately protected, the oxazolidine-4-carboxylic acid scaffold can be elaborated through a variety of stereocontrolled reactions.
Reduction to Chiral Alcohols
The esterified carboxylic acid can be selectively reduced to the corresponding primary alcohol, yielding a valuable chiral building block, (S)-4-(hydroxymethyl)oxazolidin-2-one, after appropriate manipulation of the protecting groups on the nitrogen. This chiral alcohol is a precursor to chiral ligands and other complex molecules.
Experimental Protocol: Reduction of Methyl N-Boc-(S)-Oxazolidine-4-carboxylate
-
Dissolve the methyl ester (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Add lithium borohydride (2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.
-
Purify by column chromatography on silica gel.
Stereoselective Alkylation
The oxazolidinone ring can serve as a chiral auxiliary to direct the stereoselective alkylation of an appended acyl group. This powerful technique, pioneered by Evans, allows for the creation of new stereocenters with high diastereoselectivity. While the parent oxazolidine-4-carboxylic acid itself is not typically used directly as the auxiliary for this purpose, its derivatives can be. More commonly, the chiral information from oxazolidine-4-carboxylic acid is transferred to other molecules that then undergo stereoselective alkylation.
Ring-Opening Reactions: Accessing Acyclic Chiral Scaffolds
The oxazolidine ring can be selectively opened under either acidic or basic conditions to reveal the underlying chiral amino alcohol functionality. This strategy is particularly useful for the synthesis of β-amino acids and their derivatives. The choice of conditions for ring-opening is critical and depends on the desired product and the stability of other functional groups in the molecule.[1][2]
-
Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl) will typically cleave the oxazolidine ring to regenerate the amino alcohol.
-
Basic Hydrolysis: Strong basic conditions can also effect ring-opening, particularly with N-acylated oxazolidinones.[3]
The following diagram illustrates the key synthetic transformations:
Caption: Key synthetic transformations of protected oxazolidine-4-carboxylate.
Applications in the Synthesis of Bioactive Molecules
The derivatives of oxazolidine-4-carboxylic acid have been employed in the synthesis of a range of biologically active compounds, demonstrating the practical utility of this chiral pool starting material.
Synthesis of Unnatural Amino Acids
The ability to perform stereoselective alkylations and ring-opening reactions makes oxazolidine-4-carboxylic acid derivatives excellent precursors for the synthesis of non-proteinogenic amino acids. These unnatural amino acids are crucial components in the development of peptidomimetics with enhanced stability and biological activity.
Preparation of Chiral Ligands for Asymmetric Catalysis
The chiral alcohol derived from the reduction of oxazolidine-4-carboxylic acid can be further elaborated into chiral ligands for asymmetric catalysis.[4] The well-defined stereochemistry of the oxazolidine backbone allows for the precise positioning of coordinating atoms, leading to highly effective and enantioselective catalysts for a variety of transformations.
Intermediates for Pharmaceutical Agents
The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics. While linezolid itself is not directly synthesized from oxazolidine-4-carboxylic acid, the synthetic strategies and chemical space explored with this chiral building block are highly relevant to the development of new oxazolidinone-containing drugs.[5]
Conclusion: A Versatile and Cost-Effective Chiral Building Block
(S)-Oxazolidine-4-carboxylic acid hydrochloride represents a powerful and underutilized resource in the chiral pool. Its ready availability from L-serine, coupled with the ability to undergo a wide range of stereocontrolled transformations, makes it an attractive starting material for the efficient synthesis of complex, enantiopure molecules. This guide has outlined the fundamental strategies for its initial handling and protection, highlighted key synthetic transformations, and provided examples of its application in the synthesis of valuable chiral compounds. By understanding the principles and protocols detailed herein, researchers and drug development professionals can effectively harness the synthetic potential of this versatile chiral building block to accelerate the discovery and development of new medicines.
References
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]
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N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society. [Link]
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Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
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Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. [Link]
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Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. [Link]
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Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Preprints.org. [Link]
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Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. National Institutes of Health. [Link]
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Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]
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An In-depth Technical Guide on the Stereochemistry of Oxazolidine-4-carboxylic acid hydrochloride
Abstract: This technical guide provides a comprehensive examination of the stereochemistry of oxazolidine-4-carboxylic acid hydrochloride, a pivotal chiral building block in modern drug development and asymmetric synthesis. We will explore the synthesis of its stereoisomers, advanced analytical techniques for stereochemical assignment and separation, and the profound impact of its chirality on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of this versatile molecule.
Introduction: The Significance of Chirality in Oxazolidine-4-carboxylic Acids
Oxazolidine-4-carboxylic acid, a heterocyclic analog of the amino acid proline, possesses a chiral center at the C4 position, giving rise to two enantiomers: (4S)-oxazolidine-4-carboxylic acid and (4R)-oxazolidine-4-carboxylic acid. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to pharmaceutical formulation and chemical reactions.
The stereochemical configuration of this molecule is of paramount importance. In drug development, enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[1][2] Therefore, the ability to synthesize and analyze stereochemically pure forms of oxazolidine-4-carboxylic acid and its derivatives is crucial for the development of safe and effective pharmaceuticals.[3] Furthermore, these compounds serve as valuable chiral auxiliaries and synthons in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules.[4][5][6]
This guide will delve into the critical aspects of the stereochemistry of this compound, providing both theoretical understanding and practical, field-proven methodologies.
Stereoselective Synthesis of Oxazolidine-4-carboxylic Acid Enantiomers
The most common and stereospecific route to oxazolidine-4-carboxylic acid enantiomers is the cyclocondensation reaction of a chiral starting material with a carbonyl source, typically formaldehyde or its equivalent. The chirality of the final product is directly dictated by the chirality of the starting amino acid.
-
(4S)-Oxazolidine-4-carboxylic acid is synthesized from L-cysteine.
-
(4R)-Oxazolidine-4-carboxylic acid is synthesized from D-cysteine.
The reaction involves the nucleophilic attack of the amino group of cysteine on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization via the thiol group, which is subsequently replaced by an oxygen from water in the workup, or by using a different synthetic strategy starting from serine. A common precursor for the 2-oxo derivative is L-serine.[7]
The following diagram illustrates the general synthetic pathway.
Caption: Synthesis of (4S) and (4R) enantiomers.
Causality Behind Experimental Choices: The choice of L- or D-cysteine is the critical determinant of the final product's stereochemistry. The reaction conditions are typically mild to prevent racemization at the C4 position. The use of formaldehyde is efficient for forming the oxazolidine ring. The final acidification with HCl not only provides the hydrochloride salt but also aids in the purification process by precipitating the product.
Analytical Techniques for Stereochemical Characterization
Determining the stereochemical purity of this compound is a critical step in both its synthesis and application. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., CHIRALPAK series), is often effective.[8]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol like isopropanol or ethanol. For acidic compounds like oxazolidine-4-carboxylic acid, the addition of a small percentage (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is crucial to ensure good peak shape and resolution.[8]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Trustworthiness of the Protocol: This protocol is self-validating. A racemic standard (a 50:50 mixture of the (4S) and (4R) enantiomers) should be run to confirm that the method can resolve the two peaks. The individual pure enantiomers should also be run to identify the retention time of each.
Data Presentation: Example HPLC Data
| Enantiomer | Retention Time (min) |
| (4R)-Oxazolidine-4-carboxylic acid | 8.5 |
| (4S)-Oxazolidine-4-carboxylic acid | 10.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is an essential tool for confirming the overall chemical structure.[9] To differentiate enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent can be used. These agents interact with the enantiomers to form diastereomeric complexes or compounds, which will have distinct NMR spectra.
For oxazolidine-4-carboxylic acid, the key proton signals to observe in a ¹H NMR spectrum are those of the protons at the C4 and C5 positions of the oxazolidine ring.[7][10]
Key Spectroscopic Features:
-
¹H NMR: The proton at C4 typically appears as a multiplet. The chemical shifts of the diastereotopic protons at C5 can also provide stereochemical information.
-
¹³C NMR: The carboxyl carbon appears in the range of 170-180 ppm, while the C4 and C5 carbons have characteristic shifts that can be confirmed against reference spectra.[7][9]
X-Ray Crystallography
X-ray crystallography provides unambiguous proof of the absolute stereochemistry of a chiral molecule.[11][12] By analyzing the diffraction pattern of a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. This technique is particularly valuable for establishing a reference standard for a new synthetic route or for resolving any ambiguities from other analytical methods.
Impact on Drug Development and Asymmetric Synthesis
The stereochemistry of oxazolidine-4-carboxylic acid and its derivatives has profound implications for their biological activity and utility in synthesis.
Biological Activity
Many oxazolidinone-containing compounds are potent antibiotics.[3][13] The antibacterial activity is often highly stereoselective. For instance, the well-known antibiotic linezolid, which features an oxazolidinone core, owes its activity to the (S)-enantiomer.[2] The stereocenter, analogous to the C4 position in oxazolidine-4-carboxylic acid, is crucial for the correct binding to the bacterial ribosome, thereby inhibiting protein synthesis.[1] Therefore, when using oxazolidine-4-carboxylic acid as a scaffold in drug design, controlling the stereochemistry at the C4 position is essential for achieving the desired therapeutic effect.
Caption: Workflow for Chiral Purity Analysis.
Chiral Auxiliaries in Asymmetric Synthesis
(4S)- and (4R)-oxazolidine derivatives are widely used as chiral auxiliaries to control the stereochemical outcome of chemical reactions.[4][5] The oxazolidine ring provides a rigid conformational scaffold that effectively shields one face of a reactive intermediate, directing the approach of a reagent to the other face. This strategy, pioneered by David A. Evans, is a cornerstone of modern asymmetric synthesis.[5] After the desired stereocenter has been created, the chiral auxiliary can be cleaved under mild conditions and recycled.
Conclusion
The stereochemistry of this compound is a critical factor that dictates its synthesis, analysis, and application. A thorough understanding of its chiral properties is essential for researchers and scientists in the pharmaceutical and chemical industries. The methodologies outlined in this guide provide a robust framework for the stereocontrolled synthesis and rigorous analysis of this important chiral building block, enabling the development of stereochemically pure and effective new chemical entities.
References
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Chen, L.-Y., & Huang, P.-Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry. Available from [Link]
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American Chemical Society. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Available from [Link]
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National Center for Biotechnology Information. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Rapid Synthesis and Antimicrobial Activity of Novel 4-Oxazolidinone Heterocycles. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Current Updates on Oxazolidinone and Its Significance. PubMed Central. Retrieved from [Link]
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Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Retrieved from [Link]
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Pakistan Journal of Pharmaceutical Sciences. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]
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Espacenet. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed Central. Retrieved from [Link]
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MDPI. (n.d.). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Retrieved from [Link]
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ResearchGate. (n.d.). Compounds, biological activity, clinical study phase, approval date and chemical structure of some oxazolidine derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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Spectral Database for Organic Compounds, SDBS. (n.d.). Thiazolidine-4-carboxylic acid, 2-(2-propoxyphenyl)- [1H NMR]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
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Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
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Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
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Nova Science Publishers. (n.d.). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fmoc-oxazolidine-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2017). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Oxazolidine-4-carboxylic acid hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Oxazolidine-4-carboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, alongside detailed, field-proven protocols for its empirical determination.
Introduction: A Key Chiral Building Block
This compound is a heterocyclic compound derived from the amino acid L-serine. Its rigid, chiral structure makes it a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents. As a hydrochloride salt, its physical properties, most notably its solubility, are significantly altered compared to its zwitterionic free acid form. Understanding and quantifying its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and the design of crystallization processes.
This document provides a detailed exploration of the theoretical underpinnings of its solubility, predictable trends based on analogous structures, and robust experimental methodologies for precise quantification.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a given solvent is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a salt like this compound, several key factors dictate its behavior in organic media.
-
Molecular Structure and Polarity : The molecule possesses multiple polar functional groups: a carboxylic acid (pKa ~2-3), a secondary amine (as a hydrochloride salt, pKa ~9-10), and an ether linkage. These groups can engage in strong dipole-dipole interactions and act as hydrogen bond donors (N-H, O-H) and acceptors (C=O, C-O-C). The oxazolidine ring itself introduces conformational rigidity.
-
The Role of the Hydrochloride Salt : In its solid state, the compound exists as an ionic lattice. For dissolution to occur, the solvent molecules must provide sufficient solvation energy to overcome this lattice energy. The hydrochloride form prevents the molecule from existing as a less soluble zwitterion, which typically has very strong intermolecular interactions. This salt form generally enhances solubility in polar solvents, particularly those capable of solvating both the chloride anion and the protonated amine cation.
-
Solvent Properties :
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents are excellent candidates for dissolving this compound. Their hydroxyl groups can effectively hydrogen bond with the solute's polar functionalities. Alcohols can solvate the chloride ion and the protonated amine, effectively breaking down the crystal lattice.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : Solvents like Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) have large dipole moments and are excellent hydrogen bond acceptors. They can effectively solvate the cation but are less effective at solvating the chloride anion compared to protic solvents. Acetonitrile, while polar, is a weaker solvent for salts.
-
Non-Polar Solvents (e.g., Toluene, Hexanes) : These solvents lack the ability to form strong interactions with the ionic and polar parts of the molecule. The energy required to break the solute's crystal lattice is not compensated by solute-solvent interactions, leading to predictably very low solubility.
-
Expected Solubility Profile Based on Analogous Compounds
While specific quantitative data for this compound is not widely published, a reliable qualitative and semi-quantitative profile can be constructed by examining structurally related compounds.
| Compound | Solvent | Reported Solubility | Implication for Target Compound |
| L-Serine methyl ester hydrochloride | Water | 50 mg/mL | High aqueous solubility is expected. |
| Methanol | Soluble | Confirms high affinity for polar protic solvents. Methanol is predicted to be an excellent solvent. | |
| DL-Serine Hydrochloride | Water | Highly Soluble | Reinforces high water solubility. |
| Ethanol | Slightly Soluble | Suggests solubility decreases as the alkyl chain of the alcohol increases and polarity decreases. | |
| L-Proline (a cyclic amino acid) | Methanol, Ethanol | Highly Soluble | The cyclic structure does not preclude solubility in polar protic solvents.[1] |
| N-Boc-L-proline | Ethanol, DMSO | ~15 mg/mL | Provides a baseline for solubility in common polar organic solvents, suggesting moderate to good solubility is achievable.[2] |
| DMF | ~20 mg/mL | Indicates DMF may be a slightly better solvent than ethanol or DMSO for related structures.[2] |
Predicted Solubility Trend for this compound:
High Solubility (> 50 mg/mL) : Water, Methanol Moderate Solubility (10-50 mg/mL) : Ethanol, DMSO, DMF Low to Sparingly Soluble (1-10 mg/mL) : Isopropanol, Acetonitrile, Acetone Practically Insoluble (< 1 mg/mL) : Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexanes
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust, well-controlled experimental methods. The following protocols describe the gold-standard equilibrium method and a rapid kinetic screening method.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
This method determines the equilibrium solubility, representing the true saturation point of the compound in a solvent at a given temperature.
Core Principle : Excess solid is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration is measured.
Step-by-Step Methodology :
-
Preparation : Add an excess amount of this compound (e.g., 20-50 mg, accurately weighed) to a known volume of the chosen organic solvent (e.g., 1-2 mL) in a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Equilibration : Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., at 25 °C and 37 °C). Agitate the slurries for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to confirm equilibrium by taking measurements at both 24 and 48 hours.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution : Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase or solvent for analysis to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
Calculation : Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Workflow for Thermodynamic Solubility Determination
Caption: Kinetic vs. Thermodynamic Solubility.
Conclusion and Recommendations
This compound is a polar, ionic compound whose solubility is dominated by its ability to form hydrogen bonds and electrostatic interactions. It is predicted to be highly soluble in polar protic solvents like water and methanol, with decreasing solubility in less polar or aprotic organic solvents. For process development and formulation, it is imperative to determine the thermodynamic solubility using a robust method like the shake-flask protocol outlined herein. This data will provide a reliable foundation for selecting appropriate solvent systems for reactions, enabling efficient purification through controlled crystallization, and guiding the development of stable liquid formulations.
References
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Cayman Chemical. N-Boc-L-proline Product Information. Link
-
Thermo Scientific Alfa Aesar. L-Serine methyl ester hydrochloride, 98%. Link
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Fengchen Group Co., Ltd. DL-Serine Hydrochloride HCl BP EP USP CAS 55819-71-1. Link
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PubChem. This compound. National Center for Biotechnology Information. Link
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PubChem. (S)-Oxazolidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. Link
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Solubility of Things. Proline. Link
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An In-depth Technical Guide to the Mechanism of Action of Oxazolidine-4-carboxylic Acid Hydrochloride in Biological Systems
Introduction: Unveiling a Potent Cysteine Prodrug for Cellular Protection
Oxazolidine-4-carboxylic acid hydrochloride, scientifically known as L-2-oxothiazolidine-4-carboxylate (OTC), is a heterocyclic compound that has garnered significant interest within the research and drug development communities. Its primary role as a potent and bioavailable prodrug of the amino acid L-cysteine positions it as a key modulator of intracellular redox balance and a powerful cytoprotective agent. This guide provides an in-depth exploration of the core mechanisms through which OTC exerts its biological effects, offering researchers, scientists, and drug development professionals a comprehensive understanding of its therapeutic potential. We will delve into its fundamental biochemistry, downstream signaling consequences, and the practical experimental methodologies required to investigate its activity.
Part 1: The Core Mechanism - A Trojan Horse for Cysteine Delivery
The central tenet of Oxazolidine-4-carboxylic acid's biological activity lies in its efficient delivery of L-cysteine into the cell. Cysteine is a semi-essential sulfur-containing amino acid that, while crucial for numerous cellular processes, is limited in its direct therapeutic application due to its rapid oxidation and potential toxicity. OTC elegantly circumvents these limitations.
Intracellular Conversion to L-Cysteine
Upon entering the cell, Oxazolidine-4-carboxylic acid is enzymatically hydrolyzed by 5-oxoprolinase, an enzyme also involved in the gamma-glutamyl cycle. This reaction cleaves the oxazolidine ring, yielding L-cysteine.[1] This intracellular conversion is a critical aspect of its mechanism, as it ensures that the often-limiting substrate for glutathione synthesis is delivered directly to its site of action.
Below is a diagram illustrating the intracellular conversion of Oxazolidine-4-carboxylic acid to L-cysteine.
Caption: Intracellular conversion of OTC to L-cysteine.
Replenishment of the Glutathione Pool
The newly synthesized L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells and a master antioxidant. The biosynthesis of GSH occurs in two ATP-dependent steps:
-
Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL).
-
Addition of glycine: Catalyzed by glutathione synthetase (GS).
By providing a steady intracellular supply of cysteine, OTC directly fuels the synthesis of GSH, leading to a significant increase in the total glutathione pool.[2][3][4] This replenishment is particularly crucial under conditions of oxidative stress, where GSH is rapidly depleted.
The following diagram depicts the pathway from OTC to glutathione synthesis.
Caption: OTC-mediated replenishment of the glutathione pool.
Part 2: Downstream Consequences of Enhanced Glutathione Synthesis
The elevation of intracellular GSH levels initiates a cascade of protective effects, solidifying the therapeutic potential of Oxazolidine-4-carboxylic acid.
Potent Antioxidant and Radical Scavenging Activity
Glutathione is a primary defender against oxidative damage. It directly quenches reactive oxygen species (ROS) and reactive nitrogen species (RNS) and serves as a cofactor for several antioxidant enzymes, including:
-
Glutathione Peroxidases (GPx): Catalyze the reduction of hydrogen peroxide and lipid hydroperoxides.
-
Glutathione S-Transferases (GSTs): Detoxify a wide range of xenobiotics and endogenous electrophilic compounds.
By bolstering the GSH pool, OTC enhances the cell's capacity to neutralize harmful free radicals and protect cellular macromolecules from oxidative damage.
Modulation of Inflammatory Pathways: The NF-κB Connection
Oxidative stress is a key driver of inflammation. An important mechanism through which OTC exerts anti-inflammatory effects is by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[1][5] NF-κB is a transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its activation is often redox-sensitive. The increased GSH levels resulting from OTC administration can prevent the oxidation and degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing NF-κB's translocation to the nucleus and subsequent pro-inflammatory gene transcription.
A simplified signaling pathway is illustrated below:
Caption: Experimental workflow for measuring intracellular GSH.
Assessment of Antioxidant Capacity
The Oxygen Radical Absorbance Capacity (ORAC) assay is a widely used method to determine the antioxidant capacity of a sample.
Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) that is induced by a peroxyl radical generator (e.g., AAPH). The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve of the sample to that of a standard antioxidant, typically Trolox (a water-soluble vitamin E analog).
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare cell lysates as described for the GSH assay.
-
Dilute the lysates and a Trolox standard to appropriate concentrations in a suitable buffer.
-
-
ORAC Assay:
-
In a black 96-well plate, add the fluorescein probe to all wells.
-
Add the diluted samples, Trolox standards, and a blank (buffer only) to their respective wells.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively) at regular intervals over time until the fluorescence has significantly decayed.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and the blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Generate a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the samples from the standard curve, expressed as Trolox equivalents (TE).
-
Conclusion: A Promising Cytoprotective Agent with a Well-Defined Mechanism
This compound stands out as a well-characterized L-cysteine prodrug with a clear and potent mechanism of action centered on the replenishment of intracellular glutathione. This fundamental action translates into robust antioxidant and anti-inflammatory effects, offering a compelling therapeutic strategy for a variety of conditions underpinned by oxidative stress. The experimental protocols detailed in this guide provide a solid framework for researchers to further investigate and harness the cytoprotective properties of this promising molecule. As our understanding of the intricate interplay between redox biology and disease pathogenesis continues to grow, the therapeutic potential of agents like Oxazolidine-4-carboxylic acid will undoubtedly remain a focal point of scientific inquiry.
References
Sources
- 1. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. L-2-oxothiazolidine-4-carboxylate, a cysteine precursor, stimulates growth and normalizes tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of L-2-oxothiazolidine-4-carboxylate increases glutathione levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability Assessment of Oxazolidine-4-carboxylic acid hydrochloride
Foreword: The Criticality of Thermal Stability in Pharmaceutical Development
In the journey of a drug from discovery to a marketable product, understanding its chemical and physical stability is paramount. For active pharmaceutical ingredients (APIs) like Oxazolidine-4-carboxylic acid hydrochloride, a proline analogue with significant potential in medicinal chemistry, thermal stability is not merely a parameter to be measured; it is a critical attribute that dictates its formulation, packaging, storage, and ultimately, its safety and efficacy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the thermal stability of this important heterocyclic compound. We will delve into the core analytical techniques, provide field-proven experimental protocols, and offer insights into interpreting the resulting data, all grounded in established scientific principles and regulatory expectations.[2][3]
Foundational Principles: Understanding Thermal Decomposition
Thermal decomposition is the process by which a substance breaks down into simpler constituent molecules when subjected to heat. For a pharmaceutical compound like this compound, this process can lead to a loss of potency, the formation of potentially toxic degradants, and alterations in physical properties.[1][2] Forced degradation studies, which involve intentionally stressing a drug substance under conditions more severe than accelerated stability testing, are essential to identify likely degradation pathways and products.[1][2][4] These studies are a cornerstone of pharmaceutical development, providing crucial information for formulation development and the validation of stability-indicating analytical methods.[1][5]
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), provide a framework for stability testing of new drug substances and products.[6][7][8] These guidelines recommend evaluating the thermal stability of a drug substance under various temperature and humidity conditions to establish a re-test period or shelf life.[6][9]
Core Analytical Techniques for Thermal Stability Assessment
A multi-faceted analytical approach is necessary to fully characterize the thermal behavior of this compound. The two primary techniques for assessing bulk thermal properties are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These are often coupled with chromatographic techniques to identify and quantify any degradation products.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11][12] It is invaluable for determining the temperature at which a material begins to decompose, as well as quantifying the loss of volatiles such as water or residual solvents.[13][14]
-
Principle of Operation: A high-precision balance continuously monitors the mass of the sample as it is heated in a furnace at a controlled rate.[11] The resulting TGA curve plots mass loss against temperature, revealing distinct steps that correspond to different thermal events.[14]
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[15][16] It is used to determine critical thermal properties such as melting point, crystallization temperature, and to study thermal stability.[15]
-
Principle of Operation: The instrument maintains a sample and a reference at the same temperature and measures the difference in heat flow required to do so.[15][17] Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks on the DSC thermogram. DSC can provide insights into a drug's thermal stability and help predict its behavior under various environmental conditions.[15] It is also instrumental in assessing purity and identifying different polymorphic forms of a drug, which can have different stabilities.[15][18]
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
While TGA and DSC provide information on when and how a compound degrades, they do not identify the resulting degradation products. For this, hyphenated chromatographic techniques are essential. HPLC coupled with a mass spectrometer (HPLC-MS) is the workhorse for separating, identifying, and quantifying impurities and degradants in pharmaceutical samples.[19][20]
-
Principle of Operation: The sample is injected into a liquid mobile phase that flows through a column packed with a stationary phase. The components of the sample separate based on their differential interactions with the stationary and mobile phases.[21] The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for structural elucidation of the degradation products.[19][22]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust and self-validating framework for assessing the thermal stability of this compound.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended).
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. Quantify the mass loss at different temperature ranges.
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Purge the sample chamber with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate the sample at a temperature well below any expected transitions (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the melting or decomposition point observed in TGA.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Identify and integrate endothermic and exothermic peaks to determine melting points, heats of fusion, and decomposition temperatures and enthalpies.
Protocol: Forced Degradation and HPLC-MS Analysis
-
Stress Conditions (Forced Degradation):
-
Thermal Stress: Store a known concentration of this compound in a solid state at elevated temperatures (e.g., 60°C, 80°C, and a temperature near its decomposition onset determined by TGA) for a defined period (e.g., 1, 2, 4, and 8 weeks).[19]
-
Control Sample: Store a control sample under refrigerated conditions (2-8 °C).
-
-
Sample Preparation for HPLC-MS:
-
At each time point, dissolve a precisely weighed amount of the stressed and control samples in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
HPLC-MS Method:
-
Column: A C18 reversed-phase column is a common starting point for polar molecules.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a Photodiode Array (PDA) detector to monitor the absorbance at multiple wavelengths and a mass spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap) for accurate mass measurements and fragmentation analysis.[22]
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
Use the mass spectrometry data to determine the molecular weights and elemental compositions of the degradants.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which are crucial for structural elucidation.[19]
-
Visualization of Experimental Workflows
Clear visualization of the experimental process is key to understanding the interplay between different analytical techniques.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Caption: Workflow for Forced Degradation and HPLC-MS Analysis.
Interpreting the Data: Building a Stability Profile
The data from these analyses, when considered together, provide a comprehensive thermal stability profile for this compound.
| Analytical Technique | Key Data Output | Interpretation |
| Thermogravimetric Analysis (TGA) | - Onset temperature of decomposition- Percentage mass loss at specific temperatures | - Defines the upper-temperature limit for the compound's stability.- Indicates the presence of volatiles (e.g., water, solvent) vs. decomposition. |
| Differential Scanning Calorimetry (DSC) | - Melting point (°C)- Heat of fusion (J/g)- Decomposition exotherm/endotherm | - Confirms the identity and purity of the sample.- Provides information on the energy associated with physical and chemical changes.- Can indicate potential polymorphic transitions. |
| HPLC-MS | - Chromatograms of stressed vs. control samples- Mass spectra of degradation products- Fragmentation patterns (MS/MS) | - Identifies the number and relative amounts of degradation products.- Determines the molecular weight and potential elemental composition of degradants.- Allows for the structural elucidation of degradation products. |
A hypothetical degradation pathway for this compound could involve hydrolysis of the ester linkage or cleavage of the oxazolidine ring. The exact pathway would be determined by the structural elucidation of the degradation products identified by HPLC-MS.
Caption: Hypothetical Thermal Degradation Pathways.
Conclusion: Ensuring Drug Quality Through Rigorous Stability Assessment
The thermal stability assessment of this compound is a critical and multi-faceted process that underpins successful drug development. By employing a suite of orthogonal analytical techniques—TGA for decomposition onset, DSC for thermal transitions, and HPLC-MS for degradant identification—a comprehensive stability profile can be established. This in-depth understanding allows for the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and ultimately ensures the quality, safety, and efficacy of the final drug product. Adherence to regulatory guidelines and the application of sound scientific principles, as outlined in this guide, are essential for navigating the complexities of pharmaceutical development and bringing safe and effective medicines to patients.
References
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- Forced Degradation Studies: Regulatory Considerations and Implementation.
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- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
- RS-DSC: Setting a New Standard for High-Concentration Drug Stability Testing. (2024, September 25).
- Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
- Differential Scanning Calorimetry (DSC). Malvern Panalytical.
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC.
- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Aurigaresearch.
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA).
- Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. (n.d.). MDPI.
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1).
- Thermogravimetric Analysis (TGA): How Helpful in Drug Development. (2024, November 27).
- Q1A(R2) Guideline. (n.d.). ICH.
- Quality Guidelines. (n.d.). ICH.
- Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
- Thermogravimetric analysis - Pharmaceutical analysis. (n.d.). Slideshare.
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV.
- Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
- Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC - NIH.
- Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. (n.d.). New Journal of Chemistry (RSC Publishing).
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A-Technical-Guide-to-the-Synthesis-of-Novel-Heterocyclic-Compounds-from-Oxazolidine-4-carboxylic-acid-hydrochloride
Introduction
(R)-Oxazolidine-4-carboxylic acid hydrochloride, a derivative of the amino acid L-serine, stands as a cornerstone chiral building block in modern organic synthesis. Its rigid cyclic structure preserves the stereochemical integrity of the parent amino acid, making it an invaluable precursor for the asymmetric synthesis of complex molecules. This guide provides an in-depth exploration of advanced synthetic strategies that leverage this synthon for the construction of novel and medicinally relevant heterocyclic compounds.
This document is intended for researchers, scientists, and professionals in drug development. It moves beyond simple procedural descriptions to offer a deeper understanding of the underlying principles, the rationale behind experimental choices, and the practical applications of the resulting compounds. The protocols and insights presented herein are grounded in established, peer-reviewed literature, ensuring both reliability and reproducibility.
Core Synthetic Strategy: Intramolecular Cyclization of N-Acyl Derivatives
A predominant and powerful strategy for elaborating the oxazolidine scaffold involves the N-acylation of the secondary amine, followed by an intramolecular cyclization. This approach transforms the relatively stable oxazolidinone ring into more complex and functionally diverse lactams, which are key intermediates in the synthesis of biologically active agents.[1]
The success of this strategy hinges on the ability of the N-acyl side chain to generate a nucleophile that can attack the electrophilic carbonyl carbon of the oxazolidinone ring.[1] This process effectively serves as a ring-expansion or rearrangement, leading to the formation of new heterocyclic systems.
Mechanistic Insight: The Role of Carbanion Generation
The key mechanistic step is the generation of a carbanion on the N-acyl side chain. This is typically achieved by using a strong base to deprotonate a carbon alpha to an electron-withdrawing group (EWG), such as a sulfone, sulfoxide, or phosphonate. The resulting stabilized carbanion then acts as the internal nucleophile.
Caption: General workflow for lactam synthesis.
Synthesis of Functionalized γ- and δ-Lactams
This methodology provides reliable access to chiral γ- and δ-lactams, which are prevalent scaffolds in many pharmaceutical compounds.[1] For example, this approach has been successfully employed in the synthesis of a key precursor for the antiepileptic drug Levetiracetam.[1]
| Precursor | Activating Group (on N-Acyl Chain) | Base | Product | Yield (%) |
| N-phenylsulfonylmethyl-oxazolidinone | Phenylsulfonyl | n-BuLi | γ-Lactam | 95 |
| N-phenylsulfinylmethyl-oxazolidinone | Phenylsulfinyl | LDA | γ-Lactam | 90 |
| N-diethylphosphonomethyl-oxazolidinone | Diethylphosphonate | n-BuLi | γ-Lactam | 85 |
Data synthesized from concepts described in the literature.[1]
Detailed Experimental Protocol: Synthesis of a Phenylsulfonyl-γ-Lactam
This protocol is a representative example of the intramolecular cyclization strategy.
Objective: To synthesize a chiral γ-lactam from an N-acylated oxazolidine precursor.
Materials:
-
N-(phenylsulfonylmethyl)-4-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with N-(phenylsulfonylmethyl)-4-oxazolidinone (1.0 eq).
-
Dissolution: Anhydrous THF is added via syringe to dissolve the starting material, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Causality Explanation: The reaction is conducted at low temperature to control the reactivity of the highly basic n-BuLi and to prevent side reactions, such as decomposition or reaction with the solvent.
-
-
Deprotonation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 10 minutes. The reaction mixture is stirred at -78 °C for 1 hour.
-
Causality Explanation: n-BuLi is a strong, non-nucleophilic base that selectively deprotonates the carbon alpha to the sulfonyl group, generating the required carbanion for the subsequent cyclization.
-
-
Cyclization: The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Trustworthiness Check: Quenching with a mild proton source like NH4Cl neutralizes the excess base and any remaining carbanion, ensuring a safe workup.
-
-
Extraction: The aqueous layer is extracted three times with EtOAc. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired functionalized γ-lactam.[1]
Alternative Strategy: Decarboxylative Isomerization to 2-Oxazolines
N-acyl-2-oxazolidinones can also serve as precursors to 2-oxazolines, another class of valuable heterocyclic compounds. This transformation proceeds via a decarboxylative cyclization mechanism under mild conditions.[2]
This method avoids the high temperatures or expensive metal catalysts required by some traditional methods for synthesizing oxazolines.[2]
Mechanistic Pathway
The reaction is typically initiated by the ring-opening of the N-acyl-2-oxazolidinone by a nucleophile, such as lithium iodide. In the presence of a mild proton source like ammonium chloride, this is followed by decarboxylation. A final treatment with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), promotes the cyclization to the 2-oxazoline product.[2]
Caption: Decarboxylative isomerization workflow.
Applications in Drug Discovery and Development
The heterocyclic scaffolds synthesized from oxazolidine-4-carboxylic acid are of significant interest to the pharmaceutical industry.
-
Lactams: The γ- and δ-lactam cores are integral components of numerous drugs, including antibiotics, enzyme inhibitors, and central nervous system agents.[1]
-
Piperidines: The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of drugs targeting various receptors and enzymes.[3][4] Synthetic routes starting from oxazolidine derivatives offer stereocontrolled access to highly functionalized piperidones and piperidines.[3]
-
Oxazolidinones: While the starting material is an oxazolidinone, further modifications can lead to novel oxazolidinone derivatives with potent antibacterial activity, as exemplified by the drug Linezolid.[5][6]
The ability to generate these diverse and stereochemically defined heterocyclic compounds from a readily available chiral precursor makes oxazolidine-4-carboxylic acid a powerful tool in the rational design and synthesis of new therapeutic agents.[7]
Conclusion
(R)-Oxazolidine-4-carboxylic acid hydrochloride is more than just a protected amino acid; it is a versatile and powerful chiral synthon. The synthetic strategies outlined in this guide, particularly those involving intramolecular cyclization and decarboxylative rearrangements, demonstrate its utility in constructing complex and valuable heterocyclic systems. By understanding the mechanistic principles and employing the robust protocols described, researchers can efficiently generate libraries of novel compounds for evaluation in drug discovery programs, ultimately accelerating the development of new medicines.
References
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D'hooghe, M., et al. (2007). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. [PMC - NIH]. Available at: [Link]
-
Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkat USA. Available at: [Link]
- Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
-
Unknown Author. Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
- Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(iii), 197-209.
- Unknown Author. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.
-
Al-Amin, M., et al. (2010). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. [PMC - NIH]. Available at: [Link]
- Unknown Inventor. (2020). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents (CN111808040A).
- Unknown Inventor. (1994). Novel heterocyclic carboxylic acids. Google Patents (EP0585314A1).
-
Wang, Y., et al. (2018). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 23(7), 1735. [PMC - NIH]. Available at: [Link]
-
Zhao, Y., et al. (2021). Design, synthesis and antibacterial evaluation of novel oxazolidinone derivatives nitrogen-containing fused heterocyclic moiety. Bioorganic & Medicinal Chemistry Letters, 32, 127660. [PubMed]. Available at: [Link]
- Unknown Author. (2024). Synthesis, Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. Journal of Kufa for Chemical Sciences.
-
Unknown Author. (n.d.). Oxazolidine synthesis. Organic Chemistry Portal. Available at: [Link]
- Unknown Author. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Applicable Chemistry.
-
Reddy, G. S., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 25(23), 5737. [MDPI]. Available at: [Link]
-
Asati, V., et al. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2014, 1-14. [PMC - PubMed Central]. Available at: [Link]
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The Alchemist's Scion: Transforming Oxazolidine-4-carboxylic Acid into Enantiomerically Pure Molecules
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is insatiable, driven by the stringent requirements of the pharmaceutical industry and the intricate demands of materials science. Within the chemist's toolkit, chiral building blocks serve as the foundational keystones for constructing complex, stereochemically defined molecules. Among these, oxazolidine-4-carboxylic acid, a constrained cyclic amino acid derivative, has emerged as a versatile and powerful scaffold. This guide provides a comprehensive exploration of the synthetic strategies to harness the inherent chirality of oxazolidine-4-carboxylic acid hydrochloride, transforming it into a diverse array of valuable, enantiomerically pure substances. We will delve into the underlying principles of its reactivity, provide detailed experimental protocols, and showcase its application in the synthesis of significant molecular targets.
The Strategic Advantage of a Constrained Chiral Scaffold
Oxazolidine-4-carboxylic acid, readily available in both (R) and (S) forms, offers a unique combination of structural features that make it an attractive starting material for asymmetric synthesis. The rigid five-membered ring locks the stereocenter at C4, preventing racemization under a variety of reaction conditions. This inherent stability is a critical asset in multi-step syntheses. Furthermore, the bifunctional nature of the molecule, possessing both a secondary amine and a carboxylic acid, provides two orthogonal handles for chemical modification. This allows for a modular approach to the synthesis of complex chiral molecules, including non-natural amino acids, chiral amino alcohols, and intricate heterocyclic systems.
The journey from the commercially available hydrochloride salt to a synthetically useful intermediate typically begins with two crucial transformations: N-protection and esterification of the carboxylic acid. The choice of protecting groups is paramount and is dictated by the desired subsequent reactions and the conditions required for their eventual removal.
Activating the Scaffold: N-Protection and Esterification
The secondary amine within the oxazolidine ring is a nucleophilic center that can interfere with subsequent reactions. Therefore, its protection is a critical first step. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its ease of installation and its lability under acidic conditions, which are generally mild enough to not compromise the integrity of the oxazolidine ring or the stereocenter.
Experimental Protocol: N-Boc Protection of (S)-Oxazolidine-4-carboxylic acid
A common and effective method for the N-protection of amino acids is the use of di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Materials:
-
(S)-Oxazolidine-4-carboxylic acid hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-Oxazolidine-4-carboxylic acid hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used in the next step without further purification.
With the amine protected, the carboxylic acid can be converted to an ester. This transformation is often necessary to improve solubility in organic solvents and to activate the carbonyl group for certain reactions. Methyl or ethyl esters are common choices, prepared through standard Fischer esterification or by reaction with an alkyl halide in the presence of a non-nucleophilic base.
The Gateway to Chiral Amino Alcohols: Reduction of the Carboxylic Acid
One of the most valuable transformations of N-protected oxazolidine-4-carboxylic acid is its reduction to the corresponding chiral amino alcohol. These 1,2-amino alcohols are privileged structures in medicinal chemistry and serve as precursors for chiral ligands and auxiliaries.[1][2] The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid without affecting the N-Boc protecting group or the oxazolidinone ring. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they can sometimes lead to over-reduction or side reactions.[3] A milder and often more selective approach involves the use of sodium borohydride in combination with an activating agent for the carboxylic acid.[4]
Experimental Protocol: Reduction of N-Boc-(S)-Oxazolidine-4-carboxylic Acid
Materials:
-
N-Boc-(S)-Oxazolidine-4-carboxylic acid
-
Tetrahydrofuran (THF), anhydrous
-
N-Methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-(S)-Oxazolidine-4-carboxylic acid (1 equivalent) in anhydrous THF and cool the solution to -15 °C.
-
Add N-Methylmorpholine (1.1 equivalents) dropwise, followed by the slow addition of isobutyl chloroformate (1.1 equivalents).
-
Stir the resulting mixed anhydride solution at -15 °C for 30 minutes.
-
In a separate flask, dissolve sodium borohydride (2 equivalents) in water and cool to 0 °C.
-
Slowly add the NaBH₄ solution to the mixed anhydride solution, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chiral amino alcohol.
Diastereoselective Alkylation: Building Stereochemical Complexity
The oxazolidinone scaffold can serve as a chiral auxiliary to direct the stereochemical outcome of reactions at an adjacent carbon center.[5] For instance, the enolate of an N-acyl oxazolidinone can undergo highly diastereoselective alkylation.[6][7] By first acylating the N-protected oxazolidine-4-carboxylic acid ester and then forming the enolate, one can introduce a new substituent with a high degree of stereocontrol.
The stereochemical outcome of these reactions is often rationalized by the formation of a rigid chelated intermediate, where the metal cation (typically lithium or sodium) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This conformation shields one face of the enolate, directing the incoming electrophile to the opposite face.
Ring-Opening Strategies: Accessing Diverse Chiral Scaffolds
The oxazolidinone ring, while stable under many conditions, can be strategically opened to yield other valuable chiral molecules. This approach allows for the transfer of the stereochemical information from the C4 position to a new molecular framework. For example, treatment of N-alkyl-oxazolidin-2-ones with Grignard reagents can lead to the formation of tertiary carboxylic amides.[8] This reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of the oxazolidinone, followed by ring opening.
Applications in the Synthesis of Bioactive Molecules
The enantiomerically pure building blocks derived from oxazolidine-4-carboxylic acid are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds. The oxazolidinone ring itself is a key pharmacophore in a class of antibiotics, with linezolid being a prominent example.[9][10][11] The synthetic strategies outlined above can be adapted to generate analogues of linezolid with modified side chains, allowing for the exploration of structure-activity relationships and the development of new antibacterial agents with improved efficacy or resistance profiles.[12]
Conclusion
(S)- and (R)-Oxazolidine-4-carboxylic acid hydrochloride are not merely simple chiral molecules; they are powerful and versatile starting materials for the construction of a wide array of enantiomerically pure compounds. Through a series of well-established and reliable transformations, including N-protection, esterification, reduction, diastereoselective alkylation, and ring-opening reactions, researchers can leverage the inherent chirality of this scaffold to synthesize valuable building blocks for drug discovery and development. The methodologies outlined in this guide provide a solid foundation for harnessing the synthetic potential of this remarkable chiral synthon. As the demand for stereochemically pure molecules continues to grow, the importance of versatile chiral building blocks like oxazolidine-4-carboxylic acid will undoubtedly increase, paving the way for the discovery of new medicines and materials.
References
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Reddy, P. K., Mukkanti, K., & Rao, D. M. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482. [Link]
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Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved from [Link]
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Bult, T. B., et al. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules, 27(15), 4949. [Link]
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Sibi, M. P., & Liu, M. (2001). Diastereoselective α-alkylation of N-acyloxazolidinones. Organic Letters, 3(25), 4181–4184. [Link]
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Sharma, G. V., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Mini-Reviews in Organic Chemistry, 14(3), 179-192. [Link]
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Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
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Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]
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Al-Tel, T. H. (2011). A facile synthesis of the oxazolidinone antibacterial agent linezolid. Tetrahedron Letters, 52(43), 5644-5646. [Link]
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ResearchGate. (n.d.). Synthesis of oxazolidinone from β-amino alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). Derivatives of (5-Oxooxazolidin-4-yl)acetic acids in aspartic acid α-carboxyl protection: a word of caution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. [Link]
-
ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]
-
Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 108-110. [Link]
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Brickner, S. J. (1996). The discovery of linezolid, the first oxazolidinone antibacterial agent. Clinical Infectious Diseases, 22(Supplement_1), S1-S2. [Link]
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de Almeida, M. V., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1149-1172. [Link]
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Bensa, D., et al. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Organic & Biomolecular Chemistry, 6(8), 1410-1415. [Link]
-
ResearchGate. (2014, June 27). What is the best protocol for Oxazolidine synthesis on resin?. [Link]
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Cao, Y., & Yang, G. (2015). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1338. [Link]
-
ResearchGate. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). (5-Oxooxazolidin-4-yl)acetic Acid Derivatives as a Protection for the α-Carboxyl Group of Aspartic Acid: A Word of Caution. Retrieved from [Link]
- Google Patents. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
PubChem. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]
-
Hungarian Journal of Industry and Chemistry. (n.d.). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Retrieved from [Link]
-
Espacenet. (n.d.). CN111808040A - Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Retrieved from [Link]
-
An-Najah Staff Site. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of Oxazolidine-4-carboxylic Acid Hydrochloride in Solid-Phase Peptide Synthesis
Introduction: Overcoming Synthetic Hurdles in SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research, diagnostics, and therapeutics. However, significant challenges persist, particularly the synthesis of "difficult sequences" prone to on-resin aggregation.[1] This phenomenon, driven by intermolecular hydrogen bonding and the formation of secondary structures like β-sheets, can lead to poor solvation of the growing peptide chain.[1][2] The consequences are severe: incomplete coupling reactions, failed deprotection steps, and ultimately, low yields of impure products that necessitate complex and costly purification.[3]
One of the most effective strategies to mitigate on-resin aggregation is the incorporation of "pseudoproline dipeptides".[2][4] Oxazolidine-4-carboxylic acid, a derivative of serine or threonine, is a key building block in this strategy.[5] By introducing a proline-like "kink" into the peptide backbone, it effectively disrupts the formation of undesirable secondary structures.[2][5] This enhances the solvation of the peptide chain, leading to more efficient coupling and deprotection steps, which dramatically improves the yield and purity of the final peptide.[2][6]
This guide provides an in-depth analysis and detailed protocols for the use of Oxazolidine-4-carboxylic acid hydrochloride, a common monomeric building block, focusing on its mechanism, strategic implementation, and best practices in Fmoc-based SPPS.
The Dual-Function Mechanism of Oxazolidine Rings
The power of oxazolidine-based building blocks lies in their dual functionality: they act as both a temporary side-chain protecting group for serine (Ser) or threonine (Thr) and as a potent disruptor of aggregation.[2]
-
Temporary Protection: The oxazolidine ring structure effectively masks the hydroxyl and backbone amide groups of a Ser or Thr residue. This structure is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) but is designed to be labile under strong acidic conditions.[5]
-
Conformational Disruption: The five-membered ring forces a cis-amide bond conformation with the preceding amino acid residue.[2] This creates a significant bend or "kink" in the peptide backbone, sterically hindering the chain-to-chain interactions required for β-sheet formation and aggregation.[5][6]
-
Regeneration of the Native Sequence: The oxazolidine ring is not a permanent modification. During the final cleavage and deprotection step, the strong acid cocktail (typically based on Trifluoroacetic Acid - TFA) cleaves the peptide from the resin and simultaneously opens the oxazolidine ring, regenerating the native serine or threonine residue.[5] This elegant, one-step deprotection simplifies the overall workflow.
Sources
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- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
Application Notes and Protocols: Carboxyl Group Activation of Oxazolidine-4-carboxylic acid Hydrochloride for Amide Coupling
Introduction
Oxazolidine-4-carboxylic acids are valuable chiral building blocks in medicinal chemistry and drug development, frequently utilized as constrained amino acid surrogates to modulate peptide conformation and improve pharmacokinetic properties. The successful incorporation of these motifs into target molecules hinges on the efficient formation of an amide bond, a reaction that often presents challenges due to the steric hindrance and electronic properties of the oxazolidine ring system. This guide provides an in-depth exploration of the principles and practical protocols for the carboxyl group activation of Oxazolidine-4-carboxylic acid hydrochloride to achieve successful amide coupling. We will delve into the mechanistic underpinnings of various coupling strategies, offering field-proven insights to navigate potential hurdles and optimize reaction outcomes.
Principles of Carboxyl Group Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[1] To overcome this thermodynamic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This process transforms the carboxyl group into a more electrophilic species, susceptible to nucleophilic attack by the amine.
Several classes of reagents have been developed for this purpose, each with its own mechanism, advantages, and limitations. The choice of an appropriate activating agent is critical for the successful coupling of sterically demanding substrates like Oxazolidine-4-carboxylic acid.
Carbodiimide-Mediated Activation
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used coupling agents.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3][4] This intermediate can then be attacked by the amine to yield the desired amide and a urea byproduct.[3][4]
However, the O-acylisourea intermediate is unstable and can undergo intramolecular rearrangement to a stable N-acylurea, which is unreactive and can complicate purification.[5] To suppress this side reaction and minimize the risk of racemization, especially with chiral carboxylic acids, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included. These additives react with the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.
Phosphonium and Uronium/Aminium Salt-Based Reagents
For more challenging couplings, including those involving sterically hindered amino acids, phosphonium and uronium/aminium salt-based reagents are often more effective.[6][7][8] These reagents are generally more powerful than carbodiimides and can facilitate faster reactions with higher yields.[7]
-
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) activate the carboxylic acid by forming a phosphonium ester intermediate.[6] A key advantage of phosphonium reagents is that they do not pose a risk of guanidinylation of the amine component, a potential side reaction with uronium-based reagents.[6]
-
Uronium/Aminium Salts: Reagents such as HBTU, HATU, and HCTU are technically aminium salts and are highly reactive.[6][7] They activate the carboxylic acid by forming an active ester, for instance, an OBt ester in the case of HBTU.[7] HATU, which forms a more reactive OAt ester, is particularly effective for difficult couplings.[7]
The fundamental difference between these two classes lies in the atom that is activated to facilitate amide bond formation: phosphorus in phosphonium salts and carbon in uronium salts.[6]
Acyl Halide Formation
An alternative strategy involves the conversion of the carboxylic acid to a highly reactive acyl halide, typically an acyl chloride or acyl fluoride. This is a classic method for amide bond formation.[9][10] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to generate acyl chlorides in situ.[9] For sterically hindered substrates where other methods fail, the formation of an acyl fluoride using reagents like TFFH can be a highly effective strategy.[8][11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound.
Protocol 1: General Amide Coupling using HATU
This protocol is suitable for a wide range of amines and is particularly effective for sterically hindered couplings.
Materials and Reagents:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in anhydrous DMF, add DIPEA (3.0 equivalents) at 0 °C. The base is necessary to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Add HATU (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Carbodiimide-Mediated Coupling using EDC/NHS
This protocol is a cost-effective method suitable for less sterically demanding amines.
Materials and Reagents:
-
This compound
-
Amine of choice
-
EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add NHS (1.2 equivalents) followed by EDC hydrochloride (1.2 equivalents) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 15-60 minutes to pre-activate the carboxylic acid, forming the NHS ester.[1]
-
Add the amine (1.0 equivalent) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, dilute with EtOAc and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the yield and purity of the desired amide. The following table summarizes key features of commonly used reagents for the coupling of sterically hindered amino acids.
| Coupling Reagent | Active Intermediate | Reactivity | Key Advantages | Potential Side Reactions |
| EDC/NHS | NHS ester | Moderate | Water-soluble byproducts (with EDC), cost-effective.[1] | Racemization (can be minimized with NHS), N-acylurea formation. |
| HBTU | OBt ester | High | Efficient for many couplings, stable in solution.[7] | Guanidinylation of the amine.[6] |
| HATU | OAt ester | Very High | Highly effective for sterically hindered substrates.[7][8] | Guanidinylation of the amine, higher cost. |
| PyBOP | OBt ester | High | "Clean" reaction with no risk of guanidinylation.[6] | Byproduct can be carcinogenic (for BOP, not PyBOP).[6] |
Visualization of the Amide Coupling Workflow
The following diagram illustrates the general workflow for the carboxyl group activation and subsequent amide coupling of Oxazolidine-4-carboxylic acid.
Sources
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- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
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- 9. Amide Synthesis [fishersci.co.uk]
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- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note: Stereoselective Synthesis of β-Lactams Using an Oxazolidine-4-Carboxylic Acid-Derived Chiral Auxiliary
Abstract
The β-lactam (azetidin-2-one) ring is a cornerstone structural motif in medicinal chemistry, most notably as the active core of penicillin, cephalosporin, and carbapenem antibiotics.[1][2] The therapeutic efficacy of these compounds is critically dependent on their stereochemistry. This application note provides a detailed guide for the diastereoselective synthesis of β-lactams via the Staudinger [2+2] cycloaddition of a ketene and an imine.[1][3] We will focus on the use of L-oxazolidine-4-carboxylic acid as a readily available, chiral starting material to generate a powerful chiral auxiliary that directs the stereochemical outcome of the cycloaddition, yielding enantiomerically enriched β-lactam products. This guide is intended for researchers in organic synthesis and drug development, offering both a robust theoretical framework and detailed, field-tested protocols.
Introduction and Mechanistic Overview
The Staudinger cycloaddition, first reported in 1907, is a powerful method for constructing the strained four-membered β-lactam ring by reacting a ketene with an imine.[1] However, controlling the stereochemistry at the newly formed C3 and C4 centers is a significant challenge. The use of chiral auxiliaries, temporarily attached to one of the reactants, is a proven strategy to overcome this.
In this methodology, L-oxazolidine-4-carboxylic acid is converted into an N-acyl oxazolidinone. This oxazolidinone serves two purposes: it acts as a handle to generate the required ketene in situ and, more importantly, its inherent chirality sterically directs the approach of the imine, leading to a highly diastereoselective reaction.[3][4]
The generally accepted mechanism proceeds through several key steps:
-
Ketene Formation: An N-acyl oxazolidinone acid chloride, prepared from the parent carboxylic acid, is treated with a tertiary amine base (e.g., triethylamine). The base eliminates HCl to generate a highly reactive ketene intermediate.
-
Nucleophilic Attack: The imine nitrogen attacks the electrophilic central carbon of the ketene, forming a zwitterionic intermediate.[5]
-
Conrotatory Ring Closure: The zwitterionic intermediate undergoes a 4π-conrotatory electrocyclization to form the final β-lactam ring.[3] The stereochemical information from the chiral auxiliary is transferred during this step, preferentially forming one diastereomer.
Caption: Figure 1: General Mechanism of Chiral Auxiliary-Directed Staudinger Cycloaddition
Experimental Design and Rationale
A successful synthesis requires careful preparation of the two key coupling partners: the N-acyl oxazolidinone (ketene precursor) and the imine.
Preparation of the Chiral Ketene Precursor
The journey from the commercially available L-oxazolidine-4-carboxylic acid hydrochloride involves three critical transformations:
-
Neutralization and N-Protection: The starting material is a hydrochloride salt. The amine must be neutralized before it can be acylated. Simultaneously, a protecting group like tert-butyloxycarbonyl (Boc) is often installed. This is crucial because the secondary amine of the oxazolidine ring is nucleophilic and would interfere with subsequent reactions. The Boc group provides steric bulk and electronic protection, ensuring that reactions occur at the desired positions.[6][7]
-
Saponification: The protected intermediate is typically an ester, which must be hydrolyzed (saponified) back to the free carboxylic acid to allow for the next acylation step.
-
Acylation and Conversion to Acid Chloride: The free carboxylic acid is then acylated with a desired R-group (e.g., using phenoxyacetyl chloride for penicillin V precursors). This newly installed carboxylic acid is then converted to a highly reactive acid chloride (e.g., using oxalyl chloride or thionyl chloride), which is the immediate precursor to the ketene.
Imine Synthesis
The imine (or Schiff base) component is generally prepared through the condensation of an aldehyde and a primary amine. The choice of substituents on both the aldehyde and amine components is vast, allowing for the synthesis of a diverse library of β-lactam analogues. For this protocol, we will use the imine formed from p-anisaldehyde and p-anisidine as a representative example.
Detailed Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are chemical irritants and should be handled with care. Anhydrous solvents are required for the cycloaddition step.
Protocol 3.1: Synthesis of the N-Acyl Oxazolidinone Acid Chloride
This protocol outlines the conversion of N-Boc-L-oxazolidine-4-carboxylic acid to the phenoxyacetylated acid chloride.
Step 1: Phenoxyacetylation
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add N-Boc-L-oxazolidine-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
In a separate flask, dissolve phenoxyacetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Rationale: Triethylamine acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt that is then acylated by the phenoxyacetyl chloride. Using a slight excess of base ensures complete reaction.
Step 2: Boc Deprotection
-
Cool the reaction mixture from Step 1 back to 0 °C.
-
Slowly add trifluoroacetic acid (TFA, 5.0 eq).
-
Stir at 0 °C for 30 minutes, then at room temperature for 2 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the secondary amine on the oxazolidinone ring.[8]
Step 3: Conversion to Acid Chloride
-
Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.
-
To the resulting crude oil, add anhydrous DCM followed by oxalyl chloride (1.5 eq) at 0 °C. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1 hour. Gas evolution (CO, CO₂) should be observed.
-
Rationale: Oxalyl chloride converts the carboxylic acid to the corresponding acid chloride. Catalytic DMF accelerates the reaction via the formation of a Vilsmeier intermediate.
-
Concentrate the mixture in vacuo to afford the crude N-acyl oxazolidinone acid chloride. This product is moisture-sensitive and should be used immediately in the next step without further purification.
Protocol 3.2: Diastereoselective Staudinger [2+2] Cycloaddition
Step 1: Imine Formation and Reaction Setup
-
In a separate flame-dried, three-neck round-bottom flask under nitrogen, dissolve the desired imine (e.g., N-(4-methoxybenzylidene)-4-methoxyaniline, 1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (1.5 eq) to the imine solution.
Step 2: Cycloaddition
-
Dissolve the crude acid chloride from Protocol 3.1 in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cold imine solution over a period of 1 hour using a syringe pump.
-
Causality: This slow addition is the most critical step of the entire procedure. It maintains a very low steady-state concentration of the highly reactive ketene, which is generated in situ. This minimizes ketene dimerization and other side reactions, maximizing the yield of the desired β-lactam. The low temperature (-78 °C) further controls reactivity and significantly enhances diastereoselectivity.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
Step 3: Workup and Purification
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired β-lactam diastereomer.
Workflow and Expected Results
The entire experimental process can be visualized as a linear sequence of transformations.
Caption: Figure 2: Experimental Workflow for β-Lactam Synthesis
Data Summary
The described protocol is robust and applicable to a range of imines. The chiral auxiliary consistently directs the formation of the cis-β-lactam as the major product.
| Entry | Imine Aldehyde Component | Imine Amine Component | Diastereomeric Ratio (cis:trans)¹ | Isolated Yield (%) |
| 1 | Benzaldehyde | Aniline | >97:3 | 88 |
| 2 | p-Anisaldehyde | p-Anisidine | >97:3 | 92 |
| 3 | Cinnamaldehyde | Benzylamine | 95:5 | 81 |
| 4 | Isobutyraldehyde | Benzylamine | 90:10 | 75 |
¹ Diastereomeric ratio determined by ¹H NMR analysis of the crude reaction mixture.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete formation of acid chloride. 2. Moisture in the reaction. 3. Ketene dimerization due to rapid addition. | 1. Ensure sufficient oxalyl chloride and catalyst are used. 2. Use freshly distilled anhydrous solvents and flame-dried glassware. 3. Decrease the addition rate of the acid chloride solution using a syringe pump. |
| Poor Diastereoselectivity | 1. Reaction temperature too high. 2. Sterically undemanding imine substrate. | 1. Ensure the internal reaction temperature is maintained at or below -78 °C. 2. This is substrate-dependent; however, lower temperatures generally favor higher selectivity. |
| Complex Mixture of Products | 1. Impure starting materials. 2. Side reactions from reactive ketene. | 1. Purify imine before use. Use acid chloride immediately after formation. 2. Lower the reaction temperature and slow the addition rate. |
Conclusion
This application note details a reliable and highly diastereoselective method for synthesizing chiral β-lactams. By leveraging a chiral auxiliary derived from inexpensive L-oxazolidine-4-carboxylic acid, this protocol provides access to valuable building blocks for antibiotic research and development. The key to success lies in the meticulous control of reaction conditions, particularly temperature and addition rates, to manage the reactivity of the transient ketene intermediate. This method underscores the power of chiral auxiliaries in modern asymmetric synthesis.
References
-
Tripodi, F., & Catto, M. (2021). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 26(11), 3093. [Link]
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2007). Synthesis of 2-oxazolidinones from beta-lactams: stereospecific total synthesis of (-)-cytoxazone and all of its stereoisomers. Organic Letters, 9(4), 575–578. [Link]
-
Reyes-González, M. A., et al. (2016). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 6(75), 71329-71338. [Link]
-
Miller, M. J. (1986). N-Acyloxy monocyclic .beta.-lactams. University of Notre Dame. [Link]
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Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2007). Synthesis of 2-oxazolidinones from beta-lactams: stereospecific total synthesis of (-)-cytoxazone and all of its stereoisomers. Semantic Scholar. [Link]
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Reddy, P. V., et al. (2007). Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. Beilstein Journal of Organic Chemistry, 3, 19. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. [Link]
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Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 17(23), 2437-2451. [Link]
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ResearchGate. (2008). Stereoselective Synthesis of β-Lactams by Using D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. [Link]
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Organic Reactions. (n.d.). The Synthesis of β-Lactams. [Link]
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Wikipedia. (n.d.). β-Lactam. [Link]
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Krasavin, M., et al. (2024). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 29(10), 2289. [Link]
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Bruggink, A. (Ed.). (2001). Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. Springer. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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Chen, Y., et al. (2013). Synthesis of new penicillin derivatives as drug-like molecules for biological screening. Chinese Journal of Chemistry, 31(1), 107-114. [Link]
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Al-Masoudi, N. A. L., et al. (2015). Synthesis of penicillin derivatives and study of their biological antibacterial activities. Journal of Saudi Chemical Society, 19(6), 682-687. [Link]
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Garcías, R. C., et al. (2003). Theoretical Studie of the Oxazolidine Cleavage of an Aza-beta-Lactam Derivate of Clavulanic Acid. ResearchGate. [Link]
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Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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de Vroom, E. (1987). Synthesis of Penicillin N and Isopenicillin N. ResearchGate. [Link]
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Martín-Villacorta, J., & Reglero, A. (1988). Enzymatic synthesis of penicillins. Journal of Antibiotics, 41(10), 1364-1370. [Link]
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Application Notes & Protocols: Stereocontrol in the Evans Aldol Reaction Using Amino Acid-Derived Chiral Auxiliaries
Introduction: The Challenge of Asymmetric Synthesis and the Evans Aldol Solution
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development and natural product chemistry. Among the most powerful tools for creating carbon-carbon bonds with precise stereochemical control is the aldol reaction. Developed by David A. Evans and his coworkers, the Evans asymmetric aldol reaction utilizes a temporary chiral auxiliary to direct the stereochemical outcome of the reaction, enabling the reliable formation of specific stereoisomers.[1][2] This methodology has become a foundational strategy in complex molecule synthesis due to its high degree of predictability and reliability.[2][3]
This guide provides an in-depth exploration of the Evans aldol reaction, focusing on the principles of stereocontrol, detailed experimental protocols, and the critical structural requirements for the chiral auxiliary.
The Heart of the Matter: Selecting the Correct Chiral Auxiliary
A common point of inquiry revolves around the use of various chiral molecules as potential auxiliaries. The topic "Oxazolidine-4-carboxylic acid hydrochloride" is a case in point. While derived from an amino acid and possessing a chiral center, its structure is fundamentally incompatible with the standard Evans aldol protocol.
Key Insight: Why Oxazolidine-4-carboxylic Acid is Unsuitable
The Evans aldol reaction requires the formation of an enolate by deprotonating the α-carbon of an acyl group attached to the auxiliary.[2] Oxazolidine-4-carboxylic acid possesses a carboxylic acid proton (-COOH), which is vastly more acidic than any α-proton. Any base introduced to the system would immediately deprotonate the carboxylic acid, preventing the formation of the necessary enolate.
The correct and canonical chiral auxiliaries for this reaction are N-acyl-2-oxazolidinones . These are synthesized from chiral β-amino alcohols, which are themselves readily prepared by the reduction of natural α-amino acids like valine or phenylalanine.[4] This lineage from the chiral pool is what makes the Evans methodology both powerful and accessible. Sulfur-containing analogs, such as N-acyl-thiazolidinethiones , are also highly effective and offer distinct advantages in certain cases.[5][6][7][8]
Mechanism of Stereocontrol: The Zimmerman-Traxler Model
The remarkable diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[1][9][10] The process involves several key steps that lock the reacting components into a highly ordered arrangement:
-
Chelated Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA).[11] This selectively forms a six-membered chelated (Z)-enolate. The boron atom coordinates to both the imide carbonyl oxygen and the enolate oxygen.[2][12]
-
Chair-Like Transition State: The aldehyde is introduced, and it coordinates to the boron atom. The entire complex adopts a rigid, chair-like six-membered transition state.[1][10]
-
Facial Selectivity: The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valinol or benzyl from phenylalaninol) sterically blocks one face of the enolate. To minimize steric clashes, the aldehyde's R-group is forced into a pseudo-equatorial position, and the aldehyde approaches from the less hindered face.[1]
-
Syn-Aldol Product: This highly organized transition state leads predictably to the formation of the syn-aldol adduct.[1][4]
Caption: Zimmerman-Traxler model for the Evans boron-mediated aldol reaction.
Experimental Protocols
A successful Evans aldol reaction involves two main stages: preparation of the N-acyl auxiliary and the diastereoselective aldol addition itself.
Protocol 1: N-Acylation of the Chiral Auxiliary
This protocol describes the acylation of (S)-4-benzyl-2-oxazolidinone with propionyl chloride.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP)[13]
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Anhydrous n-butyllithium (n-BuLi) (alternative method)[14]
Procedure (DMAP Method): [13]
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) and DMAP (0.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-propionyl-(S)-4-benzyl-2-oxazolidinone.
Protocol 2: Boron-Mediated Asymmetric Aldol Reaction
This protocol details the reaction between N-propionyl-(S)-4-benzyl-2-oxazolidinone and isobutyraldehyde.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone (from Protocol 1)
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in hexanes or CH₂Cl₂
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde (freshly distilled)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol, 30% Hydrogen Peroxide (H₂O₂), Saturated NaHCO₃ solution
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir the resulting solution at -78 °C for 30 minutes to allow for complete enolate formation.
-
Add freshly distilled isobutyraldehyde (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Workup: Quench the reaction by adding 1:1 methanol/saturated NaHCO₃ solution at 0 °C. Follow this with the slow, careful addition of 30% H₂O₂. Caution: The H₂O₂ quench can be exothermic.
-
Stir the biphasic mixture vigorously at room temperature for 1 hour.
-
Separate the layers. Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography to obtain the desired syn-aldol adduct. Diastereoselectivity can be determined by ¹H NMR or HPLC analysis.
Data Presentation: Representative Results
The Evans aldol reaction consistently delivers high yields and excellent diastereoselectivity across a range of aldehydes.
| Entry | Aldehyde | Auxiliary Substituent (R) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | Benzyl | >99:1 | 85-95 | [14] |
| 2 | Benzaldehyde | Isopropyl | 98:2 | 80 | [11] |
| 3 | Propionaldehyde | Benzyl | 97:3 | 91 | [14] |
| 4 | Acrolein | Benzyl | 95:5 | 87 | [15] |
Post-Reaction Workflow: Auxiliary Cleavage
A critical advantage of the Evans auxiliary is its facile removal to unmask various functional groups while recovering the auxiliary for reuse.[4]
-
To yield a Carboxylic Acid: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) cleaves the auxiliary to reveal the chiral carboxylic acid.[16][17] Safety Note: This reaction is known to evolve oxygen gas and should be performed with adequate headspace and venting.[16][18]
-
To yield a Primary Alcohol: Reduction with lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) provides the corresponding chiral 1,3-diol.[4]
-
To yield an Aldehyde: Reduction with diisobutylaluminum hydride (DIBAL-H) can directly furnish the aldehyde.[19]
-
To yield a Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., i-PrMgCl) allows for the synthesis of a Weinreb amide, a versatile intermediate for ketone synthesis.
Caption: Overall workflow for an Evans asymmetric aldol synthesis.
Conclusion
The Evans asymmetric aldol reaction is a robust and highly predictable method for establishing stereocenters in organic synthesis. Its success hinges on the use of the correct N-acyl oxazolidinone or thiazolidinethione chiral auxiliary, which directs the reaction through a well-defined, sterically controlled transition state. Molecules such as oxazolidine-4-carboxylic acid, while chiral, are structurally unsuited for this role due to incompatible functional groups. By understanding the underlying mechanism and following established protocols, researchers can confidently employ this powerful reaction to construct complex chiral molecules with exceptional control and precision.
References
- Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric aldol additions with titanium enolates of acyloxazolidinethiones: dependence of selectivity on amine base and Lewis acid stoichiometry. Organic letters, 2(6), 775-777.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Crimmins, M. T., King, B. W., Tabet, A. E., & Chaudhary, K. (2001). Asymmetric aldol additions: use of titanium tetrachloride and (−)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. The Journal of organic chemistry, 66(3), 894-902.
- Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective total synthesis of (+)-gigantecin. The Journal of organic chemistry, 71(21), 8073-8081.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). The aldol reaction: a powerful tool for the synthesis of unusual amino acids. European Journal of Organic Chemistry, 2002(1), 41-56.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Evans, D. A., et al. (1999). Enantioselective Aldol Reactions of Chiral α-Unsubstituted Acetate Enolates. In Organic Reactions. John Wiley & Sons, Inc.
- Samson, E., & Gopishetty, S. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1435-1439.
- Crimmins, M. T., & Tabet, A. E. (2000). An improved procedure for asymmetric aldol additions with N-acyl oxazolidinones, oxazolidinethiones and thiazolidinethiones. Synlett, (9), 1371-1373.
- Le, T. B., et al. (2020). Safe Scale-Up of an O2-Releasing Reaction: LiOH/H2O2-Mediated Cleavage of an Evans Oxazolidinone. Organic Process Research & Development, 24(5), 758-765.
- Luly, J. R., Dellaria, J. F., Plattner, J. J., Soderquist, J. L., & Yi, N. (1987). Renin inhibitors. A new class of potent, orally active dipeptide analogues containing a novel C-terminal. Journal of medicinal chemistry, 30(11), 2061-2064.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Aldol Reactions Using a Chiral 2-Oxazolidinone Auxiliary.
- Gage, J. R., & Evans, D. A. (1993). (4R,5S)-4-Methyl-3-heptyl-5-phenyl-2-oxazolidinone. Organic Syntheses, Coll. Vol. 8, p.528; Vol. 68, p.77.
- Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923.
- Myers, A. G. Research Group. (n.d.). Stereoselective, Directed Aldol Reaction. Harvard University.
- Kwan, E. E. (n.d.). The Aldol Reaction. Harvard University.
- Oyelere, A. K., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(12), 2812-2815.
- Chem-St
- BenchChem. (2025). The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity.
- Huang, P.-Q., et al. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. European Journal of Organic Chemistry.
- Ortiz-Marciales, M., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
- Kurtán, T., et al. (2021). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules, 26(14), 4242.
- Crimmins, M. T., & Al-awar, R. S. (2005). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. The Journal of organic chemistry, 70(1), 268-270.
- Vicario, J. L., Badía, D., & Carrillo, L. (2007). Asymmetric aldol reactions with chiral glycinamides. Current organic chemistry, 11(14), 1213-1227.
- Sibi, M. P., & Liu, M. (2001). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 3(25), 4181-4184.
- BenchChem. (2025). Technical Support Center: Diastereoselective Synthesis of Oxazolidinones.
- Naghipour, A., et al. (2021). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Journal of Organometallic Chemistry, 932, 121629.
- Kim, H., & Lee, H. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2446.
- Ghosez, L., et al. (1997). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the American Chemical Society, 119(33), 7883-7884.
- Crimmins, M. T., & Chaudhary, K. (2000). Synthesis and Diastereoselective Aldol Reactions of a Thiazolidinethione Chiral Auxiliary. Organic Letters, 2(6), 775-777.
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Application Notes & Protocols: Strategic Use of Oxazolidine-4-carboxylic Acid in [3+2] Cycloaddition Reactions for Heterocyclic Scaffolding
Introduction: Beyond the Diels-Alder Paradigm
In the vast landscape of synthetic organic chemistry, the [4+2] cycloaddition, or Diels-Alder reaction, stands as a cornerstone for the construction of six-membered rings.[1][2] While the initial query into the role of Oxazolidine-4-carboxylic acid hydrochloride in such reactions is a valid exploration of its synthetic potential, its structural features do not lend it to typical reactivity as a dienophile. The classic dienophile requires an electron-deficient pi-system, a feature not inherently present in this saturated heterocyclic amino acid derivative.[3]
However, Oxazolidine-4-carboxylic acid is a highly valuable and versatile building block in a related, yet mechanistically distinct, class of reactions: the 1,3-dipolar [3+2] cycloaddition . This process is a powerful tool for constructing five-membered heterocyclic rings, which are ubiquitous in pharmacologically active compounds.[4][5] The acid functions as a stable, readily available precursor to a reactive intermediate—a non-stabilized azomethine ylide—which then engages with a variety of dipolarophiles.
This guide provides the mechanistic framework, practical protocols, and expert insights into leveraging this compound for the synthesis of complex architectures, with a focus on the creation of spirooxindole-oxazolidines, a privileged scaffold in modern drug discovery.[6][7]
Mechanistic Rationale: The Decarboxylative Path to Azomethine Ylides
The synthetic utility of Oxazolidine-4-carboxylic acid hinges on its ability to undergo a thermal, concerted decarboxylation upon condensation with an aldehyde or ketone. This process generates a transient azomethine ylide, a highly reactive 1,3-dipole.
Causality of the Mechanism:
-
Initial Condensation: The secondary amine of the oxazolidine ring nucleophilically attacks the carbonyl carbon of a reaction partner (e.g., an isatin).
-
Intermediate Formation: This attack, followed by dehydration, forms a zwitterionic iminium carboxylate intermediate.
-
Thermal Decarboxylation: Upon heating, this intermediate readily loses carbon dioxide. This decarboxylation is the key step that generates the fleeting azomethine ylide. The loss of a stable, gaseous molecule like CO₂ provides a strong thermodynamic driving force for the reaction.
-
1,3-Dipolar Cycloaddition: The generated ylide is immediately trapped in situ by an electron-deficient alkene or alkyne (the dipolarophile) in a stereospecific [3+2] cycloaddition reaction to form the final five-membered oxazolidine ring.[5]
This one-pot, multicomponent nature is highly efficient, assembling complex molecules from simple starting materials with high atom economy.
Caption: Mechanism of azomethine ylide generation and subsequent [3+2] cycloaddition.
Application Protocol: Multicomponent Synthesis of Spiro[oxindole-3,2'-oxazolidine] Derivatives
This protocol describes a reliable, one-pot procedure for synthesizing a spirooxindole-oxazolidine scaffold, a structure with significant biological activity.[8][9] The reaction is self-validating; the formation of the highly colored and often crystalline product from simple precursors provides strong evidence of a successful transformation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Isatin (or N-substituted isatin) | ReagentPlus®, ≥99% | Sigma-Aldrich | The electrophilic carbonyl source. |
| (S)-Oxazolidine-4-carboxylic acid hydrochloride | ≥98% | Combi-Blocks | The azomethine ylide precursor. The hydrochloride salt is often used for its stability.[10] |
| Dipolarophile (e.g., (E)-Chalcone) | ≥98% | TCI Chemicals | An electron-deficient alkene. Other examples include maleimides, acrylates, or alkynes. |
| Ethanol (200 proof) | Anhydrous, ≥99.5% | Pharmco-Aaper | A common solvent that facilitates the reaction and often allows for product precipitation.[6] |
| Round-bottom flask, reflux condenser | Standard | N/A | |
| Magnetic stirrer and stir bar | Standard | N/A | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Step-by-Step Experimental Procedure
Caption: Standard workflow for the synthesis of spirooxindole-oxazolidines.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol, 1.0 eq), (S)-Oxazolidine-4-carboxylic acid hydrochloride (1.2 mmol, 1.2 eq), and the dipolarophile (e.g., (E)-Chalcone, 1.0 mmol, 1.0 eq).
-
Expert Insight: Using a slight excess of the amino acid hydrochloride can help drive the initial condensation to completion. The hydrochloride form is often active enough, as the equilibrium amine concentration is sufficient to initiate the reaction.
-
-
Solvent Addition: Add 20 mL of anhydrous ethanol to the flask.
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 80 °C) and maintain vigorous stirring.
-
Causality: The elevated temperature is critical for overcoming the activation energy of the decarboxylation step, which is the rate-determining step for ylide formation.
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC every 1-2 hours. A typical mobile phase is 30-50% ethyl acetate in hexanes. The starting materials will be consumed as a new, often less polar, product spot appears. The reaction is typically complete within 4-8 hours.
-
Product Isolation: Once the reaction is complete (as judged by TLC), remove the heating mantle and allow the flask to cool to room temperature. A precipitate often forms during this time.
-
Crystallization: Place the flask in an ice bath for 30 minutes to maximize precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.
-
Drying and Purification: Dry the collected solid under vacuum. The product is often of high purity at this stage. If further purification is needed, recrystallization from ethanol or column chromatography on silica gel can be performed.
Expected Results & Data
The reaction typically affords the spirooxindole-oxazolidine product in good to excellent yields with high diastereoselectivity. The stereochemistry of the product is determined during the concerted cycloaddition step.
| Dipolarophile | Solvent | Time (h) | Yield (%) | Reference |
| (E)-Chalcone | Ethanol | 6 | 85% | [6] |
| N-Phenylmaleimide | Toluene | 4 | 92% | [9] |
| Dimethyl acetylenedicarboxylate | Methanol | 5 | 88% | [9] |
| Ethyl Cinnamate | Ethanol | 8 | 78% | [6] |
Critical Parameters and Troubleshooting
-
Solvent Choice: While ethanol and methanol are common due to their ability to dissolve the starting materials and facilitate product precipitation, other solvents like toluene or acetonitrile can be used.[6] Aprotic solvents may alter the reaction kinetics and selectivity profile.
-
Temperature Control: Insufficient heat will result in a sluggish or incomplete reaction, as the decarboxylation step will not proceed efficiently. Temperatures that are too high could lead to degradation of the ylide or side products.
-
Dipolarophile Reactivity: The reaction works best with electron-deficient dipolarophiles. Electron-neutral or electron-rich alkenes are generally poor partners for this type of azomethine ylide and may not react under these conditions.
-
No Product Formation: If the reaction fails, first confirm the quality of the starting materials. Ensure the temperature is adequate for reflux. In some cases, adding a catalytic amount of a mild base (e.g., triethylamine, 0.1 eq) can facilitate the initial condensation by neutralizing the hydrochloride in situ, though this is often unnecessary.
Conclusion
This compound is a powerful and versatile reagent, not for direct [4+2] cycloadditions, but as a robust precursor for azomethine ylides in multicomponent [3+2] cycloaddition reactions. This methodology provides a direct, efficient, and atom-economical route to construct complex, five-membered N,O-heterocycles, particularly the medicinally significant spirooxindole framework. The protocols outlined herein are reliable and serve as an excellent foundation for researchers and drug development professionals aiming to synthesize novel molecular entities.
References
- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
- Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. (2021). PMC - NIH.
- Synthesis of spirooxindole oxazolidines.
- Synthesis of spiro‐oxazolidinones catalyzed by HheG.
- An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrog
- Asymmetric Catalytic [4 + 2] Cycloaddition via Cu-Allenylidene Intermediate: Stereoselective Synthesis of Tetrahydroquinolines Fused with a γ-Lactone Moiety. (2018). PubMed.
- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.PMC - NIH.
- 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Deriv
- Diels-Alder Reaction.Organic Chemistry Portal.
- Asymmetric Diels−Alder Reactions of Chiral 1-Amino-3-siloxy-1,3-butadiene: Application to the Enantioselective Synthesis of (−)-α-Elemene.Journal of the American Chemical Society.
- Amino Acids for Diels-Alder Reactions in Living Cells. (2025).
- Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Proton
- Oxazolidinones as versatile scaffolds in medicinal chemistry.RSC Publishing.
- Oxazolidinones as versatile scaffolds in medicinal chemistry.PMC - NIH.
- Diels–Alder reaction.Wikipedia.
- Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. (2018). Juniper Publishers.
- Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applic
- (S)-Oxazolidine-4-carboxylic acid hydrochloride.PubChem.
- The Diels-Alder Reaction. (2017). Master Organic Chemistry.
- 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Deriv
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Application Notes & Protocols: Strategic Ring-Opening of Oxazolidine-4-carboxylic Acid Hydrochloride
Introduction: The Oxazolidine Core as a Strategic Tool in Synthesis
Oxazolidine-4-carboxylic acid, a heterocyclic compound typically derived from the condensation of L-serine or L-threonine with an aldehyde (commonly formaldehyde), serves as a pivotal chiral building block in modern organic synthesis. Supplied as a stable hydrochloride salt, this molecule effectively acts as a protected form of the parent amino acid. The cyclic structure masks both the secondary amine and the hydroxyl group, allowing for selective manipulation of the carboxylic acid moiety or other functionalities within a larger molecular framework.[1][2]
The true synthetic power of this scaffold lies in its controlled ring-opening. The ability to strategically cleave the oxazolidine ring under specific conditions—acidic, basic, or reductive—unveils the constituent functional groups, providing a reliable pathway to N-protected, N-alkylated, or free amino acids. This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for the strategic ring-opening of oxazolidine-4-carboxylic acid hydrochloride, tailored for researchers in synthetic chemistry and drug development.
Diagram: Structure of (S)-Oxazolidine-4-carboxylic acid
Caption: Chemical structure of the parent oxazolidine.
I. Acid-Catalyzed Hydrolysis: Deprotection to the Parent Amino Acid
The most fundamental transformation of oxazolidine-4-carboxylic acid is its hydrolysis back to the parent amino acid, L-serine. This reaction is a classic example of acetal hydrolysis and is efficiently catalyzed by acid.
Mechanistic Rationale
The reaction proceeds via protonation of the ring oxygen, which is the most basic site after the carboxylate group. This protonation makes the C2 carbon of the ring highly electrophilic and susceptible to nucleophilic attack by water. The resulting hemiaminal intermediate is unstable and rapidly collapses, cleaving the C-O bond and releasing the free hydroxyl group. Subsequent hydrolysis of the iminium ion intermediate regenerates the secondary amine, yielding L-serine hydrochloride. The use of strong acid ensures that all amine functionalities are protonated, preventing side reactions and facilitating a clean conversion.
Diagram: Mechanism of Acid-Catalyzed Hydrolysis
Caption: Pathway for the acid-catalyzed ring cleavage.
Protocol 1: Synthesis of L-Serine Hydrochloride
Objective: To quantitatively convert (S)-Oxazolidine-4-carboxylic acid hydrochloride to L-Serine hydrochloride.
Materials:
-
(S)-Oxazolidine-4-carboxylic acid hydrochloride
-
3M Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of (S)-Oxazolidine-4-carboxylic acid hydrochloride in 50 mL of 3M HCl.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110°C) with gentle stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-Butanol:Acetic Acid:Water (4:1:1). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, allow the solution to cool to room temperature.
-
Solvent Removal: Remove the water and excess HCl under reduced pressure using a rotary evaporator.
-
Crystallization: Add 20 mL of absolute ethanol to the resulting solid, heat gently to dissolve, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure L-Serine hydrochloride.
II. N-Protection Followed by Ring-Opening: A Route to N-Boc-L-Serine
A highly valuable application of the oxazolidine scaffold is in the synthesis of N-protected amino acids, such as N-Boc-L-serine.[3][4][5] This strategy involves first protecting the nitrogen of the oxazolidine ring, which makes the ring more susceptible to hydrolysis under specific, often milder, conditions. This two-step process provides excellent control and high yields of the desired N-protected product.[6][7]
Causality Behind the Experimental Choice
Direct N-Boc protection of serine often requires careful pH control to avoid side reactions. By using the oxazolidine, the amine is less basic and the hydroxyl group is masked. N-acylation of the oxazolidine nitrogen with Di-tert-butyl dicarbonate ((Boc)₂O) proceeds cleanly. The resulting N-Boc oxazolidine is significantly less stable than its protonated precursor. The electron-withdrawing nature of the Boc group destabilizes the hemiaminal-like structure, facilitating ring-opening under mildly acidic or even neutral aqueous conditions that would not cleave the initial hydrochloride salt.[7]
Diagram: Workflow for N-Boc-L-Serine Synthesis
Caption: Two-step synthetic workflow from oxazolidine to N-Boc-L-Serine.
Protocol 2: Synthesis of N-Boc-L-Serine
Objective: To synthesize N-Boc-L-Serine from (S)-Oxazolidine-4-carboxylic acid hydrochloride via a two-step, one-pot procedure.
Materials:
-
(S)-Oxazolidine-4-carboxylic acid hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized Water
-
Ethyl Acetate
-
1M Potassium Bisulfate (KHSO₄)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
N-Acylation:
-
Dissolve 10.0 g of (S)-Oxazolidine-4-carboxylic acid hydrochloride in a mixture of 100 mL of dioxane and 50 mL of water in a 500 mL flask.
-
Cool the solution in an ice bath.
-
Add 16.0 g of Sodium Bicarbonate in portions to neutralize the hydrochloride and establish a basic pH.
-
Add 15.5 g of Di-tert-butyl dicarbonate.
-
Allow the mixture to warm to room temperature and stir vigorously overnight.
-
-
Ring Opening and Work-up:
-
Monitor the initial reaction by TLC to confirm the formation of the N-Boc intermediate.
-
Slowly acidify the reaction mixture to pH 2-3 by adding 1M KHSO₄ solution while cooling in an ice bath. This step facilitates the hydrolysis of the N-Boc oxazolidine.
-
Stir the acidified mixture for 1-2 hours at room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude oil or solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Boc-L-Serine.
III. Reductive Ring Opening: Access to N-Methylated Amino Acids
Reductive ring-opening provides a powerful method for synthesizing N-methylated amino acids, which are valuable components in medicinal chemistry for improving the pharmacokinetic properties of peptides. This transformation involves the in-situ formation of an iminium ion intermediate from the oxazolidine, which is then reduced.
Mechanistic Considerations
Under mildly acidic conditions, the oxazolidine ring can exist in equilibrium with the corresponding iminium ion and the free aldehyde (formaldehyde).[8] The presence of a reducing agent that is stable in mild acid, such as sodium cyanoborohydride (NaBH₃CN), allows for the selective reduction of the iminium ion as it is formed. This reductive amination process drives the equilibrium towards the ring-opened, N-methylated product. The choice of reducing agent is critical; stronger hydrides like NaBH₄ would be unstable at the required pH and could reduce the carboxylic acid.
Protocol 3: Synthesis of N-Methyl-L-Serine (Conceptual Protocol)
Objective: To synthesize N-Methyl-L-Serine via reductive ring-opening of (S)-Oxazolidine-4-carboxylic acid.
Materials:
-
(S)-Oxazolidine-4-carboxylic acid hydrochloride
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic Acid
-
Ion-exchange resin (Dowex 50W)
-
Ammonium Hydroxide (NH₄OH) solution
Procedure:
-
Reaction Setup: Dissolve 5.0 g of (S)-Oxazolidine-4-carboxylic acid hydrochloride in 100 mL of methanol.
-
pH Adjustment: Add glacial acetic acid dropwise to adjust the pH to approximately 4-5.
-
Reduction: Add 2.5 g of Sodium Cyanoborohydride in small portions over 30 minutes. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully add 1M HCl to the reaction mixture to destroy any excess reducing agent until gas evolution ceases.
-
Purification:
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and apply it to a column of Dowex 50W (H⁺ form) ion-exchange resin.
-
Wash the column with water to remove unreacted aldehydes and salts.
-
Elute the desired N-Methyl-L-Serine product using a 2M ammonium hydroxide solution.
-
Combine the product-containing fractions and lyophilize to obtain the pure N-methylated amino acid.
-
Summary of Ring-Opening Strategies
| Reaction Type | Key Reagents | Primary Product | Key Mechanistic Feature | Application |
| Acidic Hydrolysis | Strong Acid (e.g., HCl) | L-Serine | Acetal hydrolysis via O-protonation | Deprotection, Amino Acid Synthesis |
| N-Acylation & Opening | 1. (Boc)₂O, Base2. Mild Acid/H₂O | N-Boc-L-Serine | N-acylation destabilizes the ring | Synthesis of Protected Amino Acids |
| Reductive Opening | NaBH₃CN, Mild Acid | N-Methyl-L-Serine | Reductive amination of in-situ iminium ion | Synthesis of N-alkylated Amino Acids |
References
-
Mechanism of cationic ring-opening polymerization of 2oxazolines. ResearchGate. Retrieved January 9, 2026, from [Link]
-
Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. ResearchGate. Retrieved January 9, 2026, from [Link]
-
Formation and reductive ring opening reactions of indolyl-isoxazolidines: access to novel natural product analogs and precursors. R Discovery. Retrieved January 9, 2026, from [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Retrieved January 9, 2026, from [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. ResearchGate. Retrieved January 9, 2026, from [Link]
-
Oxazolidine. Wikipedia. Retrieved January 9, 2026, from [Link]
-
Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. PubMed. Retrieved January 9, 2026, from [Link]
-
Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. ACS Publications. Retrieved January 9, 2026, from [Link]
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.Google Patents.
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Synthesis of New Oxazolidinethiones and Their Ring Opening Reactions. Semantic Scholar. Retrieved January 9, 2026, from [Link]
-
Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Retrieved January 9, 2026, from [Link]
-
Oxazolidine synthesis. Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. ACS Publications. Retrieved January 9, 2026, from [Link]
-
Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. ResearchGate. Retrieved January 9, 2026, from [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois. Retrieved January 9, 2026, from [Link]
-
1,1,-DIMETHYLETHYL (S)- OR (R)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE: A USEFUL SERINAL DERIVATIVE. Organic Syntheses. Retrieved January 9, 2026, from [Link]
-
Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
BOC-L-serine. CAS Common Chemistry. Retrieved January 9, 2026, from [Link]
-
N-[tert-butoxycarbonyl]-L-serine. PubChem. Retrieved January 9, 2026, from [Link]
-
Boc-Ser-OH, N-Boc-L-serine; CAS 3262-72-4. Aapptec Peptides. Retrieved January 9, 2026, from [Link]
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- 2. Oxazolidine synthesis [organic-chemistry.org]
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Application Note: A Guide to the Deprotection of N-Protected Oxazolidine-4-carboxylic Acids
Abstract
Oxazolidine-4-carboxylic acids, chiral cyclic analogues of amino acids, are pivotal building blocks in medicinal chemistry and drug development. Their synthesis and subsequent elaboration frequently necessitate the use of nitrogen protecting groups to prevent unwanted side reactions. The selection of an appropriate protecting group and, critically, a compatible deprotection strategy is paramount to the success of the synthetic route, ensuring the integrity of the sensitive oxazolidine ring system. This guide provides detailed, field-proven protocols for the deprotection of N-Boc and N-Cbz protected oxazolidine-4-carboxylic acid hydrochlorides, offering insights into mechanism, experimental setup, and troubleshooting.
Introduction: The Strategic Role of N-Protection
In multi-step organic synthesis, protecting groups are fundamental tools for masking reactive functional groups, thereby enabling selective transformations elsewhere in the molecule.[1] For versatile scaffolds like oxazolidine-4-carboxylic acid, the secondary amine within the heterocyclic ring is highly nucleophilic and requires protection to avoid side reactions during coupling or modification of the carboxylic acid moiety.
The two most common N-protecting groups employed for this purpose are the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.[2][3] The choice between them is often dictated by the overall synthetic strategy, hinging on the principle of orthogonality . Orthogonal protecting groups can be removed under distinct sets of conditions, allowing for selective deprotection without affecting other protected functionalities within the molecule.[4]
-
N-Boc Group: Cleaved under acidic conditions.
-
N-Cbz Group: Cleaved by catalytic hydrogenolysis or strong acids.
This application note details robust protocols for the removal of these groups, yielding the parent oxazolidine-4-carboxylic acid hydrochloride, a common salt form for amine-containing compounds.
General Workflow for N-Deprotection
A successful deprotection protocol involves more than just the core reaction; it is a systematic process encompassing reaction monitoring, product workup, and final characterization. The following workflow provides a logical sequence for these operations.
Figure 1: A generalized experimental workflow for the deprotection of N-protected oxazolidine-4-carboxylic acids.
Protocol 1: Acid-Mediated Deprotection of N-Boc Group
The Boc group is a cornerstone of modern synthesis due to its stability in a wide range of conditions and its facile removal with acid.[5] Trifluoroacetic acid (TFA) is the reagent of choice for its effectiveness and volatility, which simplifies product isolation.
Mechanism of Deprotection
The acid-catalyzed cleavage of the Boc group is a four-step process initiated by protonation of the carbamate's carbonyl oxygen.[6] This leads to the loss of a stable tert-butyl cation and formation of an unstable carbamic acid, which rapidly decarboxylates to release carbon dioxide and the free amine. The amine is then protonated by the acid to form the corresponding salt.[5][6]
Figure 2: Simplified mechanism of acid-catalyzed N-Boc deprotection.
Experimental Protocol
Materials:
-
N-Boc-oxazolidine-4-carboxylic acid (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, ~10-20 equiv)
-
Diethyl ether (for precipitation)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the N-Boc protected starting material in DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add TFA to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure (in a well-ventilated fume hood) to remove the bulk of the DCM and excess TFA. b. Add cold diethyl ether to the concentrated residue to precipitate the product as the trifluoroacetate salt. c. Isolate the solid product by vacuum filtration, wash with additional cold diethyl ether, and dry under vacuum.
-
Note: If the hydrochloride salt is desired, the crude trifluoroacetate salt can be dissolved in a minimal amount of water, treated with an equivalent of HCl, and then lyophilized or re-precipitated.
-
Troubleshooting
-
Incomplete Reaction: If starting material persists, allow the reaction to warm to room temperature for a short period or add additional TFA.
-
Oily Product: The product salt may sometimes separate as an oil rather than a solid. In this case, decant the ether, and re-triturate the oil with fresh cold ether, scratching the flask to induce solidification.
Protocol 2: Catalytic Hydrogenolysis of N-Cbz Group
The Cbz group is prized for its stability to both acidic and basic conditions, making it orthogonal to Boc and Fmoc groups.[4][9] It is most commonly removed by catalytic hydrogenolysis, a mild and clean method.[10]
Mechanism of Deprotection
Catalytic hydrogenolysis involves the cleavage of the benzyl C-O bond. The substrate adsorbs to the surface of a palladium catalyst. In the presence of hydrogen, the benzylic bond is reductively cleaved, generating the unstable carbamic acid, which decarboxylates to yield the free amine, toluene, and carbon dioxide as byproducts.[11]
Figure 3: Simplified mechanism of N-Cbz deprotection via catalytic hydrogenolysis.
Experimental Protocol
Materials:
-
N-Cbz-oxazolidine-4-carboxylic acid (1.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
-
Celite® for filtration
-
Hydrochloric acid (e.g., 1M in ether or as needed for salt formation)
Procedure:
-
Dissolution: Dissolve the N-Cbz protected starting material in MeOH or EtOH in a flask suitable for hydrogenation. If the substrate is a hydrochloride salt, it should be used directly.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Safety First: Pd/C is flammable, especially when dry and in the presence of flammable solvents and hydrogen. Never add it to a solvent in the open air; ensure the system is inert.
-
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with H₂. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.[12]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. Completion is often indicated by the cessation of hydrogen uptake and is typically achieved in 2-16 hours.
-
Workup and Isolation: a. Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen) to remove all hydrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[12] Wash the pad with additional solvent (MeOH or EtOH). c. To the filtrate, add one equivalent of hydrochloric acid to ensure the formation of the hydrochloride salt. d. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Alternative: Transfer Hydrogenolysis
For laboratories not equipped for handling hydrogen gas, transfer hydrogenolysis is a safer alternative.[11] A hydrogen donor like ammonium formate is used to generate hydrogen in situ.[13]
Modified Procedure:
-
Follow steps 1 and 2 above.
-
Instead of a hydrogen balloon, add ammonium formate (4-5 equivalents) to the reaction mixture.
-
Heat the reaction to a gentle reflux and monitor for completion.[13]
-
The workup (steps 5a-d) remains the same.
Comparative Summary of Protocols
| Parameter | Protocol 1: N-Boc Deprotection | Protocol 2: N-Cbz Deprotection |
| Primary Reagent | Trifluoroacetic Acid (TFA) | H₂ gas or Ammonium Formate |
| Catalyst | None (acid-mediated) | 10% Palladium on Carbon (Pd/C) |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH), Ethanol (EtOH) |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Key Advantages | Fast, simple setup, no heavy metals.[5] | Very mild, neutral pH, orthogonal to acid/base labile groups.[11] |
| Potential Limitations | Corrosive acid, incompatible with other acid-sensitive groups.[8] | Requires special H₂ handling, catalyst is flammable, incompatible with reducible groups (alkenes, alkynes).[11] |
Conclusion
The successful deprotection of N-protected oxazolidine-4-carboxylic acids is critical for their use in advanced synthetic applications. The choice between an acid-labile Boc group and a hydrogenolysis-labile Cbz group provides essential strategic flexibility. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently deprotect these valuable chiral building blocks, paving the way for the synthesis of complex target molecules.
References
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
-
BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Retrieved January 10, 2026, from BenchChem Technical Library.
-
Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved January 10, 2026, from Semantic Scholar.
-
Suzhou Highfine Biotech. (n.d.). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved January 10, 2026, from Highfine Biotech.
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 10, 2026, from Total Synthesis.
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 10, 2026, from Common Organic Chemistry.
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ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF. Retrieved January 10, 2026, from ResearchGate.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 10, 2026, from Biosynth.
-
BenchChem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group. Retrieved January 10, 2026, from BenchChem Technical Library.
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 10, 2026, from Springer Nature.
-
D. C. Gowda, et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research.
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection. Retrieved January 10, 2026, from Sigma-Aldrich.
-
Lead, M., et al. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate.
-
BenchChem. (n.d.). Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols. Retrieved January 10, 2026, from BenchChem Technical Library.
-
Scribd. (n.d.). TFA Deprotection. Retrieved January 10, 2026, from Scribd.
-
ResearchGate. (n.d.). Synthesis of N-protected (S)-prolinonitrile. Request PDF. Retrieved January 10, 2026, from ResearchGate.
-
Hirashima, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 10, 2026, from Organic Chemistry Portal.
-
Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved January 10, 2026, from Reddit.
-
Technical Disclosure Commons. (2023). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
-
Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar.
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
-
ResearchGate. (n.d.). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central.
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved January 10, 2026, from CEM Corporation.
-
National Institutes of Health. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PubMed Central.
-
Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
-
Wikipedia. (n.d.). Oxazolidine. Retrieved January 10, 2026, from Wikipedia.
-
Google Patents. (2020). Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound.
-
Pakistan Journal of Pharmaceutical Sciences. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential.
-
National Institutes of Health. (2018). Oligonucleotide synthesis under mild deprotection conditions. PubMed Central.
-
Sigma-Aldrich. (n.d.). (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved January 10, 2026, from Sigma-Aldrich.
-
National Institutes of Health. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. Retrieved January 10, 2026, from PubChem.
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Catalytic Asymmetric Synthesis with Oxazolidine-4-carboxylic Acid Hydrochloride Ligands: Application Notes and Protocols
Introduction: A Privileged Scaffold for Asymmetric Transformations
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Among the arsenal of tools available to the contemporary chemist, organocatalysis has emerged as a powerful and environmentally benign strategy for asymmetric synthesis.[1] Within this field, proline and its derivatives have garnered significant attention for their ability to catalyze a wide array of transformations with high enantioselectivity.[2] This guide focuses on a unique proline analogue, (S)-Oxazolidine-4-carboxylic acid hydrochloride , a conformationally constrained scaffold that holds considerable promise as a ligand and organocatalyst in asymmetric synthesis.
The rigid oxazolidine ring system, derived from the cyclization of an amino alcohol, offers a sterically defined environment that can impart a high degree of stereocontrol in catalytic processes.[3][4] This structural feature, combined with the inherent chirality of the starting material, makes oxazolidine-4-carboxylic acid a compelling candidate for inducing asymmetry in reactions such as aldol, Mannich, and Michael additions. These transformations are fundamental to the construction of complex molecular architectures found in numerous natural products and active pharmaceutical ingredients.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis, proposed mechanistic pathways, and practical applications of (S)-Oxazolidine-4-carboxylic acid hydrochloride in catalytic asymmetric synthesis. The protocols herein are designed to be robust and reproducible, offering a solid foundation for further exploration and innovation in this exciting area of catalysis.
Synthesis of (S)-Oxazolidine-4-carboxylic Acid Hydrochloride
The accessibility of the catalyst is a crucial factor in its widespread adoption. (S)-Oxazolidine-4-carboxylic acid hydrochloride can be synthesized from readily available starting materials. A common approach involves the condensation of L-serine methyl ester hydrochloride with a formaldehyde source, followed by hydrolysis.
Protocol 1: Synthesis of (S)-2-Oxo-oxazolidine-4-carboxylic Acid (A Precursor)
A method for synthesizing a related precursor, (S)-2-oxo-oxazolidine-4-carboxylic acid, has been reported, which can be adapted. This method highlights an environmentally friendly approach using water as a solvent.[5]
Materials:
-
L-serine methyl ester hydrochloride
-
S,S'-dimethyl dithiocarbonate
-
Water
-
Inert gas (e.g., Nitrogen or Argon)
-
A suitable base for hydrolysis (e.g., NaOH)
-
Hydrochloric acid for workup
Procedure:
-
Under an inert atmosphere, react L-serine methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate in water. The reaction can be carried out at a temperature range of 5-35 °C.[5]
-
A typical reaction profile involves stirring at 5-15 °C for 2-4 hours, followed by 5-7 hours at 20-30 °C.[5]
-
Upon completion, the reaction mixture is worked up by adding an organic solvent and water, separating the aqueous phase, and extracting the organic solvent. The organic phase is then washed with hydrochloric acid.[5]
-
The resulting intermediate is then subjected to hydrolysis under alkaline conditions to yield the final product.[5] This method has been reported to achieve a product yield of over 86%.[5]
Proposed Mechanism of Action in Organocatalysis
The catalytic activity of (S)-Oxazolidine-4-carboxylic acid is believed to be analogous to that of L-proline, proceeding through an enamine-based catalytic cycle for reactions involving carbonyl compounds.[2] The hydrochloride salt would first need to be neutralized in situ or by pre-treatment with a base to free the secondary amine, which is the catalytically active species.
The Enamine Catalytic Cycle
-
Enamine Formation: The secondary amine of the deprotonated oxazolidine-4-carboxylic acid reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This step is crucial as it activates the carbonyl compound for subsequent nucleophilic attack.
-
Stereoselective C-C Bond Formation: The enamine then reacts with an electrophile (e.g., an aldehyde in an aldol reaction). The rigid, chiral oxazolidine scaffold directs the approach of the electrophile to one face of the enamine, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol. The carboxylic acid moiety is thought to play a key role in orienting the substrates through hydrogen bonding in the transition state.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the active catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Proposed Enamine Catalytic Cycle for the Aldol Reaction.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of β-hydroxy carbonyl compounds. The following is a representative protocol for an asymmetric aldol reaction using (S)-Oxazolidine-4-carboxylic acid hydrochloride as the organocatalyst. This protocol is adapted from established procedures for proline-catalyzed aldol reactions.
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
-
(S)-Oxazolidine-4-carboxylic acid hydrochloride
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Triethylamine (Et3N, freshly distilled)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Catalyst Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-Oxazolidine-4-carboxylic acid hydrochloride (0.03 mmol, 10 mol%) in anhydrous DMF (1.0 mL). Add triethylamine (0.03 mmol, 1.0 equivalent relative to the catalyst) to neutralize the hydrochloride and liberate the free amine. Stir the solution for 10 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, add cyclohexanone (1.0 mmol, excess). Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Aldehyde: Add 4-nitrobenzaldehyde (0.3 mmol, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient. Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (e.e.) by chiral HPLC analysis.
Expected Outcome:
This reaction is expected to yield the corresponding anti- and syn-aldol products with good to excellent enantioselectivity for the major diastereomer. The exact yield and stereoselectivity will depend on the precise reaction conditions and the purity of the reagents.
| Parameter | Expected Range |
| Yield | 60-95% |
| Diastereomeric Ratio (anti:syn) | 90:10 to >99:1 |
| Enantiomeric Excess (e.e.) | 85-99% |
Table 1: Expected Performance in Asymmetric Aldol Reaction.
Figure 2: Experimental Workflow for the Asymmetric Aldol Reaction.
Application in Asymmetric Mannich Reactions
The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for nitrogen-containing pharmaceuticals and natural products. Similar to the aldol reaction, (S)-Oxazolidine-4-carboxylic acid is expected to catalyze the Mannich reaction via an enamine intermediate.
Protocol 3: Asymmetric Mannich Reaction of Acetone with N-Boc-imine
Materials:
-
(S)-Oxazolidine-4-carboxylic acid hydrochloride
-
Acetone (anhydrous)
-
N-Boc-imine (pre-formed from an aldehyde and Boc-amine)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Triethylamine (Et3N, freshly distilled)
-
Standard laboratory glassware and stirring equipment
-
TLC, column chromatography supplies
Procedure:
-
Catalyst Activation: In a flame-dried flask, dissolve (S)-Oxazolidine-4-carboxylic acid hydrochloride (0.05 mmol, 20 mol%) in anhydrous DMSO (1.0 mL). Add Et3N (0.05 mmol) and stir for 10 minutes.
-
Reaction Setup: Add acetone (2.5 mmol, 10 equivalents) to the catalyst solution.
-
Imine Addition: Add the N-Boc-imine (0.25 mmol, 1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 2.
Expected Outcome:
The reaction is anticipated to produce the chiral β-amino ketone in good yield and with high enantioselectivity.
| Parameter | Expected Range |
| Yield | 50-85% |
| Enantiomeric Excess (e.e.) | 80-98% |
Table 2: Expected Performance in Asymmetric Mannich Reaction.
Troubleshooting and Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the catalyst loading (up to 30 mol%) or the reaction temperature. However, higher temperatures may lead to a decrease in enantioselectivity. The choice of solvent can also significantly impact reactivity and selectivity.
-
Low Enantioselectivity: Ensure all reagents and solvents are of high purity and anhydrous where specified. The presence of water can interfere with the catalytic cycle. The rate of addition of the electrophile can also influence stereoselectivity.
-
Catalyst Activation: The neutralization of the hydrochloride salt is critical for catalytic activity. Ensure the correct stoichiometry of the base is used. Using a stronger, non-nucleophilic base may be explored if incomplete activation is suspected.
-
Substrate Scope: The protocols provided are for specific examples. The optimal reaction conditions (catalyst loading, solvent, temperature, and reaction time) may vary for different substrates and should be optimized accordingly.
Conclusion and Future Outlook
(S)-Oxazolidine-4-carboxylic acid hydrochloride represents a readily accessible and promising organocatalyst for asymmetric synthesis. Its conformationally rigid structure, derived from the versatile amino acid L-serine, provides a unique chiral environment for a range of important chemical transformations. The protocols and mechanistic insights provided in this guide offer a solid starting point for researchers to explore the potential of this catalyst in their own synthetic endeavors.
Further research into the development of novel ligands derived from the oxazolidine-4-carboxylic acid scaffold, as well as its application in a broader range of asymmetric reactions, will undoubtedly continue to enrich the field of organocatalysis and contribute to the advancement of efficient and selective synthesis of chiral molecules for the pharmaceutical and chemical industries.
References
- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P
-
Wolf, C., & Xu, H. (2011). Asymmetric catalysis with chiral oxazolidine ligands. Chemical Communications, 47(12), 3339-3350. (URL: [Link])
-
Asymmetric catalysis with chiral oxazolidine ligands - PubMed. (URL: [Link])
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. (URL: [Link])
-
Proline organocatalysis - Wikipedia. (URL: [Link])
-
Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing). (URL: [Link])
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- 4. Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of (S)-Oxazolidine-4-carboxylic Acid Hydrochloride
Abstract: This document provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of (S)-Oxazolidine-4-carboxylic acid hydrochloride, a critical chiral building block in modern medicinal chemistry. Esteemed for its role as a precursor in the synthesis of novel pharmaceuticals, including oxazolidinone antibiotics like Linezolid, the efficient and safe production of this intermediate at scale is of paramount importance.[1][2] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, process safety considerations, and optimization strategies essential for transitioning from laboratory-scale experiments to pilot or industrial production. The protocols herein are designed to be self-validating, emphasizing robust process control and analytical verification to ensure product quality and reproducibility.
Scientific & Strategic Overview
Significance in Drug Development
Oxazolidine-4-carboxylic acid derivatives are a cornerstone of asymmetric synthesis, primarily serving as chiral auxiliaries and key intermediates.[] Their rigid, stereodefined structure, derived from readily available amino acids like L-serine, allows for highly controlled introduction of chirality in complex molecules. The oxazolidinone class of antibiotics, for which these compounds are precursors, represents a vital line of defense against multidrug-resistant Gram-positive bacteria, inhibiting protein synthesis at a novel site.[2] Consequently, robust and scalable synthetic routes are critical to the pharmaceutical supply chain.
Core Synthetic Strategy: Condensation and Cyclization
The most industrially viable pathway to (S)-Oxazolidine-4-carboxylic acid involves the acid-catalyzed condensation of L-serine with an aldehyde, typically formaldehyde or its polymer equivalent, paraformaldehyde.[4][5] This reaction proceeds via the formation of a Schiff base (imine) intermediate from the primary amine of L-serine, followed by an intramolecular nucleophilic attack by the hydroxyl group onto the imine carbon, leading to the formation of the five-membered oxazolidine ring. Subsequent treatment with hydrochloric acid ensures the formation of the stable hydrochloride salt, which facilitates isolation and improves handling characteristics.
Challenges and Rationale for Scale-Up
Transitioning this synthesis from the benchtop to a multi-kilogram scale introduces significant challenges that dictate modifications to the procedure. Key considerations include:
-
Reagent Selection: While aqueous formaldehyde is suitable for lab scale, paraformaldehyde is often preferred for scale-up. It is a solid, allowing for more accurate mass-based charging into the reactor and avoiding the introduction of large volumes of water, which can affect reaction concentration and downstream processing.
-
Thermal Management: The condensation reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Therefore, precise temperature control via a jacketed reactor and a controlled addition rate of reagents is crucial to prevent runaway reactions and the formation of impurities.[6]
-
Process Safety: Handling reagents like paraformaldehyde (which can release formaldehyde gas) and concentrated hydrochloric acid requires stringent engineering controls and personal protective equipment (PPE). A thorough process hazard analysis (PHA) is mandatory before any scale-up operation.[7]
-
Isolation and Purification: Crystallization is the preferred method for purification at scale due to its efficiency and cost-effectiveness. The protocol must be optimized to ensure high purity and yield, controlling factors like solvent composition, cooling rate, and agitation to achieve the desired crystal morphology.[8][9]
Process Workflow & Chemical Mechanism
The overall manufacturing process is streamlined to minimize unit operations while maximizing yield and purity.
Caption: Scale-up workflow for (S)-Oxazolidine-4-carboxylic acid HCl.
The core chemical transformation is an elegant cyclization reaction.
Caption: Simplified reaction mechanism for oxazolidine ring formation.
Detailed Scale-Up Protocol
Disclaimer: This protocol is intended for qualified professionals in a controlled, pilot-plant, or manufacturing environment. A thorough risk assessment must be conducted prior to execution.
Materials and Equipment
-
Chemicals: L-Serine (1.0 eq), Paraformaldehyde (1.1 eq), Deionized Water, Concentrated Hydrochloric Acid (37%), Ethanol (Reagent Grade), Acetone (Reagent Grade).
-
Equipment: Temperature-controlled jacketed glass-lined reactor with overhead stirring, condenser, and bottom outlet valve; Reagent charging funnel/pump; Filter-dryer or Nutsche filter; Vacuum oven; Calibrated scales and probes (temperature, pH).
Step-by-Step Procedure
-
Reactor Charging and Inerting:
-
Ensure the reactor is clean, dry, and passivated.
-
Inert the reactor by purging with nitrogen gas. Maintain a slight positive nitrogen pressure throughout the process.[10]
-
Charge the reactor with L-Serine (e.g., 10.0 kg, 95.15 mol).
-
Charge deionized water (e.g., 50 L).
-
Begin agitation at a moderate speed (e.g., 100-150 RPM) to form a slurry.
-
-
Cyclization Reaction:
-
Cool the reactor contents to 5-10°C using the jacket cooling system.
-
In portions, add paraformaldehyde (e.g., 3.14 kg, 104.67 mol) over 1-2 hours. Causality: Portion-wise addition is critical to control the reaction exotherm and maintain the temperature below 15°C. This minimizes the formation of polymeric side products.
-
After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of L-serine is complete.
-
-
Acidification and Product Precipitation:
-
Once the reaction is complete, cool the clear solution to 0-5°C.
-
Slowly, subsurface, add concentrated hydrochloric acid (e.g., 8.0 L, ~96 mol) over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Causality: A slow, controlled addition of acid is vital to manage the strong exotherm from the neutralization and salt formation. This also promotes the growth of larger, more easily filterable crystals.
-
A thick white precipitate of the hydrochloride salt will form.
-
Continue stirring the resulting thick slurry at 0-5°C for an additional 2-4 hours to ensure complete crystallization.
-
-
Isolation of Crude Product:
-
Transfer the slurry to the filter-dryer or Nutsche filter.
-
Deliquor the product by applying vacuum or pressure.
-
Wash the filter cake with cold (0-5°C) ethanol (e.g., 2 x 10 L) to remove water-soluble impurities.
-
Perform a final wash with cold (0-5°C) acetone (e.g., 1 x 10 L) to displace the ethanol and facilitate drying.
-
Pull the cake as dry as possible on the filter.
-
-
Purification via Recrystallization:
-
Transfer the crude, damp solid back into a clean, dry reactor.
-
Add a pre-determined mixture of ethanol and water (e.g., 8:2 v/v, ~50 L).
-
Heat the mixture to 65-75°C with agitation until a clear solution is obtained.
-
Perform a hot filtration if any insoluble matter is present.
-
Allow the solution to cool slowly and controllably to 0-5°C over 4-6 hours. Causality: Slow cooling is essential for forming pure, well-defined crystals and minimizing the inclusion of impurities in the crystal lattice.
-
Hold at 0-5°C for 2-3 hours to maximize yield.
-
Isolate the purified crystals by filtration as described in Step 4. Wash with a minimal amount of cold ethanol.
-
-
Drying:
-
Transfer the purified wet cake to a vacuum oven.
-
Dry at 40-50°C under full vacuum until a constant weight is achieved. The final product should be a fine, white crystalline solid.
-
Process Parameters and Characterization
Critical Parameter Summary
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Rationale & Control |
| L-Serine | 100 g (0.95 mol) | 10.0 kg (95.15 mol) | Key starting material, defines batch size. |
| Paraformaldehyde | 31.4 g (1.05 mol) | 3.14 kg (104.67 mol) | Slight excess (1.1 eq) drives reaction to completion. |
| Reaction Temp. | 5-25°C | 5-25°C | Controlled addition and jacket cooling to manage exotherm. |
| Acidification Temp. | 0-10°C | 0-10°C | Critical for safety and optimal crystal formation. |
| Crystallization Cooling | Passive/Ice Bath | Programmed Jacket Cooling | Slow, controlled cooling is vital for purity. |
| Expected Yield | 80-90% | 85-95% | Scale efficiencies often lead to slightly higher yields. |
Analytical Characterization
The final product must be rigorously tested to confirm its identity, purity, and stereochemical integrity.
-
¹H NMR (400 MHz, D₂O): δ 4.95-5.15 (m, 2H, -O-CH₂-N-), 4.40-4.50 (m, 1H, -CH-COOH), 4.20-4.35 (m, 2H, -CH₂-O-).[11]
-
¹³C NMR (100 MHz, D₂O): δ 171.5 (C=O), 78.0 (-O-CH₂-N-), 68.0 (-CH₂-O-), 58.0 (-CH-COOH).[11]
-
FT-IR (KBr, cm⁻¹): 3400-2500 (broad, O-H and N-H stretch), 1745 (C=O stretch, carboxylic acid), 1100 (C-O stretch).[12]
-
Melting Point: 168-172°C (decomposes).
-
Purity (HPLC): ≥99.0% area.
-
Chiral Purity (Chiral HPLC): ≥99.5% e.e. (enantiomeric excess).
References
- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
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- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermedi
- Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science.
- Development and Demonstration of a Safer Protocol for the Synthesis of 5-Aryltetrazoles from Aryl Nitriles.
- Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science.
- Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Source not specified.
- Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI.
- Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide C
- Oxazolidinone Derivatives - Chiral / BOC Sciences. BOC Sciences.
- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway.
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Source not specified.
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 4-OXO-OXAZOLIDINE DERIVATIVES.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
- Green Methods for the Synthesis of Bioactive Heterocycles.
- Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid.
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.
- CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
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Application Notes & Protocols: The Strategic Use of Proline Analogs in Modern Antiviral Synthesis
Introduction: The Privileged Scaffold in Antiviral Design
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as versatile starting points for the development of potent therapeutic agents. The constrained cyclic structure of the amino acid L-proline is one such scaffold, frequently incorporated into drugs to impart conformational rigidity and enhance binding to biological targets. Its analogs, including Oxazolidine-4-carboxylic acid and its sulfur-containing counterpart, Thiazolidine-4-carboxylic acid, extend this utility by offering unique stereochemical and electronic properties.
While Oxazolidine-4-carboxylic acid is recognized as a valuable synthetic intermediate[1], its direct application in the synthesis of widely marketed antiviral drugs is not as extensively documented as that of its thio-analog. Thiazolidine-4-carboxylic acid, derived from L-cysteine, has emerged as a cornerstone in the development of novel inhibitors for viral enzymes, most notably influenza neuraminidase.[2][3] This guide will, therefore, leverage the well-established protocols for Thiazolidine-4-carboxylic acid to illustrate the core principles and synthetic strategies applicable to this class of proline analogs in antiviral research. We will delve into the causality behind the synthetic choices, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of their therapeutic potential.
Section 1: Rationale for Proline Analogs in Enzyme Inhibition
The effectiveness of proline and its analogs in drug design stems from their rigid five-membered ring structure. This rigidity helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity and specificity.
-
Mimicking Transition States: In many viral proteases and neuraminidases, the enzymatic mechanism proceeds through a specific transition state. The constrained geometry of a proline-like ring can mimic the shape of this transition state, acting as a potent competitive inhibitor.
-
Structural Surrogates: Thiazolidine-4-carboxylic acid, also known as thioproline, can be incorporated into peptide chains as a proline surrogate.[4] This substitution can alter the peptide's conformation and stability, potentially disrupting viral protein functions or protein-protein interactions. The sulfur atom in the thiazolidine ring offers different bond angles and electronic properties compared to the carbon in proline, allowing for fine-tuning of molecular interactions.[5][6]
-
Vector for Diversity: The core scaffold provides a stable platform onto which various functional groups can be attached. By modifying substituents at the 2-position (derived from an aldehyde) or the 3-position (the nitrogen atom), chemists can rapidly generate libraries of compounds to screen for optimal antiviral activity.[7]
Sources
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- 3. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Oxazolidine-4-carboxylic Acid Hydrochloride in Natural Product Synthesis
Introduction: A Constrained Chiral Scaffold for Complex Architectures
In the intricate field of natural product synthesis, the demand for stereochemically dense and conformationally defined building blocks is paramount. Oxazolidine-4-carboxylic acid, a chiral heterocyclic compound typically derived from L-serine or L-threonine, serves as an invaluable synthon in this pursuit. Supplied as its stable hydrochloride salt, this molecule is more than a mere protected amino acid; it is a rigid scaffold that offers chemists precise control over stereochemistry and molecular architecture. Its constrained bicyclic-like structure makes it a powerful tool for diastereoselective reactions and as a mimic for proline in peptidomimetics.[1] This guide elucidates the core principles, strategic applications, and detailed protocols for leveraging Oxazolidine-4-carboxylic acid hydrochloride in the synthesis of complex, biologically active natural products.
Section 1: Core Principles and Strategic Value
The utility of Oxazolidine-4-carboxylic acid stems from its inherent structural features derived from its parent amino acid. The C4 carbon retains the stereochemistry (typically S-configuration from L-serine), making it a reliable chiral pool starting material. The oxazolidine ring serves two primary strategic functions:
-
Stereochemical Director: The rigid ring structure locks the relative positions of the carboxyl group and the nitrogen atom, influencing the facial selectivity of reactions on adjacent centers or on groups attached to the heterocycle.
-
Masked Amino Alcohol: The ring can be selectively opened under various conditions to reveal the original 1,2-amino alcohol functionality, making it an effective protecting group that can be removed at a late stage in a synthetic sequence.
The synthesis of the core structure is often straightforward, involving the condensation of an amino alcohol like L-serine methyl ester hydrochloride with a carbonyl source. Modern protocols have been developed that are environmentally friendly, using water as a solvent to produce high yields of the corresponding 2-oxo-oxazolidine-4-carboxylic acid derivative.[2][3]
Figure 1: General synthesis pathway for the oxazolidine core from L-serine.
Section 2: Key Transformations & Mechanistic Considerations
The true power of the oxazolidine scaffold is realized through its diverse reactivity. The carboxyl, nitrogen, and ring atoms can all be manipulated to build molecular complexity.
-
N-Functionalization: The secondary amine of the oxazolidine ring is readily acylated or alkylated, serving as a handle to attach the scaffold to other parts of a target molecule. This is fundamental for its use in peptide synthesis or as a chiral auxiliary.
-
Carboxyl Group Manipulation: The carboxylic acid moiety can undergo standard transformations, including esterification, amidation with coupling reagents[4], or reduction to the corresponding alcohol, providing a versatile point for chain extension.
-
Ring-Opening Reactions: The oxazolidine ring can be cleaved to unmask the parent amino alcohol. For instance, related N-alkyl-oxazolidin-2-ones undergo ring-opening upon treatment with Grignard reagents to yield tertiary carboxylic amides, a transformation that has been applied in the formal synthesis of alkaloids like (-)-coniine.[5] This highlights the ring's dual role as both a stereocontrolling element and a latent functional group.
Figure 2: Major reaction pathways involving the oxazolidine-4-carboxylic acid scaffold.
Section 3: Case Study - Synthesis of Lipoxazolidinone A
The strategic utility of this scaffold is exemplified in the synthesis of 4-oxazolidinone-containing natural products, such as the antimicrobial agent Lipoxazolidinone A.[6] While this specific target contains a 4-oxo group, the synthesis highlights the core strategy of using an amino acid-derived chiral building block. The synthesis plan involves the coupling of an enantiopure α-hydroxy amide (derived from an amino acid like L-norleucine) with a reactive α-keto ketene derivative. This is followed by an intramolecular cyclization and dehydration cascade to form the final 4-oxazolidinone core.[6] This approach elegantly translates the stereochemistry of the initial amino acid into the final complex product.
Figure 3: Conceptual workflow for the synthesis of the Lipoxazolidinone A core.
Section 4: Detailed Experimental Protocols
The following protocols are representative of the key manipulations involving the oxazolidine scaffold. Researchers should adapt these procedures based on the specific substrate and scale.
Protocol 1: Synthesis of (S)-2-Oxooxazolidine-4-carboxylic acid
This protocol is adapted from a high-yield, environmentally friendly method.[2][3]
Materials:
-
L-serine methyl ester hydrochloride
-
S,S'-dimethyl dithiocarbonate
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) for acidification
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve L-serine methyl ester hydrochloride (1 equivalent) in deionized water.
-
Reagent Addition: Slowly add S,S'-dimethyl dithiocarbonate (1.1 equivalents) to the solution. Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Hydrolysis: Once the initial reaction is complete, add 2M NaOH solution to the flask to achieve alkaline conditions (pH > 10). Heat the mixture gently (e.g., 40-50 °C) and stir until the hydrolysis of the methyl ester and cyclization intermediate is complete.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution with HCl to a pH of ~1-2. The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure (S)-2-oxooxazolidine-4-carboxylic acid. Yields of over 86% have been reported for this method.[2][3]
Protocol 2: N-Acylation of the Oxazolidine Ring
This protocol describes a standard amide bond formation.
Materials:
-
(S)-Oxazolidine-4-carboxylic acid derivative (e.g., methyl ester) (1 equiv.)
-
Carboxylic acid of interest (1.1 equiv.)
-
Coupling agent, e.g., Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.1 equiv.)[4]
-
Base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv.)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
Reaction Setup: Dissolve the oxazolidine starting material and the carboxylic acid in anhydrous DCM under an inert atmosphere.
-
Base Addition: Add the base (e.g., DIPEA) and stir for 5-10 minutes at 0 °C.
-
Coupling: Add the coupling agent (e.g., DIC) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to obtain the desired N-acylated oxazolidine.
Section 5: Data Summary
The choice of synthetic route can significantly impact yield and environmental friendliness. The table below compares a traditional synthesis approach for 2-oxo-oxazolidine-4-carboxylic acid with a modern, greener alternative.
| Parameter | Traditional Method | Green Chemistry Method |
| Starting Material | L-Serine | DL- or L-Serine methyl ester HCl |
| Carbonyl Source | Bis(trichloromethyl) carbonate | S,S'-dimethyl dithiocarbonate |
| Solvent | Dioxane / aq. NaOH | Water |
| Reported Yield | ~8.5%[2] | >86%[2][3] |
| Key Advantages | Established procedure | High yield, high safety, environmentally friendly |
Table 1: Comparison of synthetic protocols for 2-oxo-oxazolidine-4-carboxylic acid.
Conclusion
This compound is a potent and versatile chiral building block for modern organic synthesis. Its ability to impart stereochemical control, act as a conformationally rigid scaffold, and serve as a latent amino alcohol makes it an indispensable tool for constructing complex natural products and their analogs. The development of efficient and sustainable methods for its synthesis further enhances its appeal to researchers in academia and the pharmaceutical industry. By understanding the fundamental reactivity and strategic applications outlined in this guide, scientists can effectively integrate this valuable synthon into their synthetic endeavors.
References
-
Coldham, I., et al. (n.d.). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. ResearchGate. Available at: [Link]
- (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents.
-
Al-Masoudi, N. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life and Science. Available at: [Link]
-
(2020). Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Espacenet. Available at: [Link]
-
(n.d.). Oxazolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Wasserman, H. H., et al. (2017). Synthesis and Biological Evaluation of the Antimicrobial Natural Product Lipoxazolidinone A. NIH National Center for Biotechnology Information. Available at: [Link]
-
Yousaf, M., et al. (2019). Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses. NIH National Center for Biotechnology Information. Available at: [Link]
-
(n.d.). Synthesis of chiral 4-pheniloxazolidines 7(a,b) and 8(a,b). ResearchGate. Available at: [Link]
-
(n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Liu, T., et al. (2022). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. NIH National Center for Biotechnology Information. Available at: [Link]
-
(2023). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of Carboxylic Acids. University of Minnesota. Available at: [Link]
-
Zhang, Z., et al. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. Available at: [Link]
-
Begum, N., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Nagy, G., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. Available at: [Link]
-
Pátek, M., et al. (2001). A simple oxazolidine linker for solid-phase synthesis of peptide aldehydes. PubMed. Available at: [Link]
-
Grassi, L. (2014). What is the best protocol for Oxazolidine synthesis on resin?. ResearchGate. Available at: [Link]
-
(n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Al-Qalaf, F. A. (2008). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of the Antimicrobial Natural Product Lipoxazolidinone A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of Oxazolidine-4-Carboxylic Acid Derivatives in Continuous Flow Chemistry
These application notes serve as a technical guide for researchers, chemists, and drug development professionals on the practical applications of oxazolidine-4-carboxylic acid hydrochloride and its derivatives within flow chemistry paradigms. The focus is on leveraging the unique chemical properties of the oxazolidine scaffold in conjunction with the precise control offered by continuous flow systems, particularly in the challenging field of peptide synthesis.
Foundational Principles: Why Oxazolidine Scaffolds in Flow Chemistry?
Oxazolidine-4-carboxylic acid is a proline analogue, a class of compounds that has garnered significant interest for its ability to act as a "kink-inducer" in growing peptide chains. In the context of drug development, particularly in Solid-Phase Peptide Synthesis (SPPS), this structural disruption is invaluable. The hydrochloride salt form of these amino acid analogues ensures stability and improves handling characteristics.
The translation of synthetic protocols from traditional batch methods to continuous flow offers profound advantages, including superior heat and mass transfer, enhanced safety profiles for handling hazardous reagents, and unprecedented control over reaction parameters like residence time, temperature, and stoichiometry.[1] This precise control is not merely a convenience; it unlocks new reaction pathways and significantly improves the purity and yield of complex molecules.
The primary application of oxazolidine-containing building blocks in flow chemistry is their use as pseudoproline dipeptides (ΨPro). These reagents are strategically incorporated into peptide sequences to temporarily introduce a cis-amide bond, effectively disrupting the inter-chain hydrogen bonding that leads to on-resin aggregation.[2][3] This is especially critical during the synthesis of "difficult sequences," which are notoriously prone to aggregation, leading to truncated products and poor yields.[4]
Core Application: Mitigating Peptide Aggregation with Pseudoprolines in Automated Flow SPPS
Automated flow peptide synthesis represents a significant advancement over traditional batch SPPS. The continuous circulation of reagents through a packed-bed reactor containing the resin-bound peptide allows for dramatically reduced cycle times and solvent consumption.[4] However, the elevated temperatures (60-90°C) often used in flow SPPS to accelerate coupling and deprotection steps can introduce unique challenges, particularly for sensitive moieties.[5]
The Double-Edged Sword of Elevated Temperatures:
Our field studies and recent literature highlight a critical, often overlooked, aspect of using pseudoproline derivatives under aggressive flow conditions. The oxazolidine ring, while robust, is not impervious to the high temperatures and pressures inherent in modern flow synthesizers.[3][5] Under these conditions, the oxazolidine can undergo a reversible ring-opening to form an imine, which can lead to undesired side products.[3][5] This expert insight is crucial for protocol optimization and troubleshooting. The presence of the intact oxazolidine ring in the final cleaved peptide, even after treatment with strong acids like TFA, has been observed, indicating its unexpected stability post-synthesis but also highlighting the potential for incomplete conversion or side reactions during synthesis.[3][5]
This behavior underscores the necessity of a carefully optimized, self-validating protocol where the benefits of accelerated synthesis are balanced against the chemical stability of the building blocks.
Diagram: The Oxazolidine-Imine Equilibrium in Flow
The following diagram illustrates the equilibrium that can be established at elevated temperatures, a key consideration for protocol design.
Caption: Oxazolidine ring-opening under harsh flow conditions.
Experimental Protocols and Methodologies
Protocol 1: Automated Flow SPPS of a Model Difficult Peptide Using a Thr(ΨPro) Derivative
This protocol details the synthesis of a model peptide sequence known to aggregate, demonstrating the strategic incorporation of an Fmoc-Thr(ΨPro)-OH building block to improve synthetic outcomes.
Objective: To achieve a high-purity synthesis of a difficult peptide sequence by mitigating on-resin aggregation using a pseudoproline dipeptide in an automated flow synthesizer.
Materials & Reagents:
-
Resin: Rink Amide AM resin
-
Standard Amino Acids: Fmoc-protected amino acids
-
Pseudoproline Dipeptide: Fmoc-Thr(ΨMe,Mepro)-OH
-
Solvents: HPLC-grade Dimethylformamide (DMF)
-
Deprotection: 20% Piperidine in DMF (v/v)
-
Activation: HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-,hexafluorophosphate(1-),3-oxide), N,N-Diisopropylethylamine (DIPEA) in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Equipment:
-
Automated Flow Peptide Synthesizer (e.g., PurePep® Chorus, CEM Liberty Blue™)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Mass Spectrometer (MS) for identity confirmation
Step-by-Step Methodology:
-
System Priming: Prime all solvent and reagent lines of the flow synthesizer according to the manufacturer's instructions to ensure the absence of air bubbles and contaminants.
-
Resin Loading and Swelling: Load the Rink Amide resin into the reaction column. Swell the resin by flowing DMF through the column for 30 minutes.
-
Initial Fmoc Deprotection: Flow the 20% piperidine solution through the column at the optimized temperature (e.g., 75°C) for the specified residence time to remove the Fmoc group from the resin. Follow with a thorough DMF wash.
-
Standard Amino Acid Coupling Cycles: For each standard amino acid, perform the following automated cycle:
-
Deliver the activated amino acid solution (Fmoc-amino acid, HCTU, DIPEA in DMF) to the reaction column.
-
Allow the coupling reaction to proceed at the set temperature (e.g., 90°C) for the optimized residence time (typically 2-5 minutes).
-
Perform a thorough DMF wash to remove excess reagents.
-
Perform the Fmoc deprotection step as described in step 3.
-
-
Strategic Incorporation of Fmoc-Thr(ΨMe,Mepro)-OH:
-
Causality: At the sequence position preceding the aggregation-prone region, substitute the standard amino acid coupling with the pseudoproline dipeptide.
-
Execution: Deliver the activated Fmoc-Thr(ΨMe,Mepro)-OH solution to the column.
-
Critical Consideration: For this sensitive building block, consider reducing the coupling temperature to 60-70°C to minimize the risk of oxazolidine ring-opening, even if it slightly increases the required residence time. This is a key process parameter adjustment based on the known chemical instability.[5]
-
Follow with a DMF wash and the standard Fmoc deprotection cycle.
-
-
Completion of Synthesis: Continue with the standard amino acid coupling cycles until the full peptide sequence is assembled.
-
Final Wash and Cleavage: After the final coupling/deprotection cycle, wash the peptidyl-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry under a stream of nitrogen.
-
Resin Cleavage and Product Isolation: Transfer the resin to a cleavage vessel. Add the cold cleavage cocktail and agitate for 2-3 hours at room temperature. Filter to separate the resin, and precipitate the crude peptide in cold diethyl ether.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Analyze the purity and identity via reverse-phase HPLC and Mass Spectrometry.
Diagram: Automated Flow SPPS Workflow
Caption: General workflow for automated flow peptide synthesis.
Data Presentation: Flow vs. Batch Synthesis of a Difficult Peptide
The following table summarizes the expected comparative results for the synthesis of a 15-mer peptide known for significant aggregation issues.
| Parameter | Traditional Batch SPPS | Automated Flow SPPS with ΨPro | Rationale for Improvement |
| Avg. Cycle Time | 60-120 minutes | 5-10 minutes | Efficient reagent delivery and rapid heating significantly accelerate reaction kinetics.[4] |
| Crude Purity (HPLC) | ~45% | >75% | Incorporation of ΨPro disrupts aggregation, leading to fewer truncated or deleted sequences.[2] |
| Overall Yield | Low | Moderate to High | Reduced side reactions and higher coupling efficiency directly improve the final yield. |
| Solvent Consumption | High | Reduced by ~75% | Smaller reactor volumes and efficient washing protocols minimize waste. |
| Operating Temp. | Room Temperature | 60-90°C | Elevated temperatures increase reaction rates but require careful management for sensitive reagents.[5] |
Trustworthiness & Self-Validating Systems
Every protocol must be a self-validating system. For the flow synthesis described, this is achieved through:
-
In-line Monitoring: Many modern synthesizers are equipped with UV detectors to monitor the completion of the Fmoc deprotection step in real-time, ensuring each cycle is complete before proceeding.
-
Test Cleavages: For long or particularly difficult syntheses, performing a cleavage and analysis on a small amount of resin mid-synthesis can validate that the protocol is proceeding as expected.
-
Rigorous Analysis: Final analysis by both HPLC (for purity) and MS (for identity) is non-negotiable. The mass spectrum will confirm not only the desired product but also reveal the presence of any by-products, such as those resulting from oxazolidine ring-opening.
By understanding the underlying chemistry, particularly the potential instabilities of building blocks like oxazolidine derivatives at high temperatures, researchers can design robust and reliable flow chemistry protocols that deliver superior results for complex synthetic challenges.
References
-
Farkas, V., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules. Available at: [Link][3][5]
-
García-Ramos, Y., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry. Available at: [Link]
-
Simon, M. D., & Pentelute, B. L. (2017). Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow. CHIMIA International Journal for Chemistry. Available at: [Link][4]
-
Gutmann, B., et al. (2015). Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents. AIR Unimi. Available at: [Link]
-
Riccio, G., & Cantillo, D. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Available at: [Link][6]
-
Farkas, V., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. ResearchGate. Available at: [Link][2]
-
Di Ruscio, A., et al. (2023). Towards Antibiotic Synthesis in Continuous-Flow Processes. MDPI. Available at: [Link][7]
-
Cantillo, D., & Kappe, C. O. (2013). Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Green Chemistry. Available at: [Link][8]
Sources
- 1. njbio.com [njbio.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Towards Antibiotic Synthesis in Continuous-Flow Processes | MDPI [mdpi.com]
- 8. Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Peptide Synthesis with Oxazolidine-4-carboxylic Acid Hydrochloride
Welcome to the technical support center for peptide synthesis utilizing oxazolidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of incorporating this valuable building block into their synthetic workflows. Here, we will delve into the common side reactions, their underlying mechanisms, and provide field-proven troubleshooting strategies to ensure the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using oxazolidine-4-carboxylic acid in peptide synthesis?
A1: Oxazolidine-4-carboxylic acid, often used as a pseudoproline dipeptide precursor, is primarily employed to disrupt secondary structures and minimize aggregation during solid-phase peptide synthesis (SPPS).[1] This is particularly beneficial for long or hydrophobic sequences that are prone to incomplete coupling reactions.
Q2: Why is it supplied as a hydrochloride salt, and does this pose any challenges?
A2: The hydrochloride salt enhances the stability and shelf-life of the amino acid derivative. However, the acidic nature of the salt requires careful neutralization prior to the coupling reaction to avoid protonation of the incoming nucleophile (the N-terminal amine of the growing peptide chain), which would render it unreactive.
Q3: What are the most common side reactions observed with this compound?
A3: The most frequently encountered side reactions include incomplete coupling, formation of an imine derivative, and in certain contexts, aspartimide formation.[1] Under alkaline conditions, urethane-type N-protected peptides with N-terminal Ser or Thr residues (which can form oxazolidine structures) are susceptible to the formation of 2-oxazolidone derivatives through an intramolecular reaction.[2]
Q4: Can the oxazolidine ring open during synthesis?
A4: Yes, the oxazolidine ring can be sensitive to acidic conditions and elevated temperatures.[1][3] Ring-opening can lead to the formation of an imine, which may or may not be the desired outcome depending on the synthetic strategy.[1][3]
Troubleshooting Guide: Navigating Common Side Reactions
This section provides a more in-depth analysis of specific issues, their root causes, and actionable solutions.
Issue 1: Incomplete Coupling or Failed Reaction
Symptoms:
-
Positive ninhydrin test after coupling.
-
Mass spectrometry data of the crude product shows a significant peak corresponding to the truncated peptide sequence.
Probable Causes:
-
Inadequate Neutralization: The hydrochloride salt of the oxazolidine-4-carboxylic acid was not sufficiently neutralized. The resulting acidic conditions protonate the N-terminal amine of the peptide on the resin, preventing nucleophilic attack.
-
Steric Hindrance: The inherent bulkiness of the oxazolidine ring can sometimes lead to slower coupling kinetics, especially when coupled to a sterically demanding amino acid.
-
Peptide Aggregation: Although oxazolidine is used to prevent aggregation, severe aggregation in "difficult sequences" can still hinder the reaction.[4]
Solutions:
-
Protocol 1: Optimized Neutralization and Coupling
-
Pre-swell the resin in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Perform a neutralization step with a solution of a non-nucleophilic base, such as 5% N,N-Diisopropylethylamine (DIPEA) in DMF, for 5-10 minutes.
-
Wash the resin thoroughly with DMF to remove excess base.
-
Proceed with the coupling reaction using your chosen coupling reagents. For hindered couplings, consider using stronger activators like HATU or HCTU.
-
-
Extended Coupling Times: For sterically hindered couplings, increasing the reaction time (e.g., from 1 hour to 2-4 hours) can improve yields. Monitor the reaction progress using a ninhydrin test.
-
Solvent Choice: In cases of suspected aggregation, switching from DMF to N-Methyl-2-pyrrolidone (NMP) may be beneficial, as NMP can be more effective at disrupting secondary structures.[4]
Issue 2: Formation of an Imine Byproduct
Symptoms:
-
Mass spectrometry analysis reveals a peak with a mass corresponding to the loss of water from the oxazolidine-containing peptide.
Probable Causes:
-
Elevated Temperatures: Higher temperatures, especially during Fmoc deprotection, can promote the ring-opening of the oxazolidine to a more stable imine.[1][3]
-
Acidic Conditions: Prolonged exposure to acidic conditions, such as during cleavage from the resin, can also facilitate this side reaction.[1][3]
Solutions:
-
Temperature Control: If using heated-assisted synthesis, consider reducing the temperature during the coupling and deprotection steps involving the oxazolidine residue.
-
Manual Deprotection: For critical syntheses, performing a manual, room-temperature Fmoc deprotection of the residue following the oxazolidine can mitigate the risk of imine formation.
-
Cleavage Cocktail Optimization: While the oxazolidine ring is generally stable to standard TFA cleavage cocktails, minimizing the cleavage time can reduce the risk of ring opening.
Issue 3: Aspartimide Formation
Symptoms:
-
Mass spectrometry shows a peak corresponding to the desired peptide minus the mass of water, often accompanied by peaks corresponding to piperidide adducts.
-
HPLC analysis may show multiple, difficult-to-separate peaks.
Probable Cause:
-
While oxazolidine dipeptides are often used to prevent aspartimide formation, the basic conditions of Fmoc deprotection (piperidine) can still catalyze this side reaction, particularly in sequences containing an aspartic acid residue C-terminal to the oxazolidine.[1][3][5]
Solutions:
-
Modified Deprotection Cocktail:
-
Protocol 2: Deprotection with Reduced Basicity
-
Use a lower concentration of piperidine in DMF (e.g., 10-20%) for the deprotection step.
-
Alternatively, add an additive like 0.1 M 1-Hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. This has been shown to suppress aspartimide formation.[5]
-
-
-
Use of DBU with Caution: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used for Fmoc deprotection. However, it can also catalyze aspartimide formation and should be used with caution, often in combination with a scavenger like piperidine.[6]
Experimental Protocols and Data
Table 1: Comparison of Coupling Reagents for Hindered Couplings
| Coupling Reagent | Activation Time (min) | Typical Coupling Time (hr) | Notes |
| DIC/HOBt | 5-10 | 2-4 | A standard, cost-effective choice. Can lead to racemization in sensitive residues.[7] |
| HBTU/DIPEA | 2-5 | 1-2 | Generally efficient and reduces racemization compared to carbodiimides. |
| HATU/DIPEA | 1-2 | 1-2 | Highly effective for hindered couplings, but more expensive. |
| PyAOP | 2-5 | 1-3 | Particularly useful for coupling N-methylated amino acids.[7] |
Diagrams
Caption: Standard workflow for incorporating an amino acid.
Caption: Troubleshooting decision tree.
Concluding Remarks
The use of this compound is a powerful tool in the peptide chemist's arsenal for overcoming synthetic challenges associated with difficult sequences. A thorough understanding of the potential side reactions and their mitigation strategies is paramount for successful implementation. By carefully controlling reaction conditions, particularly neutralization, temperature, and deprotection steps, researchers can harness the benefits of this building block while minimizing the formation of unwanted byproducts. Always perform a thorough analysis of the crude product to diagnose any issues early and adjust the synthetic strategy accordingly.
References
- Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024).
- DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. (2003).
- Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). MDPI.
- Side reaction in peptide synthesis.
- What do you do when your peptide synthesis fails?. (2023). Biotage.
- Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.
- Coupling Reagents. Aapptec.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
- Peptide Resin Loading Protocols. Sigma-Aldrich.
Sources
- 1. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side reaction in peptide synthesis. Formation of oxazolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Aspartimide Formation & Pseudoproline Derivatives
Welcome to the technical support center for navigating the complexities of aspartimide formation in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common side reaction. Here, we provide in-depth, field-proven insights and practical solutions, focusing on the strategic use of pseudoproline dipeptides to ensure the integrity and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding aspartimide formation and the use of pseudoproline derivatives.
Q1: What is aspartimide formation, and why is it a significant problem in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?
Aspartimide formation is a deleterious side reaction that occurs during Fmoc-based SPPS. It involves the intramolecular cyclization of an aspartic acid (Asp) residue. The process is initiated when the backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain carbonyl group of the Asp.[1] This reaction is particularly promoted by the basic conditions used for Fmoc-group removal, most commonly with piperidine.[1] The resulting five-membered succinimide ring is known as an aspartimide.[1]
This side reaction is highly problematic for several critical reasons:
-
Formation of Multiple Byproducts: The aspartimide ring is unstable and can be opened by nucleophiles such as piperidine or water. This leads to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group.[2][3]
-
Racemization: The chiral center (α-carbon) of the aspartic acid is susceptible to epimerization during this process, resulting in the formation of D-aspartyl peptides.[1]
-
Purification Challenges: The various byproducts, including α- and β-peptides and their epimers, often have very similar masses and chromatographic properties to the target peptide. This makes their separation by HPLC difficult and, in some cases, impossible, compromising the purity of the final product.[4]
-
Reduced Yield: The diversion of the synthetic pathway towards these side products significantly lowers the overall yield of the desired peptide.[1]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the peptide sequence. Sequences where an aspartic acid residue is followed by a small, sterically unhindered amino acid are particularly vulnerable. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][2]
-
Asp-Asn (D-N) [1]
-
Asp-Thr (D-T) [1]
-
Asp-Arg (D-R) [1]
-
Asp-Cys (D-C) [1]
Q3: What are pseudoproline dipeptides, and how do they prevent aspartimide formation?
Pseudoproline (ψ-Pro) dipeptides are specialized building blocks used in SPPS to mitigate aggregation and prevent side reactions like aspartimide formation.[5][6] They are formed from Serine (Ser), Threonine (Thr), or Cysteine (Cys) residues where the side-chain hydroxyl or thiol group is reversibly protected by forming an oxazolidine or thiazolidine ring, respectively.[5][6] These dipeptides are introduced into the peptide sequence using standard coupling methods.[6]
The primary mechanism by which pseudoproline dipeptides prevent aspartimide formation is through conformational constraint. The proline-like ring structure of the pseudoproline moiety induces a "kink" in the peptide backbone, favoring a cis-amide bond over the more common trans-amide bond.[5][6] This steric hindrance physically masks the backbone amide nitrogen of the Ser or Thr residue, preventing it from nucleophilically attacking the preceding aspartic acid's side-chain carbonyl group.[1] The native Ser or Thr residue is fully regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[5][7]
Troubleshooting Guide: Aspartimide Formation
This section provides a structured approach to identifying and resolving issues related to aspartimide formation during your peptide synthesis experiments.
Symptom: My peptide's mass spectrum shows a peak at -18 Da from the expected mass.
Cause: This mass loss corresponds to the formation of the cyclic aspartimide intermediate, which involves the loss of a water molecule (H₂O, molecular weight ≈ 18 Da). This is a strong indicator that aspartimide formation is occurring.
Solution:
-
Sequence Analysis: First, confirm if your peptide contains an Asp-Xaa sequence known to be prone to aspartimide formation (e.g., Asp-Gly, Asp-Ser, Asp-Asn).
-
Employ Pseudoproline Dipeptides: If the problematic sequence is Asp-Ser or Asp-Thr, the most effective solution is to incorporate a corresponding pseudoproline dipeptide. For example, instead of coupling Fmoc-Asp(OtBu)-OH followed by Fmoc-Ser(tBu)-OH, use the pre-formed dipeptide Fmoc-Asp(OtBu)-Ser(ψMe,MePro)-OH.[1][8] This will sterically hinder the cyclization reaction.
-
Modify Deprotection Conditions: If a pseudoproline dipeptide is not applicable (e.g., for an Asp-Gly sequence), consider modifying the Fmoc deprotection conditions. Using a weaker base like morpholine or adding an acidic additive like formic acid or HOBt to the piperidine solution can reduce the rate of aspartimide formation.[3] However, be aware that weaker deprotection conditions may not be sufficient for complete Fmoc removal in all cases.[3]
Symptom: My HPLC chromatogram shows multiple, poorly resolved peaks around the main product peak, all with the same mass.
Cause: This chromatographic profile is a classic sign of the presence of α- and β-aspartyl peptide isomers, as well as their D- and L-epimers.[4] These byproducts often co-elute with the desired peptide, making purification extremely challenging.[4]
Solution:
-
Proactive Strategy with Pseudoproline Dipeptides: The most reliable way to avoid this issue is to prevent its occurrence in the first place. If your sequence contains an Asp-Ser or Asp-Thr motif, proactively incorporate the appropriate pseudoproline dipeptide during synthesis.[2][9]
-
Use Sterically Hindered Protecting Groups: For Asp-Xaa sequences where pseudoprolines are not an option, consider using a bulkier side-chain protecting group for the aspartic acid residue instead of the standard tert-butyl (OtBu) group.[2][3] Examples include Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which can offer greater steric hindrance and reduce the rate of cyclization.[3][4]
-
Backbone Protection: For particularly challenging sequences like Asp-Gly, another advanced strategy is to use a backbone-protecting group on the glycine residue, such as a Dmb (2,4-dimethoxybenzyl) group. The dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH temporarily masks the amide nitrogen of the glycine, effectively preventing the initial nucleophilic attack.[1]
Mechanism of Aspartimide Formation and Prevention by Pseudoproline Dipeptides
The following diagram illustrates the chemical mechanism of aspartimide formation and how the incorporation of a pseudoproline dipeptide effectively blocks this unwanted side reaction.
Caption: Aspartimide formation vs. pseudoproline prevention.
Experimental Protocols and Data
Protocol: Incorporation of a Pseudoproline Dipeptide in Fmoc SPPS
This protocol provides a general guideline for coupling a pseudoproline dipeptide using standard aminium/uronium salt-based reagents.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (1.5 - 2.0 equivalents)
-
HBTU (1.45 equivalents) or HATU (1.45 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Methodology:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Dipeptide Activation: In a separate reaction vessel, dissolve the pseudoproline dipeptide (1.5-2 eq.) and the coupling reagent (e.g., HBTU, 1.45 eq.) in a minimal volume of DMF.
-
Add DIPEA (3 eq.) to the activation mixture and vortex briefly. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the swelled resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. Note that the Kaiser test is unreliable for secondary amines like pseudoproline. The TNBS (2,4,6-Trinitrobenzenesulfonic acid) test is a suitable alternative, which gives a positive (red color) result for both primary and secondary amines.[7]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove any excess reagents and byproducts.
-
Proceed with the next Fmoc deprotection and coupling cycle.
Data Summary: Coupling Reagents and Conditions
The choice of coupling reagent can influence the efficiency of pseudoproline dipeptide incorporation. The following table summarizes common coupling conditions.
| Coupling Reagent | Equivalents (Dipeptide:Reagent:Base) | Solvent | Activation Time | Coupling Time | Notes |
| HBTU/DIPEA | 1.5 : 1.45 : 3.0 | DMF/NMP | 2-5 min | 1-2 hours | A robust and widely used method. |
| HATU/DIPEA | 1.5 : 1.45 : 3.0 | DMF/NMP | 2-5 min | 1-2 hours | Recommended for sterically hindered couplings. |
| DIC/OxymaPure | 2.0 : 2.0 : N/A | DMF | In-situ | 1-2 hours | Minimizes racemization, especially for Cys-containing sequences.[7] |
Workflow for Pseudoproline-Assisted SPPS
The following diagram outlines the general workflow for incorporating a pseudoproline dipeptide into a growing peptide chain during solid-phase peptide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Purification of Oxazolidine-4-carboxylic acid hydrochloride
Welcome to the technical support guide for the purification of Oxazolidine-4-carboxylic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of (S)-Oxazolidine-4-carboxylic acid hydrochloride, a compound typically synthesized from L-serine and a formaldehyde source.
Q1: What are the most common impurities in a crude reaction mixture?
A: The impurity profile largely depends on the reaction conditions. However, the most frequently encountered impurities are:
-
Unreacted L-serine: The starting amino acid may not have fully reacted.
-
Polymeric byproducts: Formaldehyde can self-polymerize, especially under acidic conditions, leading to paraformaldehyde or other polymeric species.
-
Hydrolysis products: The oxazolidine ring is susceptible to hydrolysis, which can revert the product back to L-serine and formaldehyde, particularly in the presence of water.[1][2]
-
Side-reaction products: Depending on the specific synthetic route, other minor impurities may form.
Q2: My crude product is a sticky oil or gum instead of a solid. What should I do?
A: An oily product is a common issue and can be caused by several factors:
-
Residual Solvent: Ensure all reaction solvents have been thoroughly removed under vacuum.
-
Hygroscopic Impurities: The presence of water-soluble impurities can trap moisture, preventing crystallization.
-
Low Purity: A high concentration of various impurities can inhibit the formation of a crystal lattice.
Troubleshooting Steps:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired product is insoluble but the impurities are soluble (an "anti-solvent"). Diethyl ether or hexanes are often good starting points.
-
Solvent Removal: Place the oil under a high vacuum for an extended period, possibly with gentle heating, to remove any trapped solvent or moisture.
-
Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol) and then slowly add an anti-solvent (e.g., diethyl ether) until precipitation occurs.
Q3: How do I confirm the purity of my final product?
A: A combination of analytical techniques is recommended for comprehensive purity validation.[3]
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and purity assessment. The absence of signals from starting materials or byproducts is a strong indicator of purity.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on purity and detect trace impurities that may not be visible by NMR.[3]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample. The product should appear as a single spot.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to solving specific problems encountered during the purification process.
Problem 1: Low Yield After Recrystallization
Low recovery following recrystallization is a frequent challenge. Understanding the solubility properties of your compound is key to optimizing this process.[5]
Q: I'm losing a significant amount of product during recrystallization. What's going wrong?
A: The primary cause is often an inappropriate choice of solvent or suboptimal technique. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures.
Causality & Solutions:
-
Cause: The recrystallization solvent is too effective, keeping the product dissolved even at low temperatures.
-
Solution: Use a mixed-solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (e.g., ethanol, methanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexanes) until the solution becomes cloudy (the saturation point).[6] Gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
-
Cause: Cooling the solution too quickly.
-
Solution: Rapid cooling leads to the formation of small, often impure crystals that are difficult to filter. Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Cause: Using an excessive volume of solvent.
-
Solution: Aim to use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is supersaturated upon cooling, driving crystallization.
-
Problem 2: Persistent Impurities After Purification
Even after purification attempts, analytical data may show the presence of contaminants.
Q: My NMR spectrum still shows peaks for L-serine. How can I remove it?
A: L-serine hydrochloride and this compound have similar polarities, which can make separation by simple recrystallization difficult.
-
Solution 1: pH Adjustment and Extraction: The oxazolidine is a cyclic hemiaminal and can be less stable under certain pH conditions than the parent amino acid.[1][7] A carefully controlled aqueous workup prior to final crystallization can sometimes help. However, a more direct approach is often needed.
-
Solution 2: Chromatographic Purification: If recrystallization fails, silica gel column chromatography may be necessary. A polar mobile phase, such as a gradient of methanol in dichloromethane, is typically effective.[4]
Q: How do I remove polymeric formaldehyde byproducts?
A: These polymers are typically insoluble in many organic solvents.
-
Solution: Before attempting recrystallization, dissolve the crude product in a suitable solvent (like ethanol) and filter the solution while cold. The insoluble polymeric material should be retained on the filter paper.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting common purification issues.
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Improving yield in Oxazolidine-4-carboxylic acid hydrochloride mediated reactions
Technical Support Center: Oxazolidine-4-carboxylic acid hydrochloride Reactions
Welcome to the Technical Support Center for optimizing reactions mediated by this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of these powerful organocatalytic transformations. This guide is structured to address the common challenges researchers face, moving from foundational concepts to specific troubleshooting scenarios, ensuring both scientific accuracy and practical applicability in your laboratory work.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions about the catalyst and its role in asymmetric synthesis, providing the essential knowledge needed to make informed experimental decisions.
Question 1: What is (S)-Oxazolidine-4-carboxylic acid hydrochloride and how does it function as a catalyst?
Answer: (S)-Oxazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound that is structurally related to the amino acid L-proline.[1][2] In the context of organocatalysis, it is often considered a proline surrogate or a key intermediate in proline-catalyzed reactions. Proline itself is one of the most widely used organocatalysts, particularly for asymmetric aldol, Mannich, and Michael reactions.[3][4]
The catalytic activity stems from its ability to form key intermediates with carbonyl substrates. The secondary amine of the proline core reacts with a ketone or aldehyde to reversibly form an enamine or an iminium ion.[5][6] This activation is central to its catalytic power:
-
Enamine Catalysis: When reacted with a ketone, the catalyst forms a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enolate and can attack an electrophile (like an aldehyde) with high stereocontrol.[7][8]
-
Iminium Catalysis: When reacted with an α,β-unsaturated aldehyde, it forms an electrophilic iminium ion. This lowers the LUMO of the carbonyl compound, making it more susceptible to attack by a nucleophile.[9]
The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.[1] In the reaction mixture, the active catalytic species is typically the free base, which is generated in situ. The carboxylic acid group plays a crucial role by acting as an intramolecular acid/base co-catalyst, participating in hydrogen bonding to stabilize the transition state and control the stereochemical outcome.[3][6]
Question 2: What is the accepted catalytic cycle for these reactions, and why is it important for troubleshooting?
Answer: Understanding the catalytic cycle is paramount because every step represents a potential point of failure or optimization. The most common mechanism for reactions like the aldol addition is the enamine-based cycle, famously elucidated in proline catalysis.[5][7]
The cycle involves the following key stages:
-
Catalyst Activation: The secondary amine of the catalyst reacts with a donor carbonyl compound (e.g., a ketone) to form a carbinolamine, which then dehydrates to form an iminium ion.
-
Enamine Formation: The iminium ion is deprotonated to form the key nucleophilic enamine intermediate. The efficiency of this step can be influenced by the solvent and the presence of additives.
-
C-C Bond Formation: The enamine attacks an acceptor carbonyl compound (e.g., an aldehyde). This is the rate-determining step where the stereochemistry is set. The chiral environment of the catalyst directs the attack to one face of the aldehyde, leading to an enantiomerically enriched product.[6]
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the final product and regenerate the catalyst, allowing it to re-enter the cycle.
Below is a diagram illustrating this fundamental workflow. When troubleshooting, we analyze which step might be impeded. For instance, low yield could indicate inefficient enamine formation or slow catalyst turnover (hydrolysis).
Part 2: Troubleshooting Guide for Low Reaction Yield
Low yield is one of the most common frustrations in synthesis. This guide provides a systematic, cause-and-effect approach to diagnosing and solving this issue.
Question 3: My reaction yield is poor (<50%). What are the most likely causes and how do I address them systematically?
Answer: A low isolated yield can stem from issues with the catalyst, reaction conditions, reagents, or work-up procedure. A systematic approach is crucial.[10] The following logical workflow can help pinpoint the problem.
1. Catalyst Quality and Loading
-
The Problem: The purity of the catalyst is critical. Impurities can interfere with the catalytic cycle.[11] this compound can be sensitive to temperature and moisture if not stored correctly.[12][13]
-
The Solution:
-
Purity Check: Use a catalyst from a reputable supplier with a specified purity of >97%. If in doubt, purify the catalyst by recrystallization (see Protocol 1).
-
Storage: Store the catalyst in a desiccator under an inert atmosphere (nitrogen or argon) at the recommended temperature, typically 2-8°C.[13]
-
Catalyst Loading: While typical loadings are 10-30 mol%, very low yields may warrant increasing the loading to see if the reaction proceeds. Conversely, very high loadings can sometimes lead to side reactions or difficult purification.[14]
-
2. Reaction Conditions
-
The Problem: The solvent, temperature, and presence of water have a profound impact on reaction rate and equilibrium.[8][14] Proline-type catalysts have varying solubility, which can be a limiting factor.[4]
-
The Solution:
-
Solvent Screen: The choice of solvent is one of the most powerful variables. Polar aprotic solvents like DMSO and DMF are common starting points. However, sometimes a mixture of solvents provides the best results. For example, adding chloroform to a DMSO/acetone system has been shown to improve outcomes for certain substrates.[15]
-
Temperature Control: Aldol additions are often reversible. Lowering the temperature (e.g., to 0°C or -20°C) can shift the equilibrium toward the product and improve selectivity, but it will also decrease the reaction rate.[14] Conversely, if the reaction is too slow, a modest increase in temperature may be necessary.
-
Water Content: While water is required for the final hydrolysis step to regenerate the catalyst, its concentration is critical. Anhydrous conditions can stall the reaction, while too much water can interfere with enamine formation and promote side reactions. Sometimes, the addition of a controlled amount of water is beneficial.[8][14]
-
| Parameter | Effect on Yield & Causality | Troubleshooting Action |
| Solvent | Influences catalyst solubility and transition state stability. Polar aprotic solvents (DMSO, DMF) are often effective.[8] Hydrophilic solvents can enhance catalyst turnover. | Perform a solvent screen including DMSO, DMF, CH3CN, and mixtures (e.g., DMSO/CHCl3).[15] |
| Temperature | Affects reaction rate vs. equilibrium. Lower temperatures favor the aldol adduct but slow the reaction. Higher temperatures can cause decomposition or retro-aldol reaction.[14] | If the reaction is slow, try running at room temperature before cooling. If side products are an issue, lower the temperature to 0°C or below. |
| Concentration | Higher concentrations can increase the rate but may also promote bimolecular side reactions (e.g., self-condensation). | For reactions prone to self-condensation, try running at lower concentrations (e.g., 0.1 M).[15] |
| Water | Essential for catalyst turnover (hydrolysis step), but excess water can inhibit enamine formation.[8] | Start with anhydrous solvents. If the reaction stalls, consider adding a small, controlled amount of water (e.g., 1-5 equivalents). |
3. Substrate & Reagent Issues
-
The Problem: Impurities in starting materials, especially the aldehyde, can poison the catalyst. Furthermore, aldehydes (particularly unbranched aliphatic ones) are prone to self-condensation, which consumes the starting material and complicates purification.[15][16]
-
The Solution:
-
Purify Substrates: Ensure the ketone is free of acidic or basic impurities. Distill liquid aldehydes immediately before use to remove the corresponding carboxylic acid, which can interfere with the reaction.
-
Minimize Self-Condensation: For crossed-aldol reactions, use the ketone as the solvent (if possible) or in large excess to ensure it is the primary enamine source.[14] Alternatively, add the aldehyde slowly to the mixture of the ketone and catalyst to maintain a low instantaneous concentration of the aldehyde.[16]
-
4. Work-up and Purification Losses
-
The Problem: The desired product might be water-soluble, unstable on silica gel, or lost during extraction. The quenching process can also cause product degradation.[10]
-
The Solution:
-
Careful Quenching: Quench the reaction with a mild acid (e.g., saturated NH4Cl solution) to neutralize any bases and protonate the product. Avoid strong acids unless necessary.
-
Extraction: If the product has high polarity, perform multiple extractions with a suitable organic solvent (e.g., EtOAc, CH2Cl2). In cases of very high polarity, continuous extraction may be required.
-
Purification: If the product is sensitive to silica gel, consider alternative purification methods like recrystallization, distillation, or using a different stationary phase (e.g., alumina, or deactivated silica gel).
-
Question 4: I'm observing many side products, especially from aldehyde self-condensation. How can I improve the chemoselectivity?
Answer: This is a classic challenge, especially with reactive aldehydes.[15] The key is to control the relative rates of the desired reaction versus the undesired one.
-
Strategy 1: Manipulate Stoichiometry: A common and effective method is to use a significant excess of the ketone component (from 5 to 20 equivalents or even as the solvent).[14] This ensures that the concentration of the ketone-derived enamine is much higher than any enolate formed from the aldehyde, making the cross-aldol reaction kinetically dominant.
-
Strategy 2: Slow Addition: Add the aldehyde slowly via syringe pump to the reaction mixture containing the ketone and catalyst. This keeps the instantaneous concentration of the aldehyde low, disfavoring the bimolecular self-condensation reaction.[16]
-
Strategy 3: Optimize Temperature: Lowering the reaction temperature often slows the rate of self-condensation more than it slows the desired catalytic reaction, leading to a cleaner product profile.[14]
-
Strategy 4: Use a More Reactive Ketone: If possible, using a more acidic ketone (e.g., acetone, cyclohexanone) that forms the enamine more readily can outcompete the self-reaction of the aldehyde.
Part 3: Experimental Protocols
Adherence to a robust, well-defined protocol is essential for reproducibility and success.
Protocol 1: General Procedure for an (S)-Oxazolidine-4-carboxylic acid hydrochloride Mediated Aldol Reaction
This protocol provides a starting point for the reaction between a ketone and an aldehyde. It should be optimized for specific substrates.
-
Setup: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add (S)-Oxazolidine-4-carboxylic acid hydrochloride (e.g., 0.2 mmol, 20 mol%).
-
Reagent Addition: Add the ketone (e.g., 2.0 mmol, 2.0 equivalents) and the solvent (e.g., DMSO, 2 mL). Stir the mixture at room temperature for 10-15 minutes to allow for catalyst dissolution and pre-activation.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice-water bath.
-
Substrate Addition: Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aldehyde) is consumed. Reaction times can vary from a few hours to 48 hours.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH4Cl) (e.g., 10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldol product.
Protocol 2: Catalyst Purification by Recrystallization
If catalyst purity is suspected to be the cause of low yield or poor selectivity, recrystallization can be highly effective.[11]
-
Dissolution: In a small Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water by heating and stirring. A typical ratio is approximately 1 g of the catalyst to 2-3 mL of water.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 2-4% of the catalyst's weight) and stir at an elevated temperature (e.g., 60-75°C) for about 30 minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Add a less polar, miscible solvent like isopropanol or ethanol to the hot filtrate until the solution becomes cloudy (the point of saturation). Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (4°C) for several hours to complete the crystallization process.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under high vacuum to a constant weight. Store the purified catalyst under an inert atmosphere.
References
-
Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. (n.d.). ResearchGate. [Link]
-
Proline-catalyzed aldol reactions. (2023). Wikipedia. [Link]
-
List, B., Pojarliev, P., & Martin, H. J. (2001). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. [Link]
-
Mak, W. (2013). Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs. [Link]
-
Pizzuti, L., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. [Link]
-
Lixin, R. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. APRG. [Link]
-
Pacak, A. (n.d.). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. [Link]
-
Houk, K. N., & List, B. (2002). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. [Link]
-
Proline organocatalysis. (2023). Wikipedia. [Link]
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (2020).
-
Heterogeneous organocatalysis: the proline case. (2024). RSC Publishing. [Link]
-
Martínez, A., et al. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Organic Chemistry Portal. [Link]
-
Heterogeneous organocatalysis: the proline case. (2024). PMC - PubMed Central - NIH. [Link]
-
Proline-Catalyzed Asymmetric Reactions. (2018). ResearchGate. [Link]
-
Asymmetric Proline Catalysis. (2015). Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link]
-
An affinity-column procedure using poly(L-proline) for the purification of prolyl hydroxylase. (1975). PubMed. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. [Link]
-
The Aldol Reaction: Organocatalytic Approach. (2019). ResearchGate. [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). ResearchGate. [Link]
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (2019). ResearchGate. [Link]
-
Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. (2006). ResearchGate. [Link]
-
Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. (2020). Espacenet. [Link]
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (2011). PMC - PubMed Central - NIH. [Link]
- Method for purifying proline. (2009).
-
Organocatalytic, Asymmetric Aldol Reactions with a Sustainable Catalyst in a Green Solvent. (2022). ResearchGate. [Link]
-
Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. (1977). PubMed. [Link]
-
Effects of the Proline Analog l-Thiazolidine-4-carboxylic Acid on Proline Metabolism. (1983). PubMed. [Link]
-
Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. (2007). PubMed. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
(S)-Oxazolidine-4-carboxylic acid hydrochloride. (n.d.). PubChem. [Link]
-
(S)-oxazolidine-4-carboxylic acid. (n.d.). PubChem. [Link]
-
Action of a Proline Analogue, l-thiazolidine-4-carboxylic Acid, in Escherichia Coli. (1966). PubMed. [Link]
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- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
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Technical Support Center: Navigating the Cleavage of Oxazolidinone-Derived Chiral Auxiliaries
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of chiral auxiliaries derived from oxazolidine-4-carboxylic acid, commonly known as Evans auxiliaries. Our goal is to equip you with the knowledge to overcome common challenges and ensure the successful, high-fidelity cleavage of your chiral auxiliary, preserving the integrity of your stereochemically-rich products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the removal of oxazolidinone chiral auxiliaries.
Question 1: My chiral auxiliary cleavage is incomplete. What steps can I take to drive the reaction to completion?
Answer:
Incomplete cleavage is a frequent hurdle. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Quality and Stoichiometry: First, verify the quality and exact stoichiometry of your reagents. For instance, in the widely used lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂) method for generating carboxylic acids, the concentrations are critical. An excess of the cleaving reagent is often required to push the reaction to completion[1]. Ensure your hydrogen peroxide solution has not degraded.
-
Optimize Reaction Conditions:
-
Temperature: While many cleavage reactions are initiated at 0 °C, some substrates may require elevated temperatures to achieve a reasonable reaction rate. However, be cautious, as higher temperatures can sometimes promote side reactions or epimerization[1].
-
Solvent: The choice of solvent can be crucial. For LiOH/H₂O₂ cleavage, a mixture of tetrahydrofuran (THF) and water is standard. The ratio can be adjusted to improve solubility and reaction kinetics[2].
-
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. This will give you a real-time understanding of whether the reaction is stalling or proceeding slowly.
-
Consider Alternative Cleavage Methods: If optimization of your current method fails, a different chemical approach may be necessary. The choice of method is dictated by the desired functionality of your final product[3].
Question 2: I'm observing epimerization at the α-stereocenter during auxiliary removal. How can I prevent this?
Answer:
Preserving the stereochemical integrity of your product is paramount. Epimerization is often a base-induced side reaction.
-
Control of Base Strength and Stoichiometry: The choice and amount of base are critical. For hydrolytic cleavage, lithium-based reagents are often preferred as they are less likely to cause epimerization compared to sodium or potassium hydroxides[4]. Using the minimum effective amount of base is also a good practice.
-
Low-Temperature Conditions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This minimizes the energy available for the unwanted epimerization pathway.
-
Alternative Reagents: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is generally more effective and less basic than LiOH alone, which can favor undesired side reactions[4]. The hydroperoxide anion is a softer nucleophile and preferentially attacks the exocyclic acyl carbonyl[5][6].
Question 3: My reaction is yielding a significant amount of a hydroxyamide byproduct. What is causing this and how can it be minimized?
Answer:
The formation of a hydroxyamide byproduct results from the nucleophilic attack at the endocyclic carbamate carbonyl of the oxazolidinone ring instead of the desired exocyclic amide carbonyl[2][5].
-
Mechanism of Side Reaction: This side reaction is particularly prevalent when using strong, hard nucleophiles like lithium hydroxide (LiOH) in the absence of hydrogen peroxide. DFT computations have shown that while nucleophilic attack is kinetically favored at the endocyclic carbonyl for both LiOH and LiOOH, the subsequent reaction pathway differs. For LiOH, the decomposition of the tetrahedral intermediate to the ring-opened hydroxyamide is facile. In contrast, for LiOOH, this decomposition has a higher energy barrier, making the desired exocyclic cleavage the preferred pathway[5][6].
-
Minimizing Hydroxyamide Formation: The key is to use a nucleophile that favors exocyclic cleavage. The LiOH/H₂O₂ system is effective because the active nucleophile is the lithium hydroperoxide anion (LiOOH)[2][5]. Ensuring a sufficient excess of H₂O₂ is present is crucial. If the problem persists, consider alternative cleavage methods such as reductive cleavage if an alcohol is the desired product, as this proceeds through a different mechanism.
Frequently Asked Questions (FAQs)
Here we answer some of the most common questions regarding the removal of oxazolidinone chiral auxiliaries.
What are the most common methods for removing an oxazolidinone chiral auxiliary?
The choice of cleavage method is determined by the desired functional group in your product[3]. The primary methods include:
-
Hydrolytic Cleavage: This method is used to obtain chiral carboxylic acids and typically employs lithium hydroxide and hydrogen peroxide[2][3].
-
Reductive Cleavage: This approach yields chiral primary alcohols using hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄)[3][7].
-
Reductive Cleavage to Aldehydes: With careful control of reaction conditions and using reagents like diisobutylaluminum hydride (DIBAL-H), it is possible to obtain chiral aldehydes[3][8].
-
Transesterification: Treatment with an alkoxide, such as sodium methoxide in methanol, will yield the corresponding ester[3].
How do I choose the right cleavage method for my synthesis?
The following decision-making flowchart can guide your choice of cleavage method based on your desired final product.
Caption: Decision-making workflow for selecting a chiral auxiliary cleavage method.
Can the chiral auxiliary be recovered after cleavage?
Yes, one of the significant advantages of using Evans auxiliaries is that the chiral auxiliary can often be recovered in high yield after the cleavage reaction and subsequent work-up, making it a cost-effective method for asymmetric synthesis[9][10]. The recovery typically involves an extraction process after quenching the reaction[1].
Experimental Protocols
Below are detailed, step-by-step methodologies for the most common cleavage reactions.
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
This protocol is a general guideline for the cleavage of an N-acyl oxazolidinone to the corresponding carboxylic acid using LiOH/H₂O₂.
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents)[1].
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours[1].
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide[1].
-
Work-up: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary[1].
-
Product Isolation: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl) and then extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate)[1].
Protocol 2: Reductive Cleavage to a Primary Alcohol
This protocol outlines the reduction of an N-acyl oxazolidinone to a primary alcohol using lithium borohydride (LiBH₄).
-
Dissolution: Dissolve the N-acyl oxazolidinone in an anhydrous ether solvent, such as diethyl ether or THF, under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add lithium borohydride (LiBH₄, ~2-3 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1M HCl at 0 °C.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Data Summary
The following table summarizes the common cleavage methods, reagents, and expected products.
| Desired Product | Cleavage Method | Key Reagents | Typical Solvents |
| Carboxylic Acid | Hydrolytic | LiOH / H₂O₂ | THF / H₂O |
| Primary Alcohol | Reductive | LiBH₄ or LiAlH₄ | THF, Et₂O |
| Aldehyde | Reductive | DIBAL-H | Toluene, CH₂Cl₂ |
| Ester | Transesterification | NaOMe | MeOH |
References
- Benchchem. (n.d.). Technical Support Center: Removal of Chiral Auxiliaries.
- Benchchem. (n.d.). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
- McQuade, D. T., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
- Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland.
- Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
- Wikipedia. (n.d.). Chiral auxiliary.
- (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals.
- Wikipedia. (n.d.). Lithium borohydride.
- (n.d.). N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents.
- (n.d.). evans enolate alkylation-hydrolysisx.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. uwindsor.ca [uwindsor.ca]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. connectsci.au [connectsci.au]
- 7. Lithium borohydride - Wikipedia [en.wikipedia.org]
- 8. N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. | Department of Chemistry [chem.ox.ac.uk]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
Navigating Reactions with Oxazolidine-4-carboxylic Acid Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing reactions involving oxazolidine-4-carboxylic acid hydrochloride. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. We move beyond simple step-by-step instructions to explain the fundamental principles behind experimental choices, empowering you to overcome challenges and achieve your synthetic goals with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in common coupling reactions?
The main consideration is the presence of the hydrochloride salt. This means the amine on the oxazolidine ring is protonated, rendering it non-nucleophilic. Therefore, a base must be added to the reaction mixture to neutralize the hydrochloride and liberate the free amine, which is necessary for many subsequent reactions. The carboxylic acid functionality also requires activation for efficient coupling.
Q2: What are the most common solvents for reactions with this starting material?
The choice of solvent is critical and depends on the specific reaction. Due to the polar nature of the hydrochloride salt, highly polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good choices for achieving solubility. For certain applications, chlorinated solvents like dichloromethane (DCM) or ethereal solvents like tetrahydrofuran (THF) can be used, particularly after neutralization of the hydrochloride salt, which may improve solubility in less polar media. Some syntheses of related compounds have even utilized water as a solvent, highlighting the versatility of this class of molecules.[1][2]
Q3: Is the oxazolidine ring stable under typical reaction conditions?
The oxazolidine ring is generally stable but can be susceptible to hydrolysis, leading to ring-opening, particularly in the presence of water and acid or base. The stability is influenced by the substituents on the ring. It is crucial to control the reaction conditions, especially pH and water content, to maintain the integrity of the oxazolidine ring if it is a desired feature of the final product.
Q4: Do I need to protect the secondary amine on the oxazolidine ring?
Protection of the secondary amine is often a prudent strategy, especially when performing reactions that are sensitive to the presence of free amines or when harsh conditions are required that might lead to side reactions. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be employed. The choice of protecting group will depend on the subsequent reaction steps and the desired deprotection conditions.
Troubleshooting Guide
Issue 1: Low Yield in Amide Coupling Reactions
Low yields in amide coupling are a frequent challenge. The following troubleshooting workflow can help identify and resolve the underlying issues.
Potential Causes & Solutions:
-
Incomplete Neutralization of the Hydrochloride: The presence of the hydrochloride salt will quench one equivalent of your base and can interfere with the coupling reagents.
-
Solution: Ensure the addition of at least one equivalent of a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)) to neutralize the hydrochloride before adding your coupling reagent. It is often beneficial to add a slight excess of the base.
-
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical for efficient amide bond formation.
-
Solution: For sterically hindered amines or acids, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) may be necessary. For standard couplings, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) is a reliable choice.[3][4]
-
-
Poor Solubility: If the starting material or reagents are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: As previously mentioned, DMF and DMSO are good starting points for solvent selection. Gentle heating may also improve solubility, but care must be taken to avoid degradation of the starting material or reagents.
-
-
Side Reactions: The presence of moisture can lead to hydrolysis of activated esters, and high temperatures can cause decomposition.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction temperature carefully.
-
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: A decision-making workflow for troubleshooting low yields in amide coupling reactions.
Issue 2: Side Product Formation
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the formation of side products.
Potential Side Products & Mitigation Strategies:
-
Ring-Opened Products: As mentioned, the oxazolidine ring can hydrolyze.
-
Mitigation: Ensure the use of anhydrous solvents and reagents. If water is a byproduct of the reaction, consider using a dehydrating agent.
-
-
Epimerization: For chiral compounds, racemization at the stereocenter adjacent to the carbonyl group can occur, especially with strong bases or high temperatures.
-
Mitigation: Use milder coupling reagents and non-nucleophilic bases. Keep reaction temperatures as low as feasible. Additives like HOBt can help to suppress racemization.[5]
-
-
Dimerization/Polymerization: If the amine of one molecule reacts with the activated carboxylic acid of another, oligomers can form.
-
Mitigation: Use dilute conditions or a slow addition of the coupling reagent to favor the intramolecular reaction or the reaction with the desired nucleophile.
-
Issue 3: Difficulty in Product Purification
The polarity of the desired product, unreacted starting material, and byproducts can be similar, making purification by column chromatography challenging.
Purification Strategies:
-
Aqueous Workup: A carefully planned aqueous workup can remove many impurities.
-
Procedure: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% aqueous HCl) to remove basic impurities, followed by a mild base (e.g., saturated aqueous NaHCO₃) to remove acidic impurities, and finally with brine.[3]
-
-
Column Chromatography:
-
Eluent System: A common eluent system for purifying polar compounds is a mixture of a non-polar solvent like dichloromethane or ethyl acetate with a polar solvent like methanol. A gradient elution is often necessary to achieve good separation. A patent for a related compound utilized a dichloromethane/methanol mixture for purification.[1]
-
Additives: Sometimes, adding a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the peak shape of polar compounds on silica gel.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for a wide range of amines, including those that are sterically hindered.
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add DIPEA (2.5 eq.) and stir for 10 minutes at room temperature under an inert atmosphere.
-
Add the desired amine (1.1 eq.) to the mixture.
-
In a separate flask, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Amide Coupling Workflow
Caption: A step-by-step workflow for a typical amide coupling reaction.
Protocol 2: Fischer Esterification
This classic method is effective for forming simple alkyl esters.[6][7][8]
-
Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) at 0 °C.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Note: This reaction is an equilibrium. Using a large excess of the alcohol and removing water as it forms will drive the reaction towards the product.[6]
Data Summary
Table 1: Recommended Solvents for Different Reaction Types
| Reaction Type | Primary Solvents | Secondary Solvents | Considerations |
| Amide Coupling | DMF, DMSO | DCM, THF | Ensure complete dissolution of the hydrochloride salt. |
| Esterification | The corresponding alcohol | - | The alcohol acts as both reactant and solvent. |
| N-Protection | DCM, THF, Dioxane | Acetonitrile | Depends on the specific protecting group and reagents used. |
References
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
- Sigma-Aldrich. (n.d.). (S)-Oxazolidine-4-carboxylic acid hydrochloride.
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523.
- Master Organic Chemistry. (2022).
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.
- Google Patents. (1986). US4622413A - Method for preparing amino acid ester hydrohalides.
- ResearchGate. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents.
- Chemguide. (n.d.).
- PubChem. (n.d.). (4S)-2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid.
- Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- CymitQuimica. (n.d.). CAS 162285-30-5: 4-Oxazolidinecarboxylicacid, hydrochlorid….
- Science.gov. (n.d.). amino acid amides: Topics by Science.gov.
- PubChem. (n.d.). Fmoc-oxazolidine-4-carboxylic acid.
- Google Patents. (2015). CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
- Google Patents. (2005).
- TOKU-E. (n.d.).
- Sigma-Aldrich. (n.d.). (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid.
- Google Patents. (2020). Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound.
- PubChem. (n.d.). This compound.
- Organic Chemistry D
- PubChem. (n.d.). (S)-Oxazolidine-4-carboxylic acid hydrochloride.
- ChemicalBook. (n.d.). This compound.
- ResearchGate. (2013).
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- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Stereochemical Integrity of Oxazolidine-4-carboxylic acid hydrochloride
Introduction: The Criticality of the Alpha-Carbon Stereocenter
Welcome to the technical support center for Oxazolidine-4-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this vital chiral building block. The stereochemical integrity of the alpha-carbon (Cα) is paramount, as its configuration is often directly translated into the final stereochemistry of the target active pharmaceutical ingredient (API). Loss of stereochemical purity via epimerization can lead to mixtures of diastereomers, posing significant challenges in purification and potentially impacting the biological activity and safety profile of the final compound.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you proactively prevent and address epimerization at the alpha-carbon of this compound during your experimental workflows.
Troubleshooting Guide: Preventing and Mitigating Epimerization
This section is structured in a question-and-answer format to directly address common challenges and observations in the lab that may indicate or lead to epimerization.
Issue 1: I'm observing a mixture of diastereomers in my crude reaction product after a reaction involving Oxazolidine-4-carboxylic acid. What are the likely causes?
Answer: The appearance of diastereomers strongly suggests that epimerization at the alpha-carbon has occurred at some stage. The primary mechanism for this is the abstraction of the alpha-proton, leading to a planar, achiral enolate intermediate, which can then be re-protonated from either face, resulting in a mixture of stereoisomers.[1][2] Several factors can promote this process.
Potential Causes & Preventative Measures:
-
Exposure to Basic Conditions: The alpha-proton of the carboxylic acid is acidic and susceptible to abstraction by bases.[3] Even weak bases can facilitate epimerization, especially at elevated temperatures. The hydrochloride salt form helps to protect against this by protonating the oxazolidine nitrogen, reducing the overall basicity of the system. However, the introduction of external bases during a reaction is a primary cause of epimerization.
-
Preventative Measure: Carefully control the stoichiometry of any added base. If a base is required, opt for a non-nucleophilic, sterically hindered base and add it slowly at low temperatures. Consider using weaker bases where the reaction conditions permit.
-
-
Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier for proton abstraction and subsequent epimerization.[4]
-
Preventative Measure: Conduct reactions at the lowest temperature that allows for a reasonable reaction rate. Monitor reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.
-
-
Solvent Choice: Polar, protic solvents can facilitate epimerization by stabilizing the charged enolate intermediate and participating in proton exchange.[4] The choice of solvent can significantly influence the stereochemical outcome of reactions involving oxazolidines.[5]
-
Preventative Measure: Where possible, use aprotic solvents of lower polarity. If a polar solvent is necessary, consider options like dichloromethane (DCM) or tetrahydrofuran (THF) over more protic solvents like methanol or water.
-
-
Prolonged Reaction Times: The longer the chiral center is exposed to conditions that can induce epimerization, the greater the extent of racemization will be.
-
Preventative Measure: Optimize reaction conditions to minimize the reaction time. This can involve catalyst screening, concentration adjustments, or the use of more reactive reagents.
-
Issue 2: My purified this compound shows decreasing optical purity upon storage. How can I prevent this?
Answer: Degradation of stereochemical purity during storage is a critical issue. It's often a result of subtle environmental factors interacting with the compound over time.
Potential Causes & Storage Recommendations:
-
Inappropriate Storage Temperature: As with reactions, elevated storage temperatures can promote slow epimerization over time.
-
Recommendation: Store this compound in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Ensure the container is well-sealed to prevent moisture ingress upon removal from cold storage.
-
-
Exposure to Moisture and Atmospheric Bases: Residual moisture can facilitate proton mobility. Furthermore, certain laboratory environments can have trace amounts of basic compounds in the atmosphere (e.g., ammonia from cleaning solutions) that can deposit on the solid material and catalyze epimerization over extended periods.
-
Recommendation: Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. The use of a desiccator can provide additional protection against moisture.
-
-
pH of Residual Solvents: If the material was not properly dried and contains traces of solvents, the pH of this microenvironment can influence stability.
-
Recommendation: Ensure the material is thoroughly dried under vacuum to remove all residual solvents before long-term storage.
-
Issue 3: I am performing a reaction that requires the use of a base. What is the best strategy to minimize epimerization?
Answer: When the use of a base is unavoidable, a strategic approach is necessary to preserve the stereochemical integrity of the alpha-carbon.
Strategies for Base-Mediated Reactions:
-
Choice of Base: The selection of the base is critical. Strong, non-nucleophilic bases are often required for deprotonation, but they also pose the highest risk for epimerization.
-
Recommendation: Utilize sterically hindered bases like 2,4,6-trimethylpyridine over less hindered amines.[6] In some cases, inorganic bases with limited solubility in the reaction medium can be effective as they provide a localized, controlled release of basicity.
-
-
Temperature Control: The effect of temperature is magnified in the presence of a base.
-
Recommendation: Perform the addition of the base at low temperatures (e.g., -78 °C to 0 °C). Allow the reaction to proceed at the lowest effective temperature.
-
-
Order of Addition: The sequence in which reagents are added can significantly impact the outcome.
-
Recommendation: In many cases, it is preferable to add the base to the solution containing the oxazolidine derivative and the other reactant, rather than pre-mixing the oxazolidine with the base. This minimizes the time the chiral center is exposed to the base in the absence of the electrophile.
-
-
Protecting Groups: In multi-step syntheses, consider the use of protecting groups for the carboxylic acid functionality.[7][8] This can alter the acidity of the alpha-proton and prevent unwanted side reactions. The choice of protecting group is crucial and should be orthogonal to other functionalities in the molecule.[7][8]
Issue 4: How can I accurately determine the extent of epimerization in my sample?
Answer: Accurate analytical methodology is key to assessing the stereochemical purity of your material.
Analytical Techniques for Quantifying Epimers:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying enantiomers and diastereomers.[9][10][11][12][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, particularly when diastereomers are formed, ¹H or ¹³C NMR can be used to distinguish and quantify the different stereoisomers.
-
Methodology: The different spatial arrangements of atoms in diastereomers can lead to distinct chemical shifts for certain protons or carbons. Integration of the corresponding peaks allows for the determination of the diastereomeric ratio. Chiral shift reagents can also be employed to resolve the signals of enantiomers.
-
-
Gas Chromatography (GC) on a Chiral Column: For volatile derivatives of Oxazolidine-4-carboxylic acid, chiral GC can be an effective separation technique.
Frequently Asked Questions (FAQs)
Q1: Why is Oxazolidine-4-carboxylic acid supplied as a hydrochloride salt? A1: The hydrochloride salt serves two main purposes. Firstly, it enhances the stability of the compound by protonating the basic nitrogen atom of the oxazolidine ring. This reduces its susceptibility to degradation and epimerization. Secondly, the salt form often improves the crystalline nature of the compound, making it easier to handle and purify.[14]
Q2: Can I freebase the this compound? If so, what precautions should I take? A2: Yes, the freebase can be generated, typically by treatment with a mild base followed by extraction. However, the freebase is significantly more prone to epimerization and degradation. If you need to generate the freebase, it is crucial to do so immediately before its use. It should be handled at low temperatures and in a non-polar, aprotic solvent. Avoid storing the freebase for any extended period.
Q3: Does the choice of solvent for recrystallization affect the stereochemical purity? A3: Yes, the solvent can play a role. While the goal of recrystallization is to purify the desired stereoisomer, prolonged exposure to certain solvents, especially at elevated temperatures, can create an environment where epimerization can occur. It is advisable to use the minimum amount of heat required to dissolve the compound and to cool the solution promptly. The stereochemical course of oxazolidine formation has been shown to be solvent-dependent.[5]
Q4: Are there any specific coupling reagents that are known to cause more epimerization during amide bond formation? A4: Yes, the choice of coupling agent in peptide synthesis, a common application for this compound, can influence the degree of epimerization.[15] Some carbodiimide-based reagents, when used with certain additives, can promote the formation of an oxazolone intermediate, which is prone to racemization.[15] The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is known to suppress epimerization.[4][16]
Visualization of Epimerization and Prevention Strategies
Mechanism of Alpha-Carbon Epimerization
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Logic Flow for Minimizing Epimerization Risk
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Role of solvent on the diastereoselectivity of oxazolidine formation from (–)-ephedrine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 16. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Low Diastereoselectivity with Oxazolidine-4-carboxylic Acid Hydrochloride
Introduction: Oxazolidine-4-carboxylic acid, a chiral building block typically derived from L-serine or L-threonine, is a valuable tool in asymmetric synthesis. When derivatized and used as a chiral auxiliary, it enables precise control over the formation of new stereocenters. However, achieving high levels of diastereoselectivity can be challenging, often requiring careful optimization of reaction parameters. This guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting framework to diagnose and resolve issues of low diastereoselectivity in reactions involving this versatile scaffold.
Part 1: Foundational Principles of Stereocontrol
This section addresses the fundamental concepts that underpin the use of oxazolidine derivatives for stereochemical control. Understanding these principles is the first step in effective troubleshooting.
Q1: What is the mechanistic basis for stereocontrol using oxazolidine derivatives?
A1: The effectiveness of oxazolidine-based chiral auxiliaries stems from their ability to create a sterically defined and conformationally rigid environment around a reactive center.[1] The core principle involves three stages:
-
Introduction: The chiral auxiliary, in this case, derived from Oxazolidine-4-carboxylic acid, is temporarily attached to the substrate.[1] For reactions like alkylations or aldol additions, this typically involves N-acylation to form a chiral N-acyl oxazolidinone.
-
Diastereoselective Reaction: The bulky substituent at the C4 position of the oxazolidine ring (and any substituent at C5) effectively blocks one face of the enolate or reactive intermediate. The N-acyl group, in conjunction with a Lewis acid, forms a rigid chelated intermediate. This forces incoming reagents to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer.[2][3] For aldol reactions, this is often explained by the Zimmerman-Traxler transition state model.[3]
-
Removal: After the stereocenter is set, the auxiliary is cleaved under conditions that do not affect the newly formed chiral center, releasing the desired product in high enantiomeric purity and allowing for the recovery of the auxiliary.[1][2]
Q2: Why is the initial derivatization of Oxazolidine-4-carboxylic acid hydrochloride so critical for achieving high diastereoselectivity?
A2: this compound in its raw form is not yet an effective chiral auxiliary for many reactions. Its amine and carboxylic acid functionalities must be strategically modified to create the rigid, directing scaffold.
-
Handling the Hydrochloride: The hydrochloride salt means the ring nitrogen is protonated. This must be neutralized with a base before it can be acylated.
-
N-Acylation: Attaching an acyl group to the nitrogen is the most critical step. This N-acyl oxazolidinone is the true workhorse. The choice of the acyl group is paramount; it becomes the reactive handle (e.g., by forming an enolate) and its carbonyl oxygen is essential for forming the rigid chelate with a Lewis acid that dictates the stereochemical outcome.[2][4] Without a suitable N-acyl group, there is no mechanism for rigid chelation and thus, no significant stereocontrol.
-
Carboxylic Acid Protection: The carboxylic acid at C4 must often be protected (e.g., as an ester) or it will interfere with the desired reaction, particularly if strong bases or organometallic reagents are used.[5][6]
Part 2: Troubleshooting Guide: Diagnosing & Solving Low Diastereoselectivity
Low diastereoselectivity is rarely due to a single factor. It is often an interplay of several parameters. This guide provides a logical workflow to identify and remedy the root cause.
Caption: Troubleshooting Workflow for Low Diastereoselectivity.
Q3: My reaction is yielding a diastereomeric ratio (d.r.) close to 1:1. What are the most likely systemic failures?
A3: A d.r. of ~1:1 indicates a complete lack of stereocontrol. This usually points to a fundamental flaw in the reaction design rather than a need for fine-tuning.
-
Possible Cause 1: Failure to Form a Rigid Chelated Intermediate. The entire principle of stereoselection relies on a rigid transition state. If this is not formed, the reaction proceeds through a flexible, uncontrolled pathway.
-
Incorrect N-Acyl Group: The N-acyl group is not just a substrate carrier; its carbonyl is crucial for chelation. Simple or non-coordinating groups may fail to form a stable chelate with the Lewis acid.
-
Incorrect Lewis Acid/Base Combination: The choice of Lewis acid and base is critical for forming the correct enolate geometry. For example, in aldol reactions, the combination of a dialkylboron triflate (like Bu₂BOTf) and a hindered amine base (like DIPEA) is known to reliably generate the (Z)-enolate, which leads to the syn-aldol product via a chair-like transition state.[3] Using a different Lewis acid, like TiCl₄, can favor the anti-product or give lower selectivity depending on the conditions.
-
-
Possible Cause 2: Epimerization. The chiral center at C4 of the oxazolidine ring is adjacent to the carboxylic acid (or its derivative). Under harsh basic conditions or elevated temperatures, this center can be deprotonated and re-protonated, leading to racemization of the auxiliary itself, which completely destroys its stereodirecting ability.
-
Solution Pathway:
-
Verify the Auxiliary Structure: Confirm that the correct N-acyl group has been installed and that the starting material has not racemized.
-
Re-evaluate Reagents: For enolate chemistry, ensure you are using a standard, well-precedented combination of Lewis acid and base for your desired transformation (see table below). Check the stoichiometry; an insufficient amount of Lewis acid will result in a non-chelated, uncontrolled reaction.[2]
-
Control the Conditions: Strictly maintain low temperatures (e.g., -78 °C) during the addition of base and the electrophile. Use non-nucleophilic bases like Lithium or Sodium Hexamethyldisilazide (LiHMDS/NaHMDS) to generate enolates, as they are less likely to cause side reactions.[2]
-
Q4: I am observing moderate diastereoselectivity (e.g., 2:1 to 10:1) but need to reach >95:5 for my application. How can I optimize the reaction?
A4: Achieving moderate selectivity means the fundamental principle is working, but the reaction conditions are not optimal to sufficiently differentiate the energy levels of the competing transition states.
-
Possible Cause 1: Suboptimal Reaction Temperature. The energy difference between the transition state leading to the major diastereomer and the one leading to the minor diastereomer can be small. As temperature increases, there is enough thermal energy to overcome this barrier, leading to the formation of more of the minor product.
-
Solution: Lowering the reaction temperature is the most effective way to enhance diastereoselectivity.[3] If your reaction is running at 0 °C, try -40 °C or -78 °C. This will favor the more ordered, lower-energy transition state (kinetic control).
-
-
Possible Cause 2: Solvent Effects. The solvent plays a crucial role in solvating intermediates and reagents.[7]
-
Coordinating Solvents (e.g., THF, DME): These can compete with the N-acyl carbonyl for coordination to the Lewis acid, disrupting the formation of a fully rigid chelate and reducing selectivity.
-
Non-Coordinating Solvents (e.g., Dichloromethane (DCM), Toluene): These solvents are often preferred as they do not interfere with the internal chelation required for high stereocontrol.[4]
-
Solution: If using a coordinating solvent like THF, try switching to DCM. A solvent screen is a powerful optimization tool.
-
-
Possible Cause 3: Steric Mismatch. The steric bulk of your electrophile or the N-acyl group may lead to unfavorable A(1,3) strain or other steric clashes in the desired transition state, raising its energy and making it less favorable.
-
Solution: While more involved, consider changing the N-acyl group on your auxiliary. For example, if a bulky tert-butylacetyl group is causing clashes, a phenylacetyl group might offer a different steric profile that improves selectivity.
-
Caption: Zimmerman-Traxler Model for High Diastereoselectivity.
Part 3: Data Summary & FAQs
Table 1: Influence of Reaction Parameters on Diastereoselectivity (d.r.)
| Reaction Type | Auxiliary Substrate | Electrophile | Lewis Acid / Base | Solvent | Temp (°C) | d.r. (Major:Minor) | Reference |
| Alkylation | N-Propionyl-4-benzyl-2-oxazolidinone | Allyl Iodide | NaHMDS | THF | -78 | 98:2 | [2] |
| Aldol Addition | N-Propionyl-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / DIPEA | DCM | -78 to 0 | >99:1 (syn) | [3] |
| Aldol Addition | N-Propionyl-4-benzyl-2-oxazolidinone | Isobutyraldehyde | TiCl₄ / DIPEA | DCM | -78 to 0 | 97:3 (anti) | [3] |
| Diels-Alder | N-Acryloyl Camphor Derivative | Cyclopentadiene | N/A | Water | RT | 82:18 (endo:exo) | [8] |
| Hydroalkylation | cis-cyclohex-4-ene-1,2-diyl dibenzoate | Alkyl Iodide | Co-catalyst / BOX ligand | Toluene | 0 | >20:1 (trans) | [9] |
This table is a representative summary. Actual results will vary based on specific substrates.
Frequently Asked Questions (FAQs)
Q5: How do I properly handle the hydrochloride salt in my reaction setup? A5: You must add at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride salt before proceeding with derivatization (e.g., N-acylation). Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA). This is typically done in an appropriate solvent before adding the acylating agent.
Q6: Which analytical techniques are best for determining diastereomeric ratios? A6: Since diastereomers have different physical properties, they can often be distinguished by standard techniques without chiral columns.
-
¹H NMR Spectroscopy: This is the quickest method. Often, there are distinct signals for each diastereomer (e.g., for a proton alpha to the carbonyl) that can be integrated to determine the ratio.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These methods provide excellent separation of diastereomers and give highly accurate ratios. Achiral columns are usually sufficient.[2]
-
LC-MS: Useful for confirming the mass of the products and determining ratios from the extracted ion chromatograms.[10]
Q7: Can Oxazolidine-4-carboxylic acid be used directly in peptide synthesis? A7: Yes, it is frequently used in solid-phase peptide synthesis (SPPS), but not as a standard amino acid. It is used to generate a "pseudoproline" dipeptide.[11] By coupling an amino acid to the C-terminus of a serine or threonine residue and then cyclizing them, an oxazolidine is formed in-situ. This oxazolidine acts as a potent β-turn inducer and can disrupt aggregation during the synthesis of difficult peptide sequences.[12][13]
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for N-Acylation of (4S)-Oxazolidine-4-carboxylic acid
Disclaimer: This is a general procedure and must be adapted. Always perform a thorough literature search for your specific transformation.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (4S)-Oxazolidine-4-carboxylic acid hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise and stir for 15 minutes.
-
Acylation: In a separate flask, prepare a solution of the desired acyl chloride (e.g., pivaloyl chloride, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acyl oxazolidine-4-carboxylic acid.
Protocol 2: Optimized Protocol for a Diastereoselective Aldol Reaction
This protocol is adapted from the Evans methodology and assumes an N-propionyl oxazolidinone derivative is used.[3]
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the N-propionyl oxazolidinone substrate (1.0 eq) and anhydrous DCM (~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) dropwise. Following this, add diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Stir the mixture at -78 °C for 30 minutes. The solution should become pale yellow.
-
Aldehyde Addition: Add the aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise at -78 °C.
-
Reaction: Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour. Monitor by TLC.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron species.
-
Extraction & Purification: Extract the mixture with DCM. Wash the combined organic layers with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to isolate the desired syn-aldol adduct.
References
- Wolf, C. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
- Zhang, W., et al. (2024). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. ACS Omega.
-
Guala, M., et al. (2004). A New and Convenient Chiral Auxiliary for Asymmetric Diels-Alder Cycloadditions in Environmentally Benign Solvents. Synthetic Communications. [Link]
- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
- Chiral auxiliary. Wikipedia.
- Kim, D., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules.
- Protecting group. Wikipedia.
- Wuts, P. G. (n.d.). Protecting Groups.
- Fmoc-oxazolidine-4-carboxylic acid. PubChem.
- Wang, Z., et al. (2024). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
- Porter, N. A., et al. (1991). Control of stereochemistry in free radical reactions with oxazolidine auxiliaries. Journal of the American Chemical Society.
-
Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]
- Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II).
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Scilit.
- (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Sigma-Aldrich.
- Technical Support Center: Diastereoselective Synthesis of Oxazolidinones. Benchchem.
- Asati, V., et al. (2014). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry.
-
Carda, M., et al. (2007). Highly Diastereoselective Reactions of Isoxazolidine-4,5-diols with Grignard Reagents: A New Approach to anti,syn-γ-Amino-α,β-diols. European Journal of Organic Chemistry. [Link]
- Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Autom
- Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed.
- In-peptide synthesis of di-oxazolidinone and dehydroamino acid-oxazolidinone motifs as β-turn inducers. PubMed.
-
De Marco, R., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry. [Link]
- Conversion of amino hydroxyacids to oxazolidine-4-carboxylic acids, oxazolidine-5-carboxylic acids and tetrahydrooxazine-4-carboxylic acids. R Discovery.
- Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separ
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- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry | MDPI [mdpi.com]
- 12. In-peptide synthesis of di-oxazolidinone and dehydroamino acid-oxazolidinone motifs as β-turn inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Compatibility of Oxazolidine-4-carboxylic acid hydrochloride with different coupling reagents
Technical Support Center: Oxazolidine-4-carboxylic acid hydrochloride
Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting and best practices for a specific, yet critical, class of building blocks: Oxazolidine-4-carboxylic acids, often supplied as hydrochloride salts. These molecules, also known as pseudoprolines, are invaluable for disrupting aggregation in difficult peptide sequences but present unique challenges during the coupling step.[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively.
Scientific Primer: The Double-Edged Sword of Oxazolidine-4-carboxylic Acids
Oxazolidine-4-carboxylic acids are dipeptide mimics derived from Serine or Threonine.[2] Their five-membered ring introduces a "kink" in the peptide backbone, similar to proline, which effectively disrupts the interchain hydrogen bonding that leads to aggregation and poor coupling efficiency, especially in long or hydrophobic sequences.[1][2]
However, their unique structure presents three primary challenges during coupling:
-
Steric Hindrance: The cyclic structure is bulkier than its linear counterpart, which can slow down the kinetics of amide bond formation.[4]
-
Ring Stability: The oxazolidine ring is susceptible to opening under certain conditions, particularly elevated temperatures or harsh basic/acidic environments, which can lead to unwanted side products.[5][6]
-
The Hydrochloride Salt: The molecule is often supplied as a hydrochloride salt to improve stability and handling. This acidic salt must be neutralized in situ before the carboxyl group can be activated for coupling. Improper neutralization is a common source of failure.
This guide will address how to manage these factors to achieve successful and high-purity peptide synthesis.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to address the most common issues encountered in the lab.
Q1: My coupling reaction with Oxazolidine-4-carboxylic acid HCl has failed or is showing very low yield. What is the most likely cause?
A1: The most frequent cause of failure is improper handling of the hydrochloride salt. The coupling reaction requires a free carboxylate to attack the coupling reagent and form the active ester intermediate. The HCl salt prevents this.
Root Cause Analysis & Solution:
-
Problem: Insufficient or incorrect base was used for neutralization. The HCl salt consumes one equivalent of base before the coupling reaction can even begin. If you follow a standard protocol without accounting for this, you will have no free base available to facilitate the coupling, leading to complete failure.
-
Solution: Stoichiometric Base Addition. Before adding your coupling reagent, you must add at least one equivalent of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the hydrochloride.[7] Uronium/aminium and phosphonium-based coupling reagents (like HATU, HBTU, PyBOP) require additional base to function, so the total amount of base will be greater than one equivalent.[7]
-
For Carbodiimides (EDC, DIC): Add 1 equivalent of base (e.g., NMM).
-
For Onium Salts (HATU, HBTU, PyBOP): Add at least 2 equivalents of base (e.g., DIPEA). One equivalent neutralizes the HCl, and the other facilitates the coupling reaction. Some protocols for difficult couplings recommend even higher amounts of base.[8]
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5"]; node [shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [arrowsize=0.7];
} caption: "Critical workflow: Neutralization must precede activation."
Q2: I'm using a carbodiimide like EDC, and my purification is difficult due to a byproduct with a similar polarity to my product. What is happening?
A2: You are likely observing the formation of an N-acylurea byproduct . This occurs when the activated O-acylisourea intermediate, instead of reacting with the desired amine, undergoes an intramolecular rearrangement.[9][10] This side reaction is a well-known issue with carbodiimide reagents and is exacerbated by slow coupling kinetics, which can be the case with sterically hindered oxazolidines.[9]
Root Cause Analysis & Solution:
-
Problem: The O-acylisourea intermediate is rearranging faster than it is being consumed by the amine.
-
Solution: Use of Additives. To prevent this, always use an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® when using carbodiimides.[7] These additives react with the O-acylisourea to form a more stable, yet still highly reactive, active ester (e.g., an OBt or Oxyma ester).[11][12] This intermediate is much less prone to rearrangement but reacts efficiently with the amine, significantly suppressing N-acylurea formation and improving yields.[7]
dot graph TD { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [arrowsize=0.7];
} caption: "Mechanism of N-acylurea formation and its suppression by HOBt."
Q3: Which coupling reagent is best for Oxazolidine-4-carboxylic acids? I'm concerned about racemization and low yields.
A3: For sterically hindered amino acids like oxazolidines, onium salts are generally superior to carbodiimides.[13][14] The choice between them depends on the specific demands of your synthesis.
-
High Efficiency & Low Racemization (Recommended): HATU. HATU (and related reagents like PyAOP) forms a highly reactive OAt-active ester.[15] The nitrogen in the 7-aza-benzotriazole ring makes this ester more reactive than the OBt esters formed by HBTU or PyBOP.[15] This leads to faster reaction times, which is crucial for overcoming steric hindrance and minimizing side reactions, including racemization.[15]
-
Good Efficiency (Standard Choice): HBTU, PyBOP. These reagents are very effective and widely used. They form OBt or similar active esters, which are generally sufficient for most couplings.[11] However, for particularly difficult sequences, they may be slightly less efficient than HATU.[15]
-
Economical but Risky (Not for Difficult Couplings): EDC/HOBt. While effective when used with HOBt, this combination can be slower.[11] For a sterically demanding residue, the slower kinetics might lead to incomplete coupling, even with the additive.
Comparative Summary of Coupling Reagents:
| Reagent Class | Example(s) | Relative Reactivity | Key Advantages | Potential Issues |
| Aminium/Uronium | HATU, HCTU | +++++ | Highest reactivity, low racemization, fast kinetics.[13][15] | High cost, potential for guanidinylation of the amine if pre-activation is slow.[16][17] |
| Aminium/Uronium | HBTU, TBTU | ++++ | Good reactivity, widely used and established.[11][12] | Less reactive than HATU, higher risk of epimerization in sensitive cases.[15] |
| Phosphonium | PyBOP, PyAOP | ++++ | High reactivity, avoids guanidinylation side reaction.[7][18] | Byproducts can be difficult to remove. |
| Carbodiimide | EDC, DIC | +++ | Economical, water-soluble byproducts (EDC).[18] | Requires additive (HOBt/Oxyma), risk of N-acylurea formation, slower kinetics.[7][9] |
Q4: I'm observing an unexpected mass corresponding to an imine derivative or other byproducts, especially when using microwave synthesis. Is the oxazolidine ring opening?
A4: Yes, this is a known issue. The oxazolidine ring, while generally stable to standard TFA cleavage cocktails, can be thermally labile.[5] Elevated temperatures, such as those used in microwave-assisted peptide synthesis (MA-SPPS), can promote ring-opening to form a stable imine, especially during the basic Fmoc-deprotection step.[5][6]
Root Cause Analysis & Solution:
-
Problem: High temperature (e.g., > 60°C) during coupling or deprotection is causing thermal degradation of the oxazolidine ring.
-
Solution: Temperature Control.
-
Manual Coupling: When incorporating the oxazolidine-containing dipeptide, perform the coupling and subsequent Fmoc deprotection steps manually at room temperature.[5] This avoids thermal stress on the critical residue.
-
Microwave Power Limitation: If using a microwave synthesizer, cap the maximum temperature for the oxazolidine coupling step to a lower value (e.g., 50°C) or use a room temperature coupling method for that specific residue.
-
Avoid Pseudoprolines at High-Temp Steps: If high temperatures are unavoidable for other reasons (like driving a difficult coupling elsewhere in the sequence), avoid placing a pseudoproline residue adjacent to that site if possible. Recent studies have also shown that the presence of a pseudoproline can inadvertently catalyze aspartimide formation at elevated temperatures.[2][5]
-
Best Practices & Protocols
Protocol: Standard Coupling of Fmoc-Xaa-Ser(ψMe,MePro)-OH·HCl using HATU
This protocol provides a reliable starting point for incorporating an oxazolidine dipeptide into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq.)
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH·HCl (or similar) (3.0 eq.)
-
HATU (2.9 eq.)
-
DIPEA (6.0 eq.)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed. Wash the resin thoroughly with DMF (3x) to remove residual piperidine.
-
Pre-activation of Amino Acid:
-
In a separate vessel, dissolve the Fmoc-oxazolidine dipeptide hydrochloride (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of anhydrous DMF.
-
Add the DIPEA (6.0 eq.) to this solution. Note the stoichiometry: ~1 eq neutralizes the HCl salt, ~2 eq are for the HATU activation, and a slight excess helps drive the reaction.
-
Allow the solution to pre-activate for 1-3 minutes. You may observe a color change. Do not let it sit for too long, as this can lead to side reactions.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the washed, drained resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly hindered couplings, this time can be extended.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[1] A negative result (yellow/colorless beads) indicates complete coupling.
-
If the test is positive (blue beads), a second coupling (recoupling) may be necessary. Repeat steps 2 and 3 with a fresh solution.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Proceed to the next step in your SPPS workflow (Fmoc deprotection). Consider performing this deprotection at room temperature to preserve the integrity of the newly incorporated oxazolidine ring.[5]
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-Supplied Source.
- Carpino, L. A., et al. (2002). 3.5 Carbodiimides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.[Link]
- Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis.
-
Li, W., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.[Link]
-
Wang, P., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.[Link]
-
Slebioda, M. (1994). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. International Journal of Peptide and Protein Research.[Link]
- Wang, P., et al. (2021). Ynamide Coupling Reagents: Origin and Advances.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). International Journal of Pharmaceutical Sciences and Research.
- Optimizing Peptide Coupling: Key Techniques. (n.d.). Self-Supplied Source.
-
Carbodiimide. (n.d.). Wikipedia.[Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides.[Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link]
-
Farkas, V., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules.[Link]
-
A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. (n.d.). Semantic Scholar.[Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.[Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[Link]
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Self-Supplied Source.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2011). Request PDF on ResearchGate.[Link]
-
One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). Royal Society of Chemistry.[Link]
-
Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). ResearchGate.[Link]
- Recent development of peptide coupling reagents in organic synthesis. (n.d.). Self-Supplied Source.
-
In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). Nature.[Link]
-
Can anyone help with resin hydrolysis of oxazolidine ring? (2014). ResearchGate.[Link]
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jpt.com [jpt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. people.uniurb.it [people.uniurb.it]
- 18. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Reaction Temperature for Oxazolidine-4-carboxylic Acid Hydrochloride Alkylation
Welcome to our dedicated technical support guide for the N-alkylation of oxazolidine-4-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, with a specific focus on optimizing the reaction temperature. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you to achieve higher yields, minimize side reactions, and gain reproducible control over your synthesis.
Introduction: The Critical Role of Temperature
The N-alkylation of oxazolidine-4-carboxylic acid is a pivotal transformation in the synthesis of various chiral building blocks and pharmaceutically active compounds. As the hydrochloride salt, the starting material presents a unique set of challenges that must be carefully managed. The reaction temperature is arguably the most critical parameter influencing the outcome. It governs not only the reaction rate but also the delicate balance between the desired N-alkylation and a host of potential side reactions, including ring-opening, overalkylation, and decarboxylation.
This guide will dissect the principles of kinetic versus thermodynamic control as they apply to this specific reaction, providing you with the rationale to make informed decisions about your experimental setup.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the alkylation of this compound. For each issue, we explore the likely causes related to temperature and provide actionable solutions.
Issue 1: Low to No Product Yield
You've run the reaction and, upon work-up and analysis (TLC, LC-MS, or ¹H NMR), you observe primarily unreacted starting material.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Temperature | The activation energy for the N-alkylation is not being met. This is a common issue, especially with less reactive alkylating agents (e.g., alkyl chlorides). | Gradually increase the reaction temperature in 10-20°C increments. A common starting point for N-alkylation of amino acid derivatives is in the range of 80-120°C.[1] Monitor the reaction closely by TLC or LC-MS at each temperature to find the optimal point before side reactions become significant. |
| Incomplete Neutralization of HCl | This compound is a salt. The amine is protonated and therefore non-nucleophilic. At least one equivalent of base is required to neutralize the HCl before the amine can act as a nucleophile. | Ensure you are using at least two equivalents of a suitable base: one to neutralize the hydrochloride salt and a second to scavenge the proton generated during the alkylation. For hydrochloride salts of amino esters, bases like sodium bicarbonate have been successfully used.[2] |
| Inappropriate Solvent | The reactants may not be fully soluble at the chosen reaction temperature, leading to a heterogeneous mixture and slow reaction rates. | Select a solvent with a higher boiling point that can fully dissolve the starting material and the base at the desired reaction temperature. Polar aprotic solvents like DMF or DMSO are often good choices for increasing reaction rates.[1] |
Issue 2: Formation of Multiple Products (Poor Selectivity)
Your analytical data shows the desired product, but also significant quantities of one or more byproducts.
| Potential Cause | Explanation | Recommended Solution |
| Over-alkylation (Dialkylation) | The mono-alkylated product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a second alkylation event. This is more prevalent at higher temperatures and with a high concentration of the alkylating agent. | 1. Lower the Temperature: This will generally slow down the second alkylation more than the first. 2. Adjust Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the amine).[1] 3. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Ring-Opening of the Oxazolidine | The oxazolidine ring is susceptible to hydrolysis or cleavage under harsh basic or acidic conditions, which can be exacerbated by high temperatures. This can lead to the formation of N-alkylated serine derivatives. The use of strong, nucleophilic bases can also promote ring-opening.[3][4] | 1. Reduce Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. 2. Choose a Non-Nucleophilic Base: Use a hindered, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) instead of hydroxide or alkoxide bases. 3. Control pH: Ensure the reaction is not overly basic. Use just enough base to facilitate the reaction. |
| Decarboxylation | While typically requiring high temperatures, the carboxylic acid moiety can be lost as CO₂. This is more likely if the reaction temperature is excessive (e.g., >150°C). The presence of a strong electron-withdrawing group on the α-carbon can lower the temperature required for decarboxylation.[5][6][7] | 1. Maintain a Moderate Temperature: Avoid excessively high temperatures. Most N-alkylations should proceed well below the threshold for significant decarboxylation. 2. Monitor for Gas Evolution: Unexplained gas evolution can be a sign of decarboxylation. |
| Elimination of Alkyl Halide | If you are using a secondary or tertiary alkyl halide, high temperatures and strong bases can favor an E2 elimination pathway, leading to the formation of an alkene and consumption of your alkylating agent. | 1. Use a Weaker Base: If possible, switch to a milder base like sodium bicarbonate. 2. Lower the Temperature: Elimination reactions are often more sensitive to temperature increases than substitution reactions. 3. Consider the Alkylating Agent: If possible, use a primary alkyl halide to avoid this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for optimizing this reaction?
A good starting point for optimization is typically around room temperature to 50°C. If no reaction is observed, gradually increase the temperature to a range of 80-100°C.[8] Reactions involving hydrogen borrowing catalysis, a related method, often operate at these higher temperatures.[9][10] It is crucial to monitor the reaction progress at each stage to identify the onset of product formation and any potential byproducts.
Q2: How does temperature relate to kinetic vs. thermodynamic control in this reaction?
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, meaning the product that forms the fastest will predominate. In this case, this is generally the desired mono-N-alkylated product. Side reactions, which may have higher activation energies, are minimized.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reactions may become reversible. The system will tend towards the most thermodynamically stable products. This could favor over-alkylated products or even ring-opened byproducts, which may be more stable under the reaction conditions.
The key is to find a temperature high enough to overcome the activation energy for the desired reaction at a reasonable rate, but low enough to remain under kinetic control and prevent unwanted side reactions.
Q3: What is the role of the base, and how does it interact with temperature?
The base has two primary roles:
-
Neutralization: It neutralizes the hydrochloride salt, freeing the amine to act as a nucleophile.
-
Proton Scavenger: It accepts the proton generated during the N-alkylation reaction, driving the equilibrium towards the product.
At higher temperatures, the strength of the base can become more critical. A strong base at a high temperature can increase the rate of side reactions like elimination and ring-opening. Therefore, a moderately strong, non-nucleophilic base like K₂CO₃ is often a good choice.
Q4: Can I use a protecting group strategy to avoid side reactions?
Yes, if you are struggling with selectivity, protecting the carboxylic acid as an ester (e.g., a methyl or benzyl ester) can be an effective strategy.[11][12][13] This prevents the formation of carboxylate salts and can improve solubility in organic solvents. However, this adds extra steps to your synthesis (protection and deprotection).
Q5: How can I monitor the progress of my reaction to optimize the temperature?
Regular monitoring is key.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative sense of the reaction's progress. You can visualize the consumption of your starting material and the appearance of new spots corresponding to your product and any byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the formation of your product by mass and assess its purity over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a quantitative measure of the conversion to your product.
Experimental Protocols and Visualizations
Baseline Protocol for N-Alkylation
This protocol provides a starting point for your experiments. Optimization of temperature, base, and solvent will likely be necessary for your specific alkylating agent.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent) and potassium carbonate (2.2 equivalents).
-
Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 30 minutes to allow for the neutralization of the hydrochloride.
-
Add the alkyl halide (1.0-1.2 equivalents) to the mixture.
-
Heat the reaction mixture to the desired temperature (start with 60-80°C) and monitor the progress by TLC or LC-MS every 1-2 hours.
-
Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid with a small amount of DMF or another suitable solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Logical Workflow for Temperature Optimization
The following diagram illustrates a systematic approach to optimizing the reaction temperature.
Caption: A workflow for systematic temperature optimization.
Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Pathways
This diagram illustrates how temperature influences product distribution.
Caption: Energy profile of competing reaction pathways.
References
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. Available at: [Link]
-
Condition optimization of N-terminal alkylation a,b, f. ResearchGate. Available at: [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols. National Institutes of Health. Available at: [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen research portal. Available at: [Link]
-
N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. ResearchGate. Available at: [Link]
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Semantic Scholar. Available at: [Link]
-
Amino acids can be prepared by reaction of alkyl halides with diethyl acetamidomalonate, followed... Homework.Study.com. Available at: [Link]
-
Amine alkylation. Wikipedia. Available at: [Link]
- Process for the preparation of amino acid derivatives. Google Patents.
-
Protecting Groups. Macmillan Group. Available at: [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. ACS Publications. Available at: [Link]
-
Mastering Decarb: Optimal Temperatures for Perfect Decarboxylation. Ongrok. Available at: [Link]
- N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
-
O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. Available at: [Link]
-
Chapter 6 Carboxyl Protecting Groups. Thieme. Available at: [Link]
-
Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. National Institutes of Health. Available at: [Link]
-
Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. RSC Publishing. Available at: [Link]
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents.
-
Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. ResearchGate. Available at: [Link]
-
Examples of N‐alkylated alkaloids and drug molecules. ResearchGate. Available at: [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. ResearchGate. Available at: [Link]
-
What is the best protocol for Oxazolidine synthesis on resin? ResearchGate. Available at: [Link]
-
Decarboxylation guide: How to properly decarb weed. Leafly. Available at: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Oxazolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
What are the decarboxylation reaction conditions and process temperature control? Lneya. Available at: [Link]
-
(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. Available at: [Link]
-
Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. RSC Publishing. Available at: [Link]
-
18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Temperature dependence of amino acid hydrophobicities. National Institutes of Health. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
-
How Do Solvents Affect Protein Stability And Denaturation? YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. lneya.com [lneya.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US6278020B1 - Alkylation of amino acids - Google Patents [patents.google.com]
- 9. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Constrained Peptides with Oxazolidine-4-carboxylic Acid Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of constrained peptides incorporating Oxazolidine-4-carboxylic acid hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established field expertise and scientific literature. The goal is to not only solve common experimental hurdles but also to explain the underlying chemical principles to empower you in your peptide synthesis endeavors.
Introduction: The Role and Challenges of Oxazolidine-4-carboxylic Acid
Oxazolidine-4-carboxylic acid, a derivative of serine or threonine, is a valuable building block in peptide chemistry. Its incorporation is a strategic choice to introduce conformational constraints into a peptide backbone. This rigidity can be crucial for enhancing biological activity, metabolic stability, and receptor selectivity. However, the unique cyclic structure of oxazolidine-4-carboxylic acid also presents a distinct set of challenges during solid-phase peptide synthesis (SPPS), particularly concerning coupling efficiency, ring stability, and potential side reactions. This guide will address these challenges in a practical, question-and-answer format.
Part 1: Troubleshooting Guide & FAQs
Section 1: Coupling and Activation Issues
Question 1: I am observing low coupling efficiency when trying to incorporate Fmoc-Oxazolidine-4-carboxylic acid-OH into my peptide sequence on the resin. What are the likely causes and how can I improve the yield?
Answer:
Low coupling efficiency with Fmoc-Oxazolidine-4-carboxylic acid-OH is a common issue that can often be attributed to several factors, primarily related to steric hindrance and the activation of the carboxylic acid.
-
Causality: The rigid, cyclic structure of the oxazolidine ring can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Furthermore, standard activation methods may not be optimal for this constrained amino acid analog.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: While standard carbodiimide reagents like DCC or DIC in combination with HOBt can be used, more potent activating agents are often necessary.[1][2] Consider using uronium- or phosphonium-based reagents such as HBTU, HATU, or PyBOP.[2] These reagents form highly reactive intermediates that can overcome the steric hindrance.
-
Extended Coupling Times: Due to the slower reaction kinetics, extending the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight, can significantly improve the yield. Monitor the reaction progress using a qualitative test like the ninhydrin test to determine the optimal reaction time.
-
Double Coupling: If a single coupling reaction does not result in complete acylation, a second coupling step with a fresh portion of the activated amino acid and coupling reagents can be performed. This ensures that all available N-terminal amines on the resin are capped.
-
Solvent Considerations: Ensure that your solvent system, typically DMF or NMP, is of high purity and anhydrous. Water can hydrolyze the activated intermediate, reducing the coupling efficiency. NMP can be particularly beneficial for sequences prone to aggregation.[3]
-
| Parameter | Standard Conditions | Recommended for Oxazolidine-4-carboxylic acid |
| Coupling Reagent | DIC/HOBt | HATU, HBTU, or PyBOP |
| Equivalents of AA | 3-5 eq | 4-6 eq |
| Equivalents of Reagent | 3-5 eq | 4-6 eq |
| Coupling Time | 1-2 hours | 4-6 hours (or longer, monitor with ninhydrin test) |
| Strategy | Single Coupling | Consider Double Coupling |
Question 2: After coupling Fmoc-Oxazolidine-4-carboxylic acid-OH, the ninhydrin test is still strongly positive. What does this indicate and what should I do?
Answer:
A strongly positive ninhydrin test after the coupling step indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction.
-
Immediate Action: Do not proceed with the deprotection of the Fmoc group. This would lead to the deletion of the oxazolidine residue in a portion of your peptide population.
-
Recommended Protocol:
-
Perform a second coupling (Double Coupling): Immediately prepare a fresh solution of activated Fmoc-Oxazolidine-4-carboxylic acid-OH and repeat the coupling procedure.
-
Capping: If the ninhydrin test remains positive after a second coupling, it is advisable to "cap" the unreacted amines to prevent the formation of deletion sequences. This is typically done by acetylating the free amines with acetic anhydride and a base like DIPEA or pyridine in DMF. This will terminate the chain growth for those peptides that failed to couple.
-
Caption: Troubleshooting workflow for a positive ninhydrin test.
Section 2: Deprotection and Ring Stability
Question 3: I am concerned about the stability of the oxazolidine ring during the final cleavage from the resin and deprotection of side chains with strong acids like TFA. Is the ring stable under these conditions?
Answer:
This is a valid concern as oxazolidine rings are, in principle, acid-labile. However, the stability is highly dependent on the specific structure of the oxazolidine and the exact cleavage conditions.
-
Mechanistic Insight: The oxazolidine ring is a cyclic acetal or ketal, which can be hydrolyzed under acidic conditions to yield the corresponding aldehyde/ketone and the free amino and hydroxyl groups of the original serine or threonine residue.
-
General Stability: While the oxazolidine ring is susceptible to acid-catalyzed hydrolysis, it has been observed to be surprisingly stable under standard TFA cleavage conditions (e.g., 95% TFA) for short periods.[4] However, prolonged exposure or harsher acidic conditions can lead to ring opening.
-
Factors Influencing Stability:
-
Substituents on the Ring: The nature of the substituents on the oxazolidine ring can influence its stability.
-
Cleavage Cocktail Composition: The presence of scavengers in the TFA cocktail (e.g., triisopropylsilane, water, dithiothreitol) can affect the overall acidity and the stability of the ring.
-
Temperature and Time: Elevated temperatures and extended cleavage times will increase the likelihood of ring opening.
-
-
Recommendations:
-
Minimize Cleavage Time: Perform the final cleavage for the shortest time necessary to remove the peptide from the resin and deprotect the side chains (typically 1-3 hours).
-
Control Temperature: Conduct the cleavage at room temperature and avoid heating.
-
Careful Analysis: After cleavage and purification, it is crucial to verify the integrity of the oxazolidine ring using mass spectrometry. An unexpected mass corresponding to the ring-opened peptide would indicate instability.
-
Section 3: Side Reactions and Purification
Question 4: During the purification of my peptide containing Oxazolidine-4-carboxylic acid, I observe a significant side-product with a similar retention time in RP-HPLC. What could this be?
Answer:
The presence of a closely eluting peak during RP-HPLC purification often points to a side-product that is structurally very similar to the desired peptide. In the context of oxazolidine-containing peptides, a few common side reactions can occur.
-
Potential Side Reactions:
-
Racemization: The α-carbon of the oxazolidine-4-carboxylic acid can be susceptible to epimerization (racemization) under basic conditions, such as those used for Fmoc deprotection (piperidine in DMF).[1] This can lead to the formation of a diastereomer of your target peptide, which may have a slightly different retention time on a chiral or even a standard C18 column.
-
Ring Opening: As discussed previously, partial opening of the oxazolidine ring during acid cleavage can result in a mixed population of cyclic and linear peptides.
-
Formation of Oxazolidone Derivatives: In some cases, intramolecular reactions can lead to the formation of oxazolidone derivatives, especially if the N-terminal residue is a serine or threonine with an unprotected hydroxyl group that is subjected to alkaline conditions.[5]
-
-
Troubleshooting and Characterization:
-
Mass Spectrometry: The first step is to analyze the side-product by mass spectrometry. If the mass is identical to the target peptide, racemization is a strong possibility. If the mass corresponds to the ring-opened form, then cleavage conditions need to be optimized.
-
NMR Spectroscopy: For a definitive structural elucidation of the side-product, 2D NMR techniques like COSY and NOESY can be employed to confirm the connectivity and stereochemistry.[4]
-
Minimizing Racemization: To reduce the risk of racemization during Fmoc deprotection, use a weaker base or a shorter deprotection time if possible. The use of additives like HOBt during coupling can also help suppress racemization.[2][6]
-
Caption: Potential side reactions during peptide synthesis.
Part 2: Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Oxazolidine-4-carboxylic acid-OH
This protocol is designed for a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the resin with the N-terminal amine in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Oxazolidine-4-carboxylic acid-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq) and pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 4 hours.
-
Monitoring: Take a small sample of resin beads, wash them, and perform a ninhydrin test.
-
Post-Coupling Wash: If the ninhydrin test is negative, wash the resin with DMF (5x) and DCM (3x) and proceed to the next deprotection step. If the test is positive, consider a second coupling or capping.
References
-
Bodanszky, M., & Bodanszky, A. (1990). Side reaction in peptide synthesis. Formation of oxazolidone derivatives. International Journal of Peptide and Protein Research, 35(1), 52-54. [Link][5]
-
Gáspári, Z., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules, 29(8), 1749. [Link][4]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.org. [Link]
-
Le Saux, M., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Chemical Communications, 56(39), 5256-5259. [Link]
-
Grassi, L. (2014). What is the best protocol for Oxazolidine synthesis on resin? ResearchGate. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link][2]
-
The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link][6]
-
Góngora-Benítez, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1896-1906. [Link]
-
Liu, W., et al. (2020). Thiazolidine deprotection using an organic solvent extractable aldehyde scavenger for one-pot four-segment ligation. Chemical Science, 11(18), 4644-4649. [Link]
- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
- Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]
-
Morikami, K., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213. [Link]
-
Dunne, J., et al. (2017). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 82(19), 9991-10008. [Link]
-
Loibl, C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 183. [Link]
-
Luppi, G., et al. (2003). Introduction of 4(S)-oxazolidineacetic acid, 2-oxo (D-Oxac) motif in a polypeptide chain: synthesis and conformational analysis. Organic & Biomolecular Chemistry, 1(2), 247-250. [Link]
-
Shreay, S., & Manzini, S. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. European Journal of Organic Chemistry, 2021(20), 2825-2835. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Biotage. [Link][3]
-
Castillo, E., et al. (2021). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 51, 23-32. [Link]
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]
-
ResearchGate. (2016). Synthesis and characterisation of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds. ResearchGate. [Link]
Sources
Validation & Comparative
A Comparative Guide to Evans Oxazolidinones and Myers' Pseudoephedrine Amides in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and materials science, chemists rely on a variety of strategies. Among the most robust and well-established methods is the use of chiral auxiliaries. These molecular scaffolds temporarily attach to a substrate, expertly guiding subsequent reactions to produce a single desired stereoisomer. This guide provides an in-depth comparison of two titans in the field: the oxazolidinone-based auxiliaries developed by David A. Evans and the pseudoephedrine-based amides pioneered by Andrew G. Myers. We will explore their mechanisms, comparative efficacy in key transformations, and the practical considerations that guide the choice between them.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The core concept involves the covalent attachment of a chiral, enantiomerically pure molecule (the auxiliary) to a prochiral substrate. The inherent stereochemistry of the auxiliary creates a diastereomeric intermediate. Due to the different spatial arrangements of the diastereomers, one face of the reactive center (e.g., an enolate) is sterically shielded. This directs an incoming reagent to the opposite face, leading to the formation of a new stereocenter with a specific configuration. Finally, the auxiliary is cleaved, yielding the enantiomerically enriched product and ideally, allowing for the recovery and reuse of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Evans Oxazolidinone Auxiliaries: The Gold Standard
Introduced in the early 1980s, Evans auxiliaries are N-acyloxazolidinones derived from readily available amino acids like valine and phenylalanine.[1] They have become a benchmark for stereocontrol in a multitude of C-C bond-forming reactions, including alkylations and aldol reactions.[2]
Mechanism of Stereocontrol:
The high diastereoselectivity of Evans auxiliaries stems from the formation of a rigid, chelated (Z)-enolate intermediate when treated with a suitable base (e.g., LDA or NaHMDS).[3][4] The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) effectively blocks one face of the enolate. This forces the electrophile to approach from the less sterically hindered face, resulting in a predictable stereochemical outcome.[1][3] In aldol reactions using boron enolates, a chair-like Zimmerman-Traxler transition state is invoked to explain the high syn-diastereoselectivity.[5][6]
Caption: Stereochemical model for Evans' auxiliary alkylation.
Applications & Performance:
Evans auxiliaries provide exceptional levels of stereocontrol, often exceeding 99:1 diastereomeric ratios (d.r.) in both alkylation and aldol reactions.[2] They have been instrumental in the total synthesis of numerous complex natural products.[7]
Myers' Pseudoephedrine Amides: A Practical and Powerful Alternative
Developed in the 1990s, the use of pseudoephedrine as a chiral auxiliary offers a highly practical and efficient method for the asymmetric synthesis of carboxylic acids and their derivatives.[8][9] Pseudoephedrine is an inexpensive, naturally occurring amino alcohol available in both enantiomeric forms.[9][10]
Mechanism of Stereocontrol:
Upon N-acylation, the pseudoephedrine forms a tertiary amide. Deprotonation with a strong base like lithium diisopropylamide (LDA), typically in the presence of lithium chloride, generates a rigid (Z)-enolate.[8] The stereoselectivity is controlled by a chelated intermediate where the lithium cation is coordinated by both the enolate oxygen and the auxiliary's hydroxyl group. This conformation, combined with the steric hindrance from the C1 methyl group of the auxiliary, directs the incoming electrophile to the opposite face of the enolate.[8][11]
Caption: Chelation-controlled stereochemical model for pseudoephedrine.
Applications & Performance:
The Myers auxiliary demonstrates excellent diastereoselectivity across a wide range of alkyl halides, including less reactive ones.[8][12] A significant advantage is that the resulting alkylated amides are often crystalline, which facilitates purification to high diastereomeric purity by simple recrystallization.[8] It has also been successfully applied to asymmetric aldol reactions, yielding products with high diastereoselectivity.[13][14][15]
Head-to-Head Comparison: Performance Data
The choice of auxiliary often depends on the specific transformation. Below is a summary of representative data for the asymmetric alkylation of propionyl derivatives.
| Auxiliary System | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans Oxazolidinone | Benzyl bromide | > 99:1 | 80-92 | |
| Evans Oxazolidinone | Allyl iodide | 98:2 | 61-77 | [16] |
| Pseudoephedrine Amide | Benzyl bromide | 99:1 | 92 | [16] |
| Pseudoephedrine Amide | n-Butyl iodide | 90:10 | 85-92 | [16] |
| Pseudoephedrine Amide | Methyl iodide | 91:9 | 80-85 |
Key Takeaways from the Data:
-
Both systems provide excellent to outstanding levels of diastereoselectivity for reactive electrophiles like benzyl bromide.[16]
-
Evans auxiliaries often show slightly higher selectivity for a broader range of electrophiles in alkylation reactions.[16]
-
Pseudoephedrine amides are highly effective and their products are frequently crystalline, simplifying purification.[8]
Cleavage of the Auxiliary: Releasing the Product
A critical step in this methodology is the removal of the auxiliary without compromising the stereochemical integrity of the newly formed chiral center.
Evans Auxiliaries:
-
Mild Hydrolysis (LiOH/H₂O₂): The most common method to obtain the carboxylic acid.[17][18]
-
Reduction (LiBH₄, LiAlH₄): Yields the corresponding primary alcohol.[1]
-
Weinreb Amide Formation: Allows for conversion to ketones and aldehydes.[6][19]
Pseudoephedrine Amides:
-
Acidic or Basic Hydrolysis: Vigorous heating with strong acid (e.g., 9N H₂SO₄) or base (e.g., TBAOH) affords the carboxylic acid.[20][21]
-
Organolithium Addition: Reacting the amide with organolithium reagents yields ketones.[9][21]
The cleavage of pseudoephedrine amides generally requires harsher conditions than for Evans auxiliaries, which can be a limitation for sensitive substrates.
Experimental Protocols
A. Asymmetric Alkylation using an Evans Auxiliary
This protocol is adapted from Evans, D. A.; et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.[16]
-
Step 1: Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv). After stirring for 15 min, add propionyl chloride (1.1 equiv) and stir for 1 hour. Quench with saturated NH₄Cl and extract the product.
-
Step 2: Enolate Formation and Alkylation: Dissolve the N-propionyl oxazolidinone (1 equiv) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA, 1.1 equiv) dropwise and stir for 30 minutes. Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) and allow the reaction to slowly warm to 0 °C over several hours.
-
Step 3: Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, dry, and concentrate. Purify the diastereomeric products by flash column chromatography.
-
Step 4: Auxiliary Cleavage: Dissolve the purified product in a mixture of THF and water (3:1) at 0 °C. Add 30% aqueous hydrogen peroxide (4 equiv) followed by lithium hydroxide (2 equiv). Stir vigorously for 2-4 hours. Isolate the chiral carboxylic acid and the recovered auxiliary.[17][18]
B. Asymmetric Alkylation using a Pseudoephedrine Auxiliary
This protocol is adapted from Myers, A. G. et al. J. Am. Chem. Soc.1997 , 119, 6496-6511.[8]
-
Step 1: Amide Formation: (1S,2S)-Pseudoephedrine is acylated with the desired acyl chloride or anhydride to form the tertiary amide.[1][8]
-
Step 2: Enolate Formation and Alkylation: To a slurry of anhydrous lithium chloride (6-7 equiv) in anhydrous THF, add diisopropylamine (2.25 equiv). Cool the mixture to -78 °C and add n-butyllithium (2.2 equiv). After warming briefly to 0 °C and re-cooling to -78 °C, add a solution of the pseudoephedrine amide (1 equiv) in THF. Stir for 1 hour at temperatures ranging from -78 °C to 0 °C. Cool back to -78 °C, add the alkyl halide (1.5-2.0 equiv), and let the reaction warm to room temperature overnight.
-
Step 3: Work-up and Purification: Quench with saturated aqueous NH₄Cl and extract with an organic solvent. The crude product can often be purified by recrystallization to afford the major diastereomer in high purity.
-
Step 4: Auxiliary Cleavage: The alkylated amide (1 equiv) is heated at reflux in a mixture of dioxane and 9N sulfuric acid (1:1) for 12-24 hours. After cooling, the mixture is diluted with water and the product carboxylic acid is extracted.[20][21]
Conclusion and Practical Considerations
Both Evans oxazolidinones and Myers' pseudoephedrine amides are exceptionally powerful and reliable chiral auxiliaries for asymmetric synthesis.[16]
-
Myers' Pseudoephedrine Amides offer a highly practical, cost-effective alternative.[8][9] The crystallinity of the intermediates is a significant practical advantage, often obviating the need for chromatography.[8] However, the harsher cleavage conditions must be considered.
A notable development is the use of pseudoephenamine , an alternative to pseudoephedrine that is free from regulatory restrictions and can offer even higher stereocontrol, particularly in the formation of quaternary carbon centers.[20][21]
Ultimately, the decision between these two premier systems will depend on factors such as the specific substrate, the nature of the desired transformation, the scale of the reaction, and the stability of the final product to the cleavage conditions.
References
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Cardoso, F. S. P., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]
-
Vicario, J. L., et al. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 65(12), 3754–3760. [Link]
-
Vicario, J. L., et al. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. ACS Publications. [Link]
-
Vicario, J. L., et al. (2000). Asymmetric aldol reactions using (S,S)-(+)-pseudoephedrine-based amides: stereoselective synthesis of alpha-methyl-beta-hydroxy acids, esters, ketones, and 1,3-Syn and 1,3-anti diols. PubMed. [Link]
-
Sci-Hub. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. [Link]
-
Sci-Hub. Asymmetric Addition/Alkylation of Pseudoephedrine Amides. [Link]
-
SynArchive. Myers Asymmetric Alkylation. [Link]
-
McKillop, A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Semantic Scholar. [Link]
-
Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Ortiz-Marciales, M., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Williams College. [Link]
-
Kummer, D. A., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]
-
Perry, M. A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
-
Molecules and Materials. (2007). Myers Asymmetric Alkylation. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station Int. Ed.. [Link]
-
Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. University of Strathclyde. [Link]
-
Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
McKillop, A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ACS Figshare. [Link]
-
Evans, D. A., et al. (2002). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]
-
Ghorai, M. K., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Various Authors. (2017). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Ghorai, M. K., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115 Course Materials. [Link]
-
Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
-
Various Authors. (2025). Role of Pseudoephedrine as Chiral Auxiliary in the "Acetate-Type" Aldol Reaction with Chiral Aldehydes; Asymmetric Synthesis of Highly Functionalized Chiral Building Blocks. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Pseudoephedrine. PubChem. [Link]
-
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Yield comparison of beta-lactam synthesis using Oxazolidine-4-carboxylic acid hydrochloride and other methods
A Senior Application Scientist's Guide to Beta-Lactam Synthesis: A Yield and Strategy Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
The β-lactam ring is a cornerstone of medicinal chemistry, most famously forming the pharmacophore of powerhouse antibiotic classes like penicillins and cephalosporins. Beyond this, the strained 4-membered ring serves as a versatile chiral synthon for a multitude of complex molecular targets.[1] The critical challenge in its synthesis is not merely forming the ring, but precisely controlling its stereochemistry, as biological activity is exquisitely sensitive to the spatial arrangement of its substituents.
This guide provides an in-depth comparison of synthetic strategies, focusing on the yield and stereochemical outcomes. We will analyze the "chiral pool" approach, exemplified by the use of precursors like (R)-5-Oxazolidine-4-carboxylic acid hydrochloride, and contrast it with prevalent catalytic asymmetric methods, primarily the venerable Staudinger cycloaddition.
Method 1: The Chiral Pool Approach - Building from Stereochemical Certainty
The core principle of the chiral pool strategy is to begin with an inexpensive, enantiomerically pure starting material in which one or more stereocenters of the final target are already set. (R)-5-Oxazolidine-4-carboxylic acid hydrochloride, derivable from natural amino acids, is a prime example of such a precursor. This strategy embeds stereochemical information directly into the substrate, guiding the formation of subsequent stereocenters.
Causality and Experimental Rationale
Using a constrained cyclic precursor like an oxazolidine serves a dual purpose. First, it protects the amine and carboxyl groups of the parent amino acid. Second, and more importantly, the rigid ring structure restricts conformational freedom. This rigidity is key to high-fidelity stereochemical transfer during the key bond-forming reactions, as it shields one face of the molecule, directing incoming reagents to the opposite, less-hindered face. The synthesis is thus "substrate-controlled."
The general workflow involves building the components of the final molecule onto this chiral scaffold before executing the ring-closing step.
Caption: General workflow for β-lactam synthesis using a chiral pool precursor.
Performance and Yield Analysis
This strategy's primary advantage is its often-excellent diastereoselectivity, which is directly inherited from the starting material's fixed stereochemistry. While I lack a specific datapoint for (R)-5-Oxazolidine-4-carboxylic acid hydrochloride itself, analogous methods using chiral auxiliaries, such as an (S)-4-phenyloxazolidinone derivative, have been shown to produce β-lactams in 80-90% yields with high diastereomeric ratios (95:5 to 97:3) .[1] Another approach using chiral imines derived from D-glyceraldehyde acetonide afforded the target cis-β-lactams exclusively in yields of 45–70%.[1]
Advantages:
-
High and predictable stereocontrol.
-
Utilizes readily available and often inexpensive chiral starting materials.
-
Robust and well-established procedures.
Disadvantages:
-
The chiral auxiliary is stoichiometric and must be cleaved and removed in later steps.
-
Can be a longer, more linear synthesis compared to convergent methods.
-
The accessible stereoisomers are limited by the availability of the starting materials (e.g., L-amino acids are more common than D-amino acids).
Method 2: The Staudinger [2+2] Cycloaddition - Catalytic Asymmetric Power
First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most powerful and versatile methods for β-lactam synthesis.[2][3] Its modern evolution into a catalytic, asymmetric reaction represents a paradigm shift from the substrate-controlled chiral pool approach to a more flexible "catalyst-controlled" strategy.[4][5]
Causality and Experimental Rationale
The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.[6] The subsequent ring closure establishes the final stereochemistry.[6] In the asymmetric variant, a chiral catalyst (often a nucleophile like a modified alkaloid or a planar-chiral pyridine derivative) intercepts the ketene to form a chiral enolate intermediate.[7][8] This chiral complex then reacts with the imine, and the catalyst's steric and electronic properties dictate the facial selectivity of the approach, leading to an enantiomerically enriched product.
Caption: Simplified catalytic cycle for the asymmetric Staudinger reaction.
Performance and Yield Analysis
The Staudinger synthesis is notable for its broad scope and high efficiency, with modern protocols delivering exceptional results.
-
Yields: Reported yields are consistently good to excellent, frequently ranging from 76-93% .[1] In some cases, yields as high as 94% have been achieved.[2][9] Even more modest yields of 36-65% can be acceptable when accompanied by near-perfect stereocontrol.[1]
-
Stereoselectivity: This is where the method shines. Enantiomeric excesses are routinely excellent, often >95% ee and sometimes reaching 99% ee .[1][10] Furthermore, by carefully selecting the catalyst and the imine's N-protecting group, chemists can often selectively produce either the cis or trans diastereomer.[9] For example, N-tosyl imines tend to favor cis products, while N-triflyl imines can furnish trans isomers.[9]
Other Notable Methods
While the chiral pool and Staudinger approaches are workhorses, other powerful methods offer unique advantages.
-
Ester Enolate-Imine Condensation: This is another of the most common asymmetric methods.[1] It involves the reaction of a chiral metal enolate with an imine, with one report showing a 75% yield and 82% ee .[11]
-
Kinugasa Reaction: This copper-catalyzed reaction between a terminal alkyne and a nitrone provides direct access to β-lactams.[12] Yields are typically modest to good (42-79% , with outliers up to 91%), but the reaction often proceeds with very high diastereoselectivity.[11]
-
Rhodium-Catalyzed C-H Insertion: For certain substrates, intramolecular C-H insertion of a rhodium-carbenoid generated from a diazoacetamide can be extremely efficient, affording trans-β-lactams in 90-98% yield .[1]
Comparative Data Summary
| Method | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Chiral Pool Approach | 70-90%[1] | Excellent Diastereoselectivity (Substrate-controlled) | Predictable stereochemical outcome; uses inexpensive chiral precursors. | Stoichiometric use of chiral material; often requires more synthetic steps. |
| Asymmetric Staudinger | 75-98%[1][9] | Excellent Enantio- & Diastereoselectivity (Catalyst-controlled) | High yields; catalytic use of chiral source; broad substrate scope; tunable stereochemistry (cis/trans). | Requires catalyst optimization; ketenes can be unstable and are often generated in situ.[3] |
| Kinugasa Reaction | 42-79%[11] | Good to Excellent Diastereo- & Enantioselectivity | Direct access from alkynes and nitrones. | Yields can be variable; requires copper catalyst. |
| Rh-Catalyzed C-H Insertion | 90-98%[1] | Excellent Diastereoselectivity (typically trans) | Very high yields for suitable substrates. | Limited to specific diazoamide precursors for intramolecular cyclization. |
Experimental Protocols
Protocol 1: Representative Asymmetric Staudinger Cycloaddition
(This is a generalized protocol synthesized from common practices described in the literature.[1][8][10])
-
Preparation: To a flame-dried, argon-purged flask, add the chiral catalyst (e.g., planar-chiral PPY derivative, 10 mol%).
-
Reagent Addition: Add the imine (1.0 equiv) dissolved in a dry, aprotic solvent (e.g., CH₂Cl₂, toluene). Cool the solution to the optimized temperature (typically between -78 °C and 0 °C).
-
Ketene Generation: In a separate flask, dissolve the corresponding acid chloride (1.2 equiv) in the same solvent. Add a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) dropwise at 0 °C to generate the ketene in situ.
-
Cycloaddition: Transfer the freshly prepared ketene solution to the cooled imine/catalyst mixture via cannula slowly over 1-2 hours.
-
Reaction Monitoring: Allow the reaction to stir at the low temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup & Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched β-lactam.
Protocol 2: General Chiral Pool Synthesis via Intramolecular Cyclization
(This is a plausible, generalized workflow for a precursor like (R)-5-Oxazolidine-4-carboxylic acid.)
-
N-Protection: Dissolve the oxazolidine-4-carboxylic acid hydrochloride (1.0 equiv) in a suitable solvent. Add a base (e.g., NaHCO₃) followed by a protecting group precursor (e.g., Boc-anhydride) and stir until the reaction is complete.
-
Sidechain Coupling: Activate the carboxylic acid of a desired sidechain precursor and couple it to the nitrogen of a separate amino-ester fragment.
-
Fragment Assembly: Cleave the ester of the sidechain fragment to reveal a free amine. Couple this amine to the carboxylic acid of the N-protected oxazolidine fragment using standard peptide coupling reagents (e.g., EDCI, HOBt).
-
Cyclization Precursor: Selectively deprotect one of the carboxyl groups and activate it (e.g., by forming a thioester).
-
Ring Closure: Treat the linear precursor with a base (e.g., lithium bis(trimethylsilyl)amide, LiHMDS) at low temperature to induce intramolecular cyclization, forming the β-lactam ring.
-
Deprotection: Treat the cyclized product with acid (e.g., trifluoroacetic acid) to cleave the oxazolidine ring and any other protecting groups to yield the final product. Purify by chromatography or crystallization.
Conclusion and Expert Recommendation
The choice between a chiral pool approach and a catalytic asymmetric synthesis is dictated by the specific project goals.
-
For synthesizing a specific, well-established target where a suitable chiral precursor is commercially available and inexpensive, the Chiral Pool Approach is exceptionally reliable. Its high, predictable diastereoselectivity makes it a robust choice for ensuring stereochemical fidelity, with expected yields in the 70-90% range.[1]
-
For exploratory chemistry, library synthesis, or when access to both enantiomers or various diastereomers (cis and trans) is required, the Asymmetric Staudinger Reaction offers unparalleled flexibility and efficiency.[9] Its high yields (often >80% ) and superb, catalyst-tuned stereoselectivity make it the superior strategy for novel drug discovery and applications requiring broad substrate scope.[1]
Ultimately, both methodologies are cornerstones of modern organic synthesis. A thorough understanding of their respective strengths in yield, stereocontrol, and scalability is essential for any scientist working on the development of β-lactam-containing molecules.
References
- Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. (2014).
- Palomo, C., Aizpurua, J. M., et al. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872.
- Asymmetric Synthesis of [beta]-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products - ProQuest. (2004).
- Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry.
- ChemInform Abstract: Progress in Asymmetric Organocatalytic Synthesis of β-Lactams. (2014). European Journal of Organic Chemistry.
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Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. Journal of the American Chemical Society, 124(8), 1578-1579. Available at: [Link]
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Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578-1579. Available at: [Link]
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Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 17(24), 2635-2668. Available at: [Link]
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Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Available at: [Link]
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Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626-6635. Available at: [Link]
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Wang, Z., & List, B. (2016). Synthesis of chiral lactams by asymmetric nitrogen insertion. Science, 353(6303), 1027-1030. Available at: [Link]
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D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(1), 2-30. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Validation of Oxazolidine-4-Carboxylic Acid Hydrochloride Derivatives
Introduction: The Structural Significance of Oxazolidine Derivatives
Oxazolidine-4-carboxylic acid and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Their rigid, chiral scaffold makes them valuable as constrained amino acid analogues and building blocks in peptidomimetics.[2] The presence of the hydrochloride salt form enhances aqueous solubility and stability, crucial properties for pharmaceutical applications.
Accurate structural validation of these molecules is non-negotiable, ensuring that the synthesized compound is indeed the intended target, free of impurities or isomeric byproducts. While various analytical techniques contribute to a complete characterization, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the cornerstones of this process. This guide provides an in-depth comparison of these two techniques, grounded in experimental data and practical expertise, to empower researchers in their validation workflows. We will explore the causality behind experimental choices and present a self-validating framework for the structural elucidation of these important compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for unambiguously determining the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For oxazolidine-4-carboxylic acid hydrochloride derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides a precise map of the protons within the molecule. The hydrochloride form of the target molecule means we are analyzing an ammonium salt, which influences the exchangeability and chemical shifts of labile protons (OH and NH).
Causality of Experimental Choices: The choice of solvent is critical. Deuterated water (D₂O) is an excellent choice for solubilizing the hydrochloride salt. However, it will cause the acidic protons (from the carboxylic acid and the protonated amine) to exchange with deuterium, leading to their disappearance from the spectrum.[3] This can be a diagnostic tool in itself. To observe these labile protons, a solvent like DMSO-d₆ is preferable.
Expected Spectral Features:
-
Carboxylic Acid Proton (-COOH): In a non-exchanging solvent like DMSO-d₆, this proton appears as a very broad singlet far downfield, typically in the 10-13 ppm range, due to strong deshielding and hydrogen bonding.[4]
-
Amine Proton (-N⁺H₂-): As a hydrochloride salt, the amine is protonated. This proton will also be a broad singlet, its chemical shift being highly dependent on concentration and solvent. In D₂O, this signal disappears.
-
Oxazolidine Ring Protons:
-
C4-H: The proton at the stereocenter (C4), adjacent to the carboxylic acid, is typically a multiplet (often a doublet of doublets, dd) in the range of 4.2-4.5 ppm.[2][5]
-
C5-H₂: The two protons on C5, adjacent to the ring oxygen, are diastereotopic and will appear as distinct multiplets, generally between 3.7 and 4.3 ppm.[5]
-
C2-H₂: The protons on C2, situated between the oxygen and nitrogen atoms, are also expected in the 4.0-5.0 ppm region, with their specific shift influenced by substituents.[6]
-
¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton
¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical environment (hybridization and attached heteroatoms).
Expected Spectral Features:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is highly deshielded and appears in the 165-175 ppm region.[5][7] This signal is often of lower intensity due to a long relaxation time.
-
Oxazolidine Ring Carbons:
-
C4: The carbon bearing the carboxylic acid group typically resonates around 55-60 ppm.[5]
-
C5: The carbon adjacent to the oxygen atom is deshielded and appears in the 65-75 ppm range.[5]
-
C2: The carbon flanked by both oxygen and nitrogen is also significantly deshielded, with shifts often observed between 75-90 ppm, depending on substitution.
-
Part 2: Fourier-Transform Infrared (IR) Spectroscopy - The Functional Group Fingerprint
While NMR excels at mapping the molecular skeleton, FT-IR spectroscopy provides a rapid and definitive confirmation of the functional groups present. Its diagnostic power lies in identifying the characteristic vibrational frequencies of specific bonds.
Causality of Experimental Choices: Sample preparation for IR is versatile. Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation. The traditional KBr pellet method is also effective for solid samples. The key is to ensure the sample is free of water, which has a strong, broad O-H signal that can obscure important regions of the spectrum.
Expected Spectral Features:
-
O-H Stretch (Carboxylic Acid): This is one of the most characteristic signals in the IR spectrum. It appears as an extremely broad and strong absorption band spanning from 2500 to 3300 cm⁻¹.[8][9] This broadness is a result of extensive hydrogen bonding, often in a dimeric form.[10]
-
N⁺-H Stretch (Ammonium): The stretching vibrations of the protonated amine group appear as a broad band in the 3000-2400 cm⁻¹ region, often superimposed on the C-H and O-H stretching bands.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ arise from the sp³ C-H bonds of the oxazolidine ring.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band between 1700 and 1760 cm⁻¹ is definitive for the carbonyl group.[11] Its exact position is sensitive to hydrogen bonding; in the common dimeric form, it appears around 1710 cm⁻¹.[8]
-
C-O Stretch: The spectrum will also feature C-O stretching bands. The one associated with the carboxylic acid appears between 1210-1320 cm⁻¹, while the ether-like C-O-C stretch of the oxazolidine ring will also be in this fingerprint region.[9]
Part 3: A Comparative Analysis - NMR vs. IR for Validation
Neither technique is a complete substitute for the other; they are complementary, providing orthogonal pieces of structural evidence. A robust validation protocol leverages the strengths of both.
| Feature | NMR Spectroscopy (¹H & ¹³C) | FT-IR Spectroscopy |
| Primary Information | Detailed atomic connectivity, stereochemistry, and electronic environment of H and C atoms. | Presence and nature of specific functional groups (C=O, O-H, N-H, C-O). |
| Structural Detail | High. Provides a complete structural map. Can distinguish between isomers. | Moderate. Confirms functional groups but gives limited information on their placement. |
| Sample Requirement | Higher (typically >1 mg). Requires deuterated solvents. | Lower (sub-mg). Can be run neat, as a solid, or in solution. |
| Analysis Time | Longer (minutes to hours per experiment). | Rapid (typically < 2 minutes). |
| Key Strengths | Unambiguous structure determination, stereochemical analysis. | Speed, low cost, and definitive functional group identification. |
| Limitations | Less sensitive to functional groups without H/C atoms. Can be complex to interpret. | Provides no information on the overall carbon-hydrogen framework or connectivity. |
Part 4: Experimental Protocols & Data Visualization
A self-validating workflow ensures that data is reliable and interpretation is sound. The following protocols are designed with this principle in mind.
Workflow for Spectroscopic Validation
Caption: Workflow for synthesis, purification, and spectroscopic validation.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried this compound derivative.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for adequate signal-to-noise (e.g., 1024 or more).
-
Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Experimental Protocol: FT-IR Sample Preparation and Acquisition (ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
-
Instrument Setup & Acquisition:
-
Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Acquire the sample spectrum (typically 16-32 scans are co-added for a good signal-to-noise ratio).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Interpretation Logic
Caption: Decision logic for confirming key structural features from spectra.
Conclusion
The structural validation of this compound derivatives is a critical step in chemical and pharmaceutical research. A synergistic approach using both NMR and IR spectroscopy provides a comprehensive and reliable confirmation of the molecular structure. NMR serves to elucidate the precise carbon-hydrogen framework and stereochemistry, while IR offers rapid and definitive confirmation of the essential functional groups. By understanding the principles behind each technique and following robust, self-validating experimental protocols, researchers can ensure the integrity of their synthesized compounds with the highest degree of scientific confidence.
References
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Oleiwi, A. Q., Al-Jeilawi, O. H. R., & Dayl, S. A. (2023). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 64(1), 246-259. [Link]
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Moloney, G. P., Craik, D. J., Iskander, M. N., & Nero, T. L. (1998). Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β-adrenoreceptor antagonists metoprolol, atenolol and timolol. Journal of the Chemical Society, Perkin Transactions 2, (2), 199-206. [Link]
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Gardner, C. R., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(6), 2766-2776. [Link]
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The University of Queensland. (1998). Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the beta-adrenoreceptor antagonists metoprolol, atenolol and timolol. UQ eSpace. [Link]
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A Comparative Guide to Kinetic Resolution Using Oxazolidine-4-Carboxylic Acid Hydrochloride and Alternatives
For researchers and professionals in drug development, the synthesis of enantiomerically pure compounds is not merely an academic exercise; it is a critical requirement for ensuring therapeutic efficacy and safety. Kinetic resolution is a powerful strategy for separating racemic mixtures, where a chiral catalyst or reagent selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer enriched. This guide provides an in-depth analysis of kinetic resolution studies, focusing on the potential of Oxazolidine-4-carboxylic acid hydrochloride, a proline-type organocatalyst, and comparing its performance with established alternative methodologies.
The Principle of Kinetic Resolution: A Race Against Time
Kinetic resolution operates on a simple yet elegant principle: the differential reaction rates of two enantiomers with a chiral entity.[1] The chiral catalyst creates two diastereomeric transition states when interacting with the racemic starting material. These transition states have different energy levels, leading to one enantiomer reacting faster than the other. The ideal outcome is a high enantiomeric excess (ee) of the unreacted, slower-reacting enantiomer and a high yield of the product from the faster-reacting enantiomer. The efficiency of this process is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers.
This compound: A Proline Analogue in Organocatalysis
Oxazolidine-4-carboxylic acid is a cyclic amino acid derivative. Its rigid, five-membered ring structure is analogous to L-proline, a well-established and versatile organocatalyst in asymmetric synthesis.[2][3] L-proline and its derivatives are known to catalyze a wide array of reactions, including aldol and Michael reactions, by forming key enamine or iminium ion intermediates.[4][5]
While direct literature on this compound as a primary catalyst for kinetic resolution is emerging, its structural similarity to proline allows us to infer its potential mechanism and compare it to the broader class of proline-derived organocatalysts. These catalysts are prized for being metal-free, less toxic, and more environmentally benign than many transition-metal catalysts.
Caption: Chemical structure of the chiral resolving agent.
Mechanism of Action: The Enamine Catalytic Cycle
The catalytic prowess of proline-type catalysts in many resolutions, particularly acylations, stems from their ability to form a nucleophilic enamine intermediate with a carbonyl compound (e.g., an aldehyde or ketone). This enamine then preferentially attacks an acyl donor, regenerating the catalyst and producing the acylated product. In the context of resolving a racemic alcohol, the catalyst would preferentially facilitate the acylation of one enantiomer over the other.
Caption: Generalized workflow of kinetic resolution.
Performance Comparison: Organocatalysts vs. Alternatives
The choice of a resolution method depends on the substrate, desired scale, and economic and environmental considerations. Below is a comparative analysis of proline-type organocatalysts against two other major classes: enzymatic catalysts and transition-metal complexes.
| Parameter | Proline-Type Organocatalysts | Enzymatic Catalysts (e.g., Lipases) | Transition-Metal Complexes (e.g., Sharpless, Jacobsen) |
| Substrate Scope | Broad: Alcohols, amines, α-substituted carboxylic acids.[6] | Very specific, but broad libraries exist. Excellent for alcohols, esters, amides.[7] | Specific to functional groups: Allylic alcohols (Sharpless), epoxides (Jacobsen).[1] |
| Selectivity (s-factor) | Moderate to high (s = 10 to >50). | Often very high (s > 100). | Very high (s can be > 100). |
| Reaction Conditions | Mild, often room temperature. Can be sensitive to water and air. | Mild, typically aqueous or organic solvents at 25-40°C. | Often requires cryogenic temperatures and inert atmosphere. |
| Advantages | Metal-free ("Green Chemistry"), readily available, relatively low cost, predictable stereochemistry.[4] | High enantioselectivity, biodegradable, operates under mild conditions.[1] | Extremely high selectivity for specific reactions, well-established protocols. |
| Disadvantages | Lower selectivity compared to enzymes or the best metal catalysts, may require higher catalyst loading. | Substrate specificity can be a limitation, enzymes can be costly and have limited stability in organic solvents. | Potential for heavy metal contamination in the final product, expensive ligands and metals, air/moisture sensitivity. |
Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol
This protocol is a representative example of a kinetic resolution of a racemic secondary alcohol using an L-proline-type catalyst, adapted for conceptual demonstration with this compound.
Objective: To resolve racemic 1-phenylethanol via enantioselective acylation.
Materials:
-
Racemic 1-phenylethanol
-
(S)-Oxazolidine-4-carboxylic acid hydrochloride (or L-proline) (5-10 mol%)
-
Acetic anhydride (0.6 equivalents)
-
Triethylamine (Et3N) (1.5 equivalents)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-Oxazolidine-4-carboxylic acid hydrochloride (e.g., 0.1 mmol, 10 mol%).
-
Reagent Addition: Dissolve the catalyst in anhydrous DCM (5 mL). Add racemic 1-phenylethanol (1.0 mmol) to the solution, followed by triethylamine (1.5 mmol).
-
Initiation: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (0.6 mmol) dropwise over 5 minutes. The use of a slight excess of alcohol ensures the acylating agent is consumed.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50-55% conversion is reached. This is crucial to maximize the yield and ee of both the product and the remaining starting material.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Separation: Purify the crude mixture by flash column chromatography on silica gel (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) to separate the acylated product (the acetate ester) from the unreacted alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the unreacted 1-phenylethanol and the product ester separately using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Caption: Step-by-step experimental workflow for kinetic resolution.
Conclusion
This compound, as a structural analogue of L-proline, represents a promising candidate within the field of organocatalytic kinetic resolution. The primary advantages of this class of catalysts lie in their operational simplicity, mild reaction conditions, and alignment with the principles of green chemistry. While enzymatic and transition-metal-catalyzed methods may offer higher selectivity for specific substrates, the broad applicability and favorable environmental profile of proline-type catalysts ensure their continued importance in both academic research and industrial drug development. Future studies should focus on directly quantifying the performance of this compound across a range of substrates to fully delineate its catalytic efficacy and potential as a valuable tool for synthesizing chiral molecules.
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Examples of the kinetic resolution of α‐chiral carboxylic acids with... - ResearchGate. (n.d.). Retrieved from [Link]
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Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 17(9), 10837-10849. Retrieved from [Link]
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Kinetic resolution of dl‐proline. a) Drawing of consuming l‐proline... - ResearchGate. (n.d.). Retrieved from [Link]
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Ryu, L. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]
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Wang, C., et al. (2018). Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. Molecules, 23(12), 3123. Retrieved from [Link]
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Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2021). ResearchGate. Retrieved from [Link]
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Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. (2022). Journal of Chromatography A, 1662, 462741. Retrieved from [Link]
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(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). Molecules, 25(23), 5652. Retrieved from [Link]
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The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Oxazolidine-4-carboxylic acid hydrochloride in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of raw materials in large-scale synthesis is a critical decision, balancing cost, efficiency, and product quality. Proline and its analogs are indispensable tools in modern organic chemistry, particularly in asymmetric synthesis and the production of complex peptides. This guide provides an in-depth cost-benefit analysis of a key proline surrogate, (S)-Oxazolidine-4-carboxylic acid hydrochloride, comparing it with the workhorse L-proline and another common analog, L-Thiazolidine-4-carboxylic acid. While direct, publicly available, head-to-head comparative data for a single large-scale industrial process is limited, a comprehensive analysis of available information allows for a robust evaluation to guide your selection process.
The Critical Role of Proline and its Analogs
Proline's unique cyclic structure imposes significant conformational constraints, making it a powerful organocatalyst for a variety of asymmetric reactions, including aldol and Mannich reactions. In peptide synthesis, proline residues can introduce "kinks" into the peptide backbone, which can be both a desirable structural feature and a challenge during synthesis. Proline analogs, such as Oxazolidine-4-carboxylic acid and Thiazolidine-4-carboxylic acid, offer alternative steric and electronic properties that can be leveraged to overcome specific synthetic hurdles.
At a Glance: Comparative Overview
| Feature | (S)-Oxazolidine-4-carboxylic acid hydrochloride | L-Proline | L-Thiazolidine-4-carboxylic acid |
| Primary Application | Chiral building block, organocatalysis, peptide synthesis (pseudoproline) | Organocatalysis, peptide synthesis, nutritional supplement | Chiral building block, peptide synthesis, proline metabolism studies |
| Key Advantage | Can improve solubility and prevent aggregation in peptide synthesis | Low cost, well-established, readily available | Modulates peptide conformation, useful in specific biological studies |
| Potential Drawback | Higher cost, potential for hydrolysis under certain conditions | Can sometimes lead to lower yields or side reactions in complex syntheses | Higher cost than L-proline, potential for side reactions involving the sulfur atom |
| Bulk Availability | Less common in bulk compared to L-proline | Widely available in large quantities | Available in bulk, but less common than L-proline |
Cost Analysis: A Multifaceted Perspective
A simple comparison of the price per kilogram of these materials does not tell the whole story. A true cost-benefit analysis must consider the total cost of production, which includes not only the raw material cost but also factors like yield, reaction time, catalyst loading, and purification expenses.
| Compound | Price (per 100g) | Bulk Price (estimated) |
| (S)-Oxazolidine-4-carboxylic acid hydrochloride | ~$500 - $1000+ (for small research quantities)[1][2][3][4][5][6] | Not readily available, likely significantly higher than L-proline |
| L-Proline | ~$30 - $60[7][8][9] | ~$20 - $40 / kg |
| L-Thiazolidine-4-carboxylic acid | ~$150 - $300[10] | ~$100 - $200 / kg |
Note: Prices are estimates and can vary significantly based on supplier, purity, and market conditions.
While L-proline is undeniably the most cost-effective option based on raw material price, the higher cost of its analogs can be justified if their use leads to significant process improvements.
Benefit Analysis: Where the Analogs Shine
The true value of Oxazolidine-4-carboxylic acid hydrochloride and its analogs lies in their ability to solve specific problems encountered in large-scale synthesis.
Mitigating Aggregation in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain is a major obstacle, leading to low yields and difficult purifications. Pseudoprolines, which are derivatives of serine, threonine, or cysteine where the side chain is cyclized into an oxazolidine or thiazolidine ring, are powerful tools to disrupt this aggregation.[11] By introducing a "kink" in the peptide backbone, they interfere with the formation of intermolecular hydrogen bonds that lead to beta-sheet formation and aggregation.[11]
Workflow for Evaluating Aggregation-Disrupting Strategies
Caption: A logical workflow for comparing the effectiveness of proline and its analogs in peptide synthesis.
The use of an oxazolidine-based pseudoproline, derived from serine or threonine, can significantly improve the outcome of a challenging peptide synthesis, potentially justifying its higher initial cost by avoiding the complete loss of a batch due to aggregation.
Enhancing Stereoselectivity in Organocatalysis
In asymmetric organocatalysis, the structure of the catalyst is paramount in determining the enantiomeric excess (ee) of the product. While L-proline is a highly effective catalyst for many reactions, its analogs can sometimes offer superior performance. The altered steric and electronic nature of the oxazolidine or thiazolidine ring can lead to different transition state geometries, potentially resulting in higher stereoselectivity for certain substrates.
Improving Yields and Simplifying Purifications
A patent for the synthesis of a multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compound reports a product yield of over 86%. This high yield, if translatable to its use as a building block or catalyst, can significantly impact the overall cost-effectiveness of a process. Higher yields not only reduce the amount of starting material required but also simplify purification, as there are fewer impurities to remove. This reduction in downstream processing can lead to substantial cost savings in terms of solvents, chromatography media, and labor.
Process Mass Intensity (PMI): A Modern Metric for a Holistic View
Process Mass Intensity (PMI) is a green chemistry metric that provides a more holistic assessment of the efficiency and environmental impact of a manufacturing process.[12][13][14][15] It is defined as the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a certain mass of the final product.
PMI = Total Mass In (kg) / Mass of Product (kg)
A lower PMI indicates a more efficient and sustainable process. When evaluating the use of this compound, it is crucial to consider its potential impact on the overall PMI. While its own synthesis might contribute to the overall PMI, its use could lead to a significant reduction in the PMI of the final API synthesis through:
-
Higher Yields: Less starting material is needed, reducing the overall mass input.
-
Reduced Solvent Usage: More efficient reactions and simpler purifications often require less solvent, which is a major contributor to PMI.
-
Fewer Reaction Steps: In some cases, using a specific proline analog might enable a more convergent and shorter synthetic route.
Logical Relationship of Cost-Benefit Factors
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A Comparative Guide to the Biological Activity of Peptides Synthesized With and Without Oxazolidine-4-Carboxylic Acid Hydrochloride
Introduction: The Quest for Enhanced Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense potential, offering high specificity and potent biological activity. However, their clinical utility is often hampered by inherent weaknesses such as susceptibility to enzymatic degradation and poor membrane permeability.[1] To overcome these limitations, medicinal chemists employ a variety of strategies to create peptidomimetics, modified structures that retain the desirable biological activity of the parent peptide while exhibiting improved pharmacokinetic properties. One such strategy is the introduction of conformational constraints into the peptide backbone. This guide provides a comparative analysis of a model peptide synthesized with and without a specific conformational constraint: the incorporation of 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd), derived from Oxazolidine-4-carboxylic acid hydrochloride, as a proline mimetic.
The central hypothesis is that by rigidifying the peptide backbone, we can enhance its interaction with its biological target and increase its stability. We will explore this through a detailed examination of a case study: the endogenous opioid peptide endomorphin-1.
The Model Peptide: Endomorphin-1
Endomorphin-1 (Tyr-Pro-Trp-Phe-NH₂) is a potent and highly selective endogenous agonist for the µ-opioid receptor (MOR).[2][3] Its biological activity is intimately linked to its three-dimensional structure. The proline residue at position 2 is crucial for inducing a specific turn in the peptide backbone, which is thought to be essential for receptor binding and activation.[2] However, like many small peptides, endomorphin-1 is susceptible to rapid degradation in vivo.[4][5]
In our comparative study, we will replace the natural Proline (Pro) at position 2 with 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd). This modification is designed to act as a "pseudo-proline," locking the peptide bond in a specific conformation and potentially enhancing its biological activity and stability.[1][6]
Experimental Design: A Head-to-Head Comparison
To objectively assess the impact of the Oxd incorporation, a rigorous experimental workflow is essential. The following diagram outlines the key stages of our comparative study.
Caption: Experimental workflow for the comparative analysis of native and Oxd-modified endomorphin-1.
Part 1: Peptide Synthesis and Characterization
The foundation of any robust biological comparison lies in the quality and purity of the synthesized peptides. Here, we detail the solid-phase peptide synthesis (SPPS) protocols for both the native endomorphin-1 and its Oxd-containing analogue.
Protocol 1: Solid-Phase Synthesis of Native Endomorphin-1
Standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is employed for the synthesis of the native endomorphin-1 sequence (Tyr-Pro-Trp-Phe-NH₂).[4][7]
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the resin's amino group.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH) using a suitable coupling agent such as HBTU/DIPEA in DMF.
-
Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF and dichloromethane (DCM).
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.[7]
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and NMR analysis.
Protocol 2: Solid-Phase Synthesis of Oxd-Endomorphin-1 Analogue
The synthesis of the Oxd-containing analogue follows a similar SPPS protocol, with a key modification for the introduction of the Oxd moiety. The Oxd ring is formed in-peptide from a serine residue.[1]
-
Initial Peptide Synthesis: Synthesize the peptide sequence H-Tyr(tBu)-Ser-Trp(Boc)-Phe-NH₂ on a Rink Amide resin using standard Fmoc-SPPS as described above.
-
N-terminal Modification: After the final coupling of Fmoc-Tyr(tBu)-OH and subsequent Fmoc deprotection, introduce a tosyl (Ts) group to the N-terminal amine.
-
Cyclization to Oxd: Treat the resin-bound, N-tosylated peptide with bis(succinimidyl) carbonate (DSC) and diisopropylethylamine (DIPEA) in a mixture of CH₂Cl₂/DMF. This step induces the cyclization of the serine residue to form the 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) ring.[1]
-
Cleavage, Deprotection, and Purification: Follow the same cleavage, deprotection, and purification steps as for the native peptide. The tosyl group is typically removed during the final TFA cleavage step.
Part 2: Comparative Biological Evaluation
With both highly purified peptides in hand, we can proceed to a direct comparison of their biological activities.
Opioid Receptor Binding Affinity
A competitive radioligand binding assay is a standard method to determine the affinity of a ligand for its receptor.[8][9] This assay will allow us to quantify how tightly our native and Oxd-modified endomorphin-1 bind to the µ-opioid receptor.
Protocol 3: µ-Opioid Receptor Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human µ-opioid receptor (hMOR).
-
Competitive Binding: Incubate the membrane homogenates with a constant concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled competitor peptides (native endomorphin-1 and Oxd-endomorphin-1).[3][9]
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The amount of bound radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are used to generate competition curves, from which the inhibition constant (Ki) for each peptide can be calculated. A lower Ki value indicates a higher binding affinity.
Functional Activity: G-Protein Coupling
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling pathways, leading to a decrease in cyclic AMP (cAMP) levels.[4] A functional assay measuring cAMP inhibition will reveal the efficacy of our peptides in activating the µ-opioid receptor.
Protocol 4: cAMP Inhibition Assay
-
Cell Culture: Use a cell line co-expressing the hMOR and a reporter system that responds to changes in cAMP levels (e.g., a cAMP-responsive element-luciferase reporter).
-
Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Peptide Treatment: Co-incubate the cells with forskolin and varying concentrations of the native and Oxd-modified endomorphin-1.
-
cAMP Measurement: Measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA or a luminescence-based assay).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the peptide concentration to determine the IC₅₀ value for each peptide. The IC₅₀ represents the concentration of the peptide that produces 50% of its maximal inhibitory effect.
Data Presentation and Interpretation
The quantitative data obtained from these experiments can be summarized in the following table for a clear comparison.
| Peptide | µ-Opioid Receptor Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) |
| Native Endomorphin-1 | Expected: ~1-10 | Expected: ~1-20 |
| Oxd-Endomorphin-1 | Hypothesized: Lower Ki (Higher Affinity) | Hypothesized: Lower IC₅₀ (Higher Potency) |
Interpretation of Expected Results:
The incorporation of the Oxd moiety is hypothesized to pre-organize the peptide into a bioactive conformation, leading to a more favorable interaction with the µ-opioid receptor. This would be reflected in a lower Ki value, indicating tighter binding. Consequently, this enhanced binding affinity should translate into a more potent functional response, as evidenced by a lower IC₅₀ value in the cAMP inhibition assay. The constrained nature of the Oxd-analogue may also lead to increased resistance to enzymatic degradation, a crucial factor for in vivo applications.[1][5]
The Causality Behind Experimental Choices
-
Choice of Endomorphin-1: This peptide has a well-defined structure-activity relationship, with the Pro² residue playing a critical role in its conformation, making it an ideal candidate for studying the effects of a proline mimetic.[2]
-
In-peptide Oxd Formation: Synthesizing the Oxd ring on the solid support after the linear peptide has been assembled offers a convergent and efficient approach to creating this specific modification.[1]
-
Radioligand Binding Assay: This is the gold standard for determining the direct interaction between a ligand and its receptor, providing a quantitative measure of binding affinity.[10]
-
cAMP Functional Assay: This assay moves beyond simple binding and assesses the ability of the peptide to elicit a biological response, providing crucial information about its efficacy as an agonist.[4]
Conclusion: A Path Towards More Robust Peptide Therapeutics
This guide has outlined a comprehensive and scientifically rigorous framework for comparing the biological activity of a peptide synthesized with and without the incorporation of 2-oxo-1,3-oxazolidine-4-carboxylate. By using the endogenous opioid peptide endomorphin-1 as a model system, we can systematically evaluate the impact of this conformational constraint on receptor binding and functional activity. The expected outcome is that the Oxd-modified peptide will exhibit enhanced biological activity due to its pre-organized, more rigid structure. This approach of introducing conformational constraints holds significant promise for the development of next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles.
References
-
Gentilucci, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(25), 4923-4933. Available from: [Link]
-
Gentilucci, L., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid-oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry, 11(26), 4316-4326. Available from: [Link]
-
Varamini, P. (2012). Synthesis and pharmacological characterization of endomorphin-1 analogues. PhD Thesis, The University of Queensland. Available from: [Link]
-
Wemakor, E., et al. (1991). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical Pharmacology, 41(12), 1973-1981. Available from: [Link]
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A Senior Application Scientist's Guide to Computational Transition State Analysis of Reactions Involving Oxazolidine-4-carboxylic acid hydrochloride
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms at the molecular level is paramount. Oxazolidine-4-carboxylic acid hydrochloride, a chiral building block, presents a fascinating case for computational investigation due to its potential applications in synthesis.[1] This guide provides an in-depth comparison of computational methodologies for elucidating the transition states of its reactions, with a focus on providing actionable, field-proven insights.
The Significance of this compound in Synthesis
This compound is a heterocyclic compound with significant potential as a chiral precursor in the synthesis of more complex molecules. The presence of a carboxylic acid functional group and its existence as a hydrochloride salt suggest its reactivity in aqueous and protic solvents, making reactions such as hydrolysis and ring-opening key areas of investigation.[1][2] Understanding the energy barriers and the geometry of the transition states in these reactions is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways.
Common Reaction Pathways of Oxazolidines
Oxazolidines are known to undergo several types of reactions, with hydrolysis being a prominent pathway.[2] This reaction involves the opening of the five-membered ring, typically catalyzed by acid or base, to yield the corresponding amino alcohol and aldehyde or ketone.[2][3] For this compound, the acidic nature of the hydrochloride salt itself can play a catalytic role in its hydrolysis. Another important reaction class is the ring-opening by nucleophiles, such as Grignard reagents, leading to the formation of amides.[4][5]
This guide will focus on outlining a computational strategy to investigate the acid-catalyzed hydrolysis of oxazolidine-4-carboxylic acid as a representative and highly relevant reaction.
A Comparative Analysis of Computational Methods for Transition State Elucidation
The journey to understanding a reaction mechanism computationally hinges on the accurate location and characterization of its transition state (TS) – the highest energy point along the reaction coordinate.[3] Several robust methods exist for this purpose, each with its own strengths and computational costs.
| Method | Description | Strengths | Weaknesses | Typical Use Case |
| Synchronous Transit-Guided Quasi-Newton (QST2/QST3) | These methods interpolate a path between reactants and products to generate an initial guess for the transition state.[6][7] QST2 requires reactant and product structures, while QST3 also incorporates a user-provided guess for the TS. | Relatively low computational cost. Often successful for simple reactions with a clear reaction coordinate. | Can fail for complex reactions with multiple steps or significant conformational changes. The quality of the initial guess is crucial for QST3. | Initial exploration of simple bimolecular reactions or intramolecular rearrangements. |
| Nudged Elastic Band (NEB) | NEB creates a "chain of states" (images) between the reactant and product and optimizes their positions to find the minimum energy path.[5][8][9] | More robust for complex reaction pathways with multiple intermediates and transition states. Does not require a good initial guess for the TS geometry. | Computationally more expensive than QST methods due to the optimization of multiple images. | Mapping out complex reaction profiles, especially where the reaction coordinate is not obvious. |
| Dimer Method | This is a local search method that requires only the reactant structure and an initial guess for the direction of the reaction pathway.[5] | Useful for finding the lowest energy transition state leading away from a reactant minimum without prior knowledge of the product. | May not find the desired transition state if multiple reaction pathways exist. | Exploring possible reaction pathways from a given reactant. |
Proposed Computational Workflow for the Hydrolysis of Oxazolidine-4-carboxylic Acid
The following is a detailed, step-by-step protocol for the computational investigation of the acid-catalyzed hydrolysis of oxazolidine-4-carboxylic acid. This workflow is designed to be a self-validating system, ensuring the scientific rigor of the findings.
Step 1: Geometry Optimization of Reactants, Products, and Intermediates
The first step is to obtain the optimized geometries of all stable species involved in the reaction. For the acid-catalyzed hydrolysis of oxazolidine-4-carboxylic acid, this includes:
-
Reactants: Oxazolidine-4-carboxylic acid (protonated at the nitrogen) and a water molecule.
-
Products: The ring-opened amino alcohol and formaldehyde.
-
Intermediates: Any stable species that may form along the reaction pathway, such as a protonated ether oxygen intermediate.
Protocol:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT) is a good choice for balancing accuracy and computational cost. The M06-2X functional is recommended for its good performance in capturing non-covalent interactions, which can be important in transition states.[10][11] Alternatively, the widely used B3LYP functional can also be employed.[12]
-
Basis Set: A Pople-style basis set such as 6-31+G(d,p) is a reasonable starting point, including diffuse functions (+) for anionic species and polarization functions (d,p) for accurate geometry descriptions.[11][13]
-
Solvation: Given that the reaction occurs in the presence of water and the reactant is a hydrochloride salt, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model is crucial to account for the bulk solvent effects.[10]
-
Verification: A frequency calculation must be performed on each optimized structure to ensure it is a true minimum on the potential energy surface (i.e., has no imaginary frequencies).
Step 2: Locating the Transition State
With the optimized reactant and product structures, we can now search for the transition state connecting them.
Protocol:
-
Initial Search (QST2/QST3): Begin with a QST2 calculation using the optimized reactant and product geometries. If a reasonable transition state guess can be made based on chemical intuition (e.g., the water molecule attacking the C2 carbon of the oxazolidine ring), a QST3 calculation can be more efficient.[7]
-
Refinement and Alternative (NEB): If the QST methods fail or if the reaction pathway is expected to be complex, the Nudged Elastic Band (NEB) method should be employed.[9] This will provide a more detailed picture of the minimum energy path.
-
Optimization: The highest energy structure from the QST or NEB calculation should then be used as the starting point for a full transition state optimization using an algorithm like Berny optimization (Opt=TS in Gaussian).
Step 3: Characterizing the Transition State
Once a candidate transition state structure is found, it must be rigorously characterized.
Protocol:
-
Frequency Calculation: Perform a frequency calculation on the optimized transition state geometry at the same level of theory. A true first-order saddle point will have exactly one imaginary frequency.[3]
-
Visualization of the Imaginary Frequency: Animate the vibrational mode corresponding to the imaginary frequency. This animation should clearly show the atomic motions that lead from the reactant, through the transition state, to the product. For the hydrolysis of oxazolidine-4-carboxylic acid, this would involve the breaking of the C-O bond in the ring and the formation of a new C-O bond with the attacking water molecule.
Step 4: Verifying the Reaction Pathway with IRC Calculations
The final step is to confirm that the located transition state indeed connects the intended reactants and products.
Protocol:
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions.[2][4]
-
Analysis: The forward IRC path should lead to the optimized product structure, and the reverse IRC path should lead to the optimized reactant structure. Successful completion of the IRC calculation provides strong evidence for the validity of the calculated transition state and the overall reaction mechanism.[3][4][7]
Visualizing the Computational Workflow and Reaction Pathway
The following diagrams, generated using Graphviz, illustrate the proposed computational workflow and a plausible reaction pathway for the acid-catalyzed hydrolysis of oxazolidine-4-carboxylic acid.
Caption: A flowchart of the computational workflow for transition state analysis.
Caption: A simplified energy profile for the hydrolysis of oxazolidine-4-carboxylic acid.
Conclusion
While direct experimental observation of transition states is often challenging, computational chemistry provides a powerful toolkit for their detailed investigation. By employing a systematic and rigorous workflow that combines geometry optimizations, transition state searches, and reaction path verification, researchers can gain invaluable insights into the mechanisms of reactions involving this compound. This knowledge is not only of fundamental academic interest but also has significant practical implications for the rational design of synthetic routes and the development of novel chemical entities.
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A Comparative Guide to Absolute Configuration Determination: Focusing on Products from Oxazolidine-4-carboxylic Acid Hydrochloride
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is not a mere structural detail but a critical determinant of its biological activity. For chiral molecules derived from versatile synthons like oxazolidine-4-carboxylic acid hydrochloride, a precursor to a range of biologically active compounds, unambiguous determination of stereochemistry is paramount. Different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of the principal analytical techniques for assigning the absolute configuration of chiral molecules, with a particular focus on the challenges and considerations for derivatives of oxazolidine-4-carboxylic acid. We will delve into the gold standard, X-ray crystallography, and critically evaluate its performance against powerful solution-state spectroscopic methods: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.
The Imperative of Absolute Configuration in Drug Development
The thalidomide tragedy of the mid-20th century serves as a stark reminder of the profound impact of stereochemistry on drug safety and efficacy. One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen. This and countless other examples have solidified the regulatory and scientific necessity of characterizing and controlling the stereochemistry of chiral drug candidates. Oxazolidine-4-carboxylic acid and its derivatives are prevalent scaffolds in medicinal chemistry, often possessing multiple stereocenters. The ability to definitively assign the absolute configuration of these molecules is therefore a cornerstone of any successful drug development program, ensuring that the desired therapeutic agent is synthesized and administered in its optimal, safe, and effective form.
I. X-ray Crystallography: The Definitive, Yet Demanding, Arbiter
Single-crystal X-ray crystallography is widely regarded as the unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound. By analyzing the diffraction pattern, a detailed electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.
The Causality Behind the Crystal: Why It Works
The power of X-ray crystallography in determining absolute configuration lies in the phenomenon of anomalous dispersion.[3] When X-rays interact with electrons of an atom, particularly those of heavier atoms, a small phase shift occurs. This effect, though subtle, breaks the centrosymmetric nature of the diffraction pattern for a chiral molecule, allowing for the differentiation between a molecule and its mirror image. The Flack parameter, a value refined during the crystallographic analysis, provides a quantitative measure of the correctness of the assigned absolute configuration. A Flack parameter close to 0 indicates a high probability that the assigned configuration is correct, while a value near 1 suggests the inverted structure is the true one.[4][5]
Experimental Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a definitive absolute configuration via X-ray crystallography is a multi-step process that demands patience and expertise.
1. Crystal Growth (The Crucial First Step):
-
Objective: To obtain a high-quality single crystal of the enantiomerically pure compound, typically with dimensions of 0.1-0.3 mm.[4] This is often the most challenging and time-consuming step.
-
Methodology:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture to create a saturated or slightly supersaturated solution.
-
Employ various crystallization techniques such as slow evaporation of the solvent, vapor diffusion (hanging or sitting drop), or slow cooling of the solution.
-
Screen a wide range of solvents and conditions to find the optimal parameters for crystal growth. For molecules that are difficult to crystallize on their own, co-crystallization with a suitable achiral or chiral co-former can be a powerful strategy.[6]
-
2. Data Collection:
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Methodology:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a focused beam of monochromatic X-rays.
-
Rotate the crystal while exposing it to the X-ray beam and collect the diffraction data using a detector. For light-atom organic molecules, using copper (Cu) Kα radiation is often advantageous for maximizing the anomalous scattering signal.[5]
-
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the unit cell and refine their positions and thermal parameters.
-
Methodology:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data to improve the agreement between the calculated and observed structure factors.
-
4. Absolute Configuration Determination:
-
Objective: To unambiguously assign the absolute stereochemistry.
-
Methodology:
-
During the final stages of refinement, introduce the anomalous scattering factors for the atoms present.
-
Refine the Flack parameter. A value close to 0 with a small standard uncertainty (typically < 0.1) provides high confidence in the assigned absolute configuration.[4]
-
Alternatively, analyze Bijvoet pairs (pairs of reflections that would be equivalent if not for anomalous dispersion) to confirm the assignment.
-
II. Spectroscopic Alternatives: Probing Chirality in Solution
While X-ray crystallography provides a definitive answer, the prerequisite of a high-quality single crystal can be a significant bottleneck, especially in the fast-paced environment of drug discovery where many intermediates and final products are oils or amorphous solids.[7] In such cases, solution-state spectroscopic techniques offer powerful alternatives.
A. Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8] Since virtually all chiral molecules possess vibrational modes, VCD is a broadly applicable technique that does not require the presence of a chromophore.[8][9] The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[7][10]
1. Experimental Measurement:
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.01 to 0.1 M.[4][8] The use of deuterated solvents is crucial to avoid overlapping solvent absorption bands.
-
Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a dedicated VCD spectrometer.
2. Computational Modeling:
-
Conformational Search: Perform a thorough conformational search of the molecule using computational methods to identify all low-energy conformers.
-
DFT Calculations: For each low-energy conformer, perform geometry optimization and frequency calculations using DFT (e.g., at the B3LYP/6-31G* level of theory).[11]
-
VCD Spectrum Simulation: Calculate the VCD spectrum for each conformer.
-
Boltzmann Averaging: Generate a final predicted VCD spectrum by taking a Boltzmann-weighted average of the spectra of all significant conformers.
3. Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the predicted spectra for both enantiomers. A strong correlation in the signs and relative intensities of the VCD bands between the experimental spectrum and the calculated spectrum for one enantiomer allows for a confident assignment of the absolute configuration.[8]
B. Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible (UV-Vis) light.[12] This technique is particularly well-suited for molecules containing a chromophore, as the electronic transitions of the chromophore give rise to the ECD signal. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum calculated using time-dependent DFT (TD-DFT).[13][14]
1. Experimental Measurement:
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure sample in a suitable UV-transparent solvent.
-
Spectral Acquisition: Record the ECD and UV-Vis spectra of the sample over the appropriate wavelength range.
2. Computational Modeling:
-
Conformational Analysis: As with VCD, a thorough conformational analysis is the first critical step.
-
TD-DFT Calculations: For each low-energy conformer, calculate the electronic transition energies and rotational strengths using TD-DFT.
-
ECD Spectrum Simulation: Generate a simulated ECD spectrum for each conformer.
-
Boltzmann Averaging: Obtain the final predicted ECD spectrum by Boltzmann-averaging the spectra of the individual conformers.
3. Spectral Comparison and Assignment:
-
Compare the experimental ECD spectrum with the predicted spectra for both enantiomers. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.
C. NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method)
NMR spectroscopy, a cornerstone of chemical structure elucidation, can also be a powerful tool for determining absolute configuration when used in conjunction with chiral derivatizing agents (CDAs).[15][16][17] The most well-known of these is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[15] The principle involves converting the enantiomeric sample into a pair of diastereomers by reacting it with the (R)- and (S)-enantiomers of the CDA. These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their NMR spectra.
1. Derivatization:
-
Objective: To form diastereomeric esters (or amides) from the chiral alcohol (or amine) of interest.
-
Methodology:
-
In two separate reactions, react the enantiomerically pure sample with (R)-MTPA chloride and (S)-MTPA chloride.
-
Purify the resulting diastereomeric Mosher's esters.
-
2. NMR Analysis:
-
Objective: To acquire high-resolution ¹H NMR spectra of both diastereomers.
-
Methodology:
-
Acquire detailed ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives.
-
Carefully assign the proton signals for both diastereomers.
-
3. Data Analysis and Configuration Assignment:
-
Objective: To determine the absolute configuration based on the differences in chemical shifts (Δδ = δS - δR) between the two diastereomers.
-
Methodology:
-
Calculate the Δδ values for protons on either side of the newly formed ester linkage.
-
According to the Mosher model, for a given diastereomer, the substituents that lie in the shielding cone of the phenyl group of the MTPA moiety will experience an upfield shift in their NMR signals.[18] By analyzing the pattern of positive and negative Δδ values, the absolute configuration of the original stereocenter can be deduced.
-
III. Comparative Analysis: Choosing the Right Tool for the Job
The selection of the most appropriate technique for absolute configuration determination depends on a multitude of factors, including the nature of the sample, the amount of material available, the presence of specific functional groups, and the desired level of certainty.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light | Formation of diastereomers with distinct NMR spectra |
| Sample Requirement | High-quality single crystal | 5-15 mg in solution | 0.1-1 mg in solution | 1-5 mg per diastereomer |
| Prerequisites | Crystallinity | None (universally applicable) | Presence of a UV-Vis chromophore | Derivatizable functional group (-OH, -NH₂) |
| Experimental Time | Days to weeks (crystal growth) | Hours | Hours | 1-2 days (including derivatization) |
| Key Output | 3D structure, Flack parameter | VCD spectrum | ECD spectrum | Δδ (δS - δR) values |
| Confidence Level | Definitive ("gold standard") | High (with good spectral correlation) | High (with good spectral correlation) | High (with clear chemical shift differences) |
| Strengths | Unambiguous, provides full 3D structure | No need for crystals, broadly applicable | High sensitivity, small sample amount | Widely available instrumentation (NMR) |
| Weaknesses | Crystal growth can be a major hurdle | Requires specialized instrumentation and computational expertise | Requires a chromophore | Requires derivatization, potential for kinetic resolution |
IV. Visualizing the Workflow: A Guide for Decision Making
To aid in the selection of the most appropriate method, the following decision-making workflow is presented.
Caption: Decision-making workflow for selecting an appropriate method for absolute configuration determination.
The following diagram illustrates the general experimental workflow for determining absolute configuration using a spectroscopic method coupled with computational analysis.
Caption: General workflow for absolute configuration determination using VCD or ECD spectroscopy.
V. Conclusion: An Integrated Approach for Unwavering Confidence
The determination of absolute configuration is a non-negotiable aspect of modern drug development. While X-ray crystallography remains the definitive method, its reliance on high-quality single crystals necessitates the availability of robust alternative techniques. For products derived from this compound, which may present as oils or amorphous solids, solution-state methods such as VCD, ECD, and NMR with chiral derivatizing agents are invaluable tools.
The choice of method should be guided by the specific properties of the molecule . A pragmatic and often powerful approach involves the use of multiple techniques to provide orthogonal data, thereby increasing the confidence in the final assignment. As a senior application scientist, my recommendation is to view these techniques not as competitors, but as complementary components of a comprehensive analytical toolkit. By understanding the principles, strengths, and limitations of each method, researchers can navigate the complexities of stereochemistry with precision and confidence, ultimately contributing to the development of safer and more effective medicines.
References
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Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 681-90. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-21. [Link]
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Nafie, L. A. (2008). Vibrational CD, Theory and Application to Determination of Absolute Configuration. Chirality, 20(5), 671-80. [Link]
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Allen, D. A., Tomaso, A. E., Jr, Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(10), 1433-1436. [Link]
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Lodish, H., Berk, A., Zipursky, S. L., et al. (2000). Molecular Cell Biology. 4th edition. New York: W. H. Freeman; Section 3.5, Determining the Three-Dimensional Structure of a Protein. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]
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American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
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Wenzel, M., & Juber, S. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie (International ed. in English), 59(37), 15875–15879. [Link]
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Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. [Link]
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Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466–475. [Link]
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MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-90. [Link]
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Szlag, V. M., et al. (2021). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. International Journal of Molecular Sciences, 22(14), 7353. [Link]
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Cai, P., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 14(12), 3169-3176. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The Use of X-ray Crystallography to Determine Absolute Configuration (II). CHIMIA International Journal for Chemistry, 62(4), 259-262. [Link]
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
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Parsons, S. (2017). Determination of absolute configuration using X-ray diffraction. Tetrahedron: Asymmetry, 28(10), 1255-1264. [Link]
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McCann, D. M., & Stephens, P. J. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 71(16), 6074–6089. [Link]
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Zhang, H., et al. (2012). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Current Organic Chemistry, 16(12), 1477-1497. [Link]
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Cimino, P., et al. (2014). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Organic & Biomolecular Chemistry, 12(45), 9168-9177. [Link]
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BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. [Link]
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Reyes-Rodríguez, G. J., Algera, R. F., & Collum, D. B. (2018). Figure 3. 1 H NMR spectrum of oxazolidinone 9 in CDCl 3. ResearchGate. [Link]
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Polavarapu, P. L. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in molecular biology (Clifton, N.J.), 1055, 149–162. [Link]
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Kelly, A. M., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(11), 4682–4692. [Link]
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Comparative study of protecting groups for Oxazolidine-4-carboxylic acid hydrochloride in multistep synthesis
A Comparative Guide to Protecting Groups for (S)-Oxazolidine-4-carboxylic Acid in Multistep Synthesis
Introduction: The Strategic Value of a Chiral Building Block
(S)-Oxazolidine-4-carboxylic acid, a constrained cyclic analog of serine, serves as a pivotal chiral building block in medicinal chemistry and drug development. Its rigid structure is invaluable for introducing conformational constraints into peptides and small molecules, often leading to enhanced biological activity, selectivity, and metabolic stability. However, its bifunctional nature, possessing both a secondary amine and a carboxylic acid, necessitates a carefully planned protecting group strategy to prevent undesirable side reactions during multistep synthesis. This guide provides an in-depth comparative analysis of common protecting groups for both the amine and carboxylic acid functionalities, offering experimental insights and data to inform the selection of an optimal synthetic route.
Part 1: Protection of the Secondary Amine
The secondary amine of the oxazolidine ring is a nucleophilic center that requires protection to prevent N-acylation, N-alkylation, or other side reactions during subsequent synthetic steps, particularly during carboxylic acid activation for amide bond formation.[1] The choice of the N-protecting group is dictated by its stability under various reaction conditions and the orthogonality of its cleavage conditions relative to other protecting groups in the molecule.[2] We will compare the three most ubiquitous urethane-type protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
dot
Caption: Workflow for N-protection and deprotection cycles.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups in peptide synthesis due to its ease of introduction and its stability to a broad range of nucleophilic and basic conditions.[3]
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a mild base like sodium bicarbonate or triethylamine (TEA) in a solvent mixture such as THF/water or dichloromethane (DCM).[3][4] The reaction proceeds smoothly at room temperature.
-
Stability: It is highly stable to bases (e.g., NaOH, piperidine) and catalytic hydrogenation conditions, making it orthogonal to Fmoc and Cbz groups, respectively.[5][6]
-
Deprotection (Acidolysis): The Boc group is readily cleaved under anhydrous acidic conditions.[5] The most common reagent is trifluoroacetic acid (TFA), often as a 20-50% solution in DCM.[5] Alternatively, 4M HCl in dioxane is a standard and effective choice.[7] The mechanism involves the formation of a stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger.
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group, introduced by Bergmann and Zervas in the 1930s, was a cornerstone of solution-phase peptide synthesis.[8] Its unique deprotection methods provide valuable orthogonality.
-
Introduction: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., NaHCO₃ or Na₂CO₃ in an aqueous/organic biphasic system) or with an organic base in an anhydrous solvent.[8]
-
Stability: It is stable to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal, making it an excellent orthogonal protecting group.[8][9]
-
Deprotection (Hydrogenolysis & Acidolysis): The primary method for Cbz cleavage is catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst, Pd/C).[8] This method is exceptionally mild and clean, yielding toluene and carbon dioxide as byproducts. Alternatively, strong acidic conditions such as HBr in acetic acid can be used, which is particularly useful when the molecule contains other functionalities sensitive to reduction.[9][10]
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is the foundation of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for very mild deprotection conditions that preserve acid-sensitive linkages and side-chain protecting groups.[11]
-
Introduction: The Fmoc group is introduced using reagents like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl in the presence of a base.[12]
-
Stability: It is stable to acidic conditions and hydrogenolysis, providing orthogonality to both Boc and Cbz strategies.[5][13]
-
Deprotection (Base-mediated): The Fmoc group is rapidly cleaved by treatment with a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[11] The mechanism proceeds via a β-elimination pathway.
Comparative Summary of N-Protecting Groups
| Protecting Group | Introduction Reagent | Common Deprotection Conditions | Stability Profile | Key Advantages |
| Boc | (Boc)₂O | 20-50% TFA in DCM; 4M HCl in dioxane | Stable to base and hydrogenolysis | Robust, cost-effective, orthogonal to Fmoc/Cbz |
| Cbz (Z) | Cbz-Cl | H₂, Pd/C (Hydrogenolysis); HBr/AcOH | Stable to mild acid and base | Orthogonal to Boc/Fmoc; mild hydrogenolysis cleavage |
| Fmoc | Fmoc-OSu | 20% Piperidine in DMF | Stable to acid and hydrogenolysis | Very mild deprotection; ideal for acid-sensitive substrates |
Part 2: Protection of the Carboxylic Acid
Protecting the carboxylic acid as an ester is essential to prevent it from reacting during steps involving strong bases or nucleophiles and to enable reactions at the N-terminus.[14] The choice of ester depends on the desired deprotection method and its compatibility with the N-protecting group and other functionalities.
dot
Caption: Example of an orthogonal Boc/Bn protection strategy.
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl 3-(tert-butoxycarbonyl)oxazolidine-4-carboxylate
This protocol details a full protection strategy using the orthogonal Boc and tert-butyl groups.
-
Esterification: Suspend (S)-Oxazolidine-4-carboxylic acid hydrochloride (1.0 eq) in dichloromethane (DCM). Add isobutylene (1.5 eq) and a catalytic amount of concentrated H₂SO₄. Seal the vessel and stir at room temperature for 24-48 hours. Neutralize the reaction with aqueous NaHCO₃, extract the organic layer, dry with Na₂SO₄, and concentrate in vacuo to yield the tert-butyl ester.
-
N-Boc Protection: Dissolve the resulting ester (1.0 eq) in a 1:1 mixture of THF and water. Add NaHCO₃ (2.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq). Stir vigorously at room temperature for 12-24 hours. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography to obtain the fully protected product.
Protocol 2: Synthesis of (S)-benzyl 3-(benzyloxycarbonyl)oxazolidine-4-carboxylate
This protocol details a full protection strategy using the Cbz and benzyl groups, which can be removed simultaneously.
-
N-Cbz Protection: Dissolve (S)-Oxazolidine-4-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C and add Na₂CO₃ (2.5 eq). Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature. Allow the reaction to warm to room temperature and stir overnight. Acidify the aqueous layer and extract with ethyl acetate. Dry the organic layer and concentrate to yield N-Cbz-(S)-Oxazolidine-4-carboxylic acid. [8]2. Esterification: Dissolve the N-Cbz acid (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and benzyl bromide (Bn-Br, 1.2 eq). Stir the mixture at room temperature for 12 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.
Conclusion and Recommendations
The selection of a protecting group strategy for (S)-Oxazolidine-4-carboxylic acid is a critical decision that impacts the entire synthetic route.
-
For Solid-Phase Peptide Synthesis (SPPS) , the Fmoc/tBu strategy is the industry standard. The use of N-Fmoc protection allows for mild, iterative deprotection cycles compatible with acid-sensitive resins and side chains.
-
For Solution-Phase Synthesis , the Boc/Bn strategy offers excellent orthogonality and flexibility. The ability to selectively cleave the benzyl ester via mild hydrogenolysis is a significant advantage for fragment condensation or other C-terminal modifications.
-
The Cbz group remains a viable option, particularly when extreme stability to both acid and base is required during intermediate steps. Its removal by hydrogenolysis is clean and efficient.
Ultimately, the ideal choice depends on the specific target molecule, the planned subsequent reactions, and the presence of other sensitive functional groups. A thorough understanding of the stability and cleavage conditions for each protecting group is paramount to designing a successful and efficient multistep synthesis.
References
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ResearchGate. (2025). Protecting Groups in Peptide Synthesis | Request PDF. [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
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-
Wiley Online Library. (2004). Amino Acid-Protecting Groups. [Link]
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Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
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National Center for Biotechnology Information. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
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Royal Society of Chemistry. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
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Bentham Science. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
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ResearchGate. (2017). Synthesis of Fmoc-protected Q4As via imidazolidinones 3. [Link]
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ResearchGate. (2015). Deprotection of O-Boc and other protecting groups. [Link]
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-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
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PubChem. (n.d.). Fmoc-oxazolidine-4-carboxylic acid. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
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Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
ResearchGate. (2010). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]
-
Journal of the American Chemical Society. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
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ResearchGate. (2022). Conversion of Carboxylic Acids into Esters without Use of Alcohols. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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National Center for Biotechnology Information. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. [Link]
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YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]
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LookChem. (n.d.). (S)-N-Cbz-4-Methyl-5-oxooxazolidine. [Link]
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Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. [Link]
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A Senior Application Scientist's Guide: Assessing the Impact of Oxazolidine-4-carboxylic Acid Hydrochloride on Peptide Conformation
Introduction: Engineering Peptide Conformation Beyond Proline
In the landscape of drug discovery and peptide engineering, the ability to precisely control the three-dimensional structure of a peptide is paramount to its function. For decades, the unique cyclic structure of proline has been the cornerstone of this effort, introducing rigid kinks and turns that define peptide architecture.[1][2] However, the natural constraints of proline, particularly the relatively low energy barrier between its cis and trans amide bond conformations, present limitations.[2] This guide introduces Oxazolidine-4-carboxylic acid (Oic), a proline surrogate, and provides a comparative framework for assessing its impact on peptide conformation against other common proline analogs.
Oxazolidine-4-carboxylic acid, a derivative of serine or threonine, incorporates an oxygen atom into the five-membered ring. This seemingly subtle modification has profound stereoelectronic effects that offer a more deterministic control over the peptide backbone, particularly in stabilizing specific turn structures.[3] This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal relationships between molecular structure and conformational outcome, providing the technical details and validated methodologies required to rigorously assess these effects in your own work.
Section 1: The Rationale for Proline Surrogates in Peptide Design
Proline's pyrrolidine ring restricts the backbone dihedral angle φ to a narrow range (approx. -60°), making it a powerful tool for disrupting α-helices and β-sheets and for inducing turns.[1] However, the Xaa-Pro peptide bond readily interconverts between cis and trans isomers, a process that is often a rate-limiting step in protein folding and can lead to conformational heterogeneity in synthetic peptides.[4] Proline analogs, or mimetics, are designed to overcome these limitations by further constraining the ring structure or altering its electronic properties to favor one conformation over others.[3]
This guide focuses on a comparative analysis of Oxazolidine-4-carboxylic acid (Oic) against two other widely used proline analogs: L-thiazolidine-4-carboxylic acid (Thz) and L-azetidine-2-carboxylic acid (Aze).
-
Oxazolidine-4-carboxylic acid (Oic): Formed from serine or threonine, the ring oxygen's electronegativity influences the amide bond, favoring cis conformations through dipole interactions.[3] This makes it a potent inducer of Type VI β-turns.
-
L-thiazolidine-4-carboxylic acid (Thz): A cysteine-derived analog where a sulfur atom replaces the γ-carbon. Like Oic, it can influence the cis-trans equilibrium.[3]
-
L-azetidine-2-carboxylic acid (Aze): A smaller, four-membered ring analog. Its increased ring strain alters the bond angles of the peptide backbone, making peptides containing it more flexible than those with proline.[5]
Comparative Structural Properties of Proline Analogs
| Parameter | L-Proline (Pro) | Oxazolidine-4-carboxylic acid (Oic) | Thiazolidine-4-carboxylic acid (Thz) | Azetidine-2-carboxylic acid (Aze) |
| Ring Size | 5-membered | 5-membered | 5-membered | 4-membered |
| Heteroatom | None (Carbon) | Oxygen (O) | Sulfur (S) | None (Carbon) |
| Primary Conformational Impact | Induces turns, moderate cis/trans population | Strongly favors cis amide bond, induces Type VI turns | Favors cis amide bond | Increases backbone flexibility, destabilizes ordered structures |
| Precursor Amino Acid | Glutamate | Serine/Threonine | Cysteine | (Synthetic) |
Section 2: Experimental Design for Conformational Assessment
A robust assessment of a proline analog's impact requires a multi-faceted approach. We advocate for a self-validating system where data from two orthogonal techniques, Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to build a cohesive conformational model.
Caption: Workflow for comparative conformational analysis of peptides.
Methodology 1: Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[6] For peptides, the backbone amides are the primary chromophores, and their arrangement in secondary structures (α-helix, β-sheet, β-turn, random coil) gives rise to characteristic CD spectra.[1] This makes CD an excellent, rapid technique for assessing the global secondary structure content of a peptide in solution.[6] A shift in the CD spectrum upon substitution of proline with an analog provides direct evidence of a change in the peptide's overall conformation.
Detailed Protocol:
-
Sample Preparation: Prepare a 100 µM solution of each purified peptide (Pro, Oic, Thz, and Aze-containing variants) in 10 mM phosphate buffer at pH 7.0. Prepare a matched buffer blank.[6]
-
Instrument Setup: Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas for at least 30 minutes prior to use.
-
Blank Measurement: Record the spectrum of the buffer blank from 260 nm to 190 nm in a 1 mm path length quartz cuvette.[6]
-
Sample Measurement: Rinse the cuvette thoroughly, then record the spectrum of each peptide solution using the same instrument settings.[6] Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.
-
Data Processing: Subtract the buffer blank spectrum from each peptide spectrum. Convert the resulting ellipticity (in millidegrees) to Mean Residue Molar Ellipticity [θ] using the following equation: [θ] = (mdeg) / (10 * l * c * n) where l is the path length in cm, c is the molar concentration, and n is the number of residues.[6]
Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides atomic-level information about peptide structure and dynamics in solution.[5][7] For this application, its power lies in two areas:
-
Cis/Trans Isomerism: The chemical environments of atoms preceding a proline or proline analog are significantly different in the cis and trans conformations. This results in two distinct sets of signals in the NMR spectrum, allowing for the direct quantification of the cis/trans population ratio.[8][9]
-
3D Structure: Through-space correlations from a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provide distance restraints between protons that are close in space (<5 Å). These restraints can be used to calculate a high-resolution 3D structure of the peptide.[10]
Detailed Protocol:
-
Sample Preparation: Dissolve each purified peptide to a final concentration of 1-2 mM in a 90% H₂O / 10% D₂O buffer solution (e.g., phosphate buffer, pH 6.5).
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field (≥600 MHz) spectrometer. Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for sequential assignment and structure calculation.[10]
-
-
Data Analysis (cis/trans Ratio): In the 1D proton or 2D spectra, identify the CαH proton resonance of the residue preceding the proline analog. The presence of two distinct peaks for this proton indicates cis and trans isomers. Integrate the volume of these cross-peaks to determine the population ratio.[11]
-
Structure Calculation: Use the distance restraints derived from NOESY peak volumes as input for structure calculation software (e.g., CYANA, CNS) to generate an ensemble of 3D structures consistent with the experimental data.[10]
Section 3: Comparative Analysis - A Case Study
To illustrate the application of these methodologies, we present data from a hypothetical case study on a model hexapeptide: Ac-Tyr-Gly-Xaa-Gly-Trp-NH₂ , where Xaa is replaced by Pro, Oic, Thz, or Aze. This sequence is designed to be flexible, allowing the conformational impact of the Xaa residue to be clearly observed.
CD Spectroscopy Results: Global Secondary Structure
The CD spectra reveal dramatic differences in the overall conformation of the peptides.
| Peptide Variant (Xaa) | [θ] at 222 nm (deg·cm²·dmol⁻¹) | [θ] at 205 nm (deg·cm²·dmol⁻¹) | Dominant Conformation Interpreted |
| Proline (Pro) | -2,500 | -15,000 | Polyproline Type II (PPII) / Random Coil |
| Oxazolidine (Oic) | +4,000 | -20,000 | Type VI β-turn |
| Thiazolidine (Thz) | +1,500 | -18,000 | β-turn / Random Coil |
| Azetidine (Aze) | -1,000 | -12,000 | Predominantly Random Coil |
Analysis: The Pro-containing peptide shows a spectrum characteristic of a disordered or extended PPII-like structure. In stark contrast, the Oic-peptide displays a positive peak around 220-230 nm and a strong negative peak below 210 nm, a classic signature for a Type VI β-turn, which is defined by a cis amide bond at the i+2 position (the Gly-Oic bond). The Thz-peptide shows a less pronounced turn signature, suggesting a mixed population of turn and random coil structures. The Aze-peptide's spectrum is indicative of a highly flexible, random coil conformation, consistent with the increased entropic freedom conferred by the four-membered ring.[5]
NMR Spectroscopy Results: Cis/Trans Isomerism
NMR analysis of the Gly CαH proton preceding the Xaa residue provides a quantitative measure of the amide bond population.
| Peptide Variant (Xaa) | Trans Isomer Population | Cis Isomer Population | Key Observation |
| Proline (Pro) | ~80% | ~20% | Standard trans preference |
| Oxazolidine (Oic) | <5% | >95% | Almost complete shift to cis |
| Thiazolidine (Thz) | ~40% | ~60% | Significant shift to cis |
| Azetidine (Aze) | ~85% | ~15% | Similar to Proline |
Analysis: This data provides the atomic-level explanation for the CD results. The incorporation of Oic almost completely locks the preceding amide bond in the cis conformation. This is the direct cause of the stable Type VI β-turn observed by CD. Thz also significantly promotes the cis population, but not to the same extent as Oic, explaining the weaker turn signature. Both Pro and Aze show the expected preference for the trans isomer.[3]
Sources
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- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to Organocatalysts in Asymmetric Synthesis: Benchmarking Oxazolidine-4-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is paramount, particularly in the realm of drug discovery and development. Asymmetric organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysts, offering mild reaction conditions and reduced metal contamination in active pharmaceutical ingredients (APIs).[1] Among the pioneering organocatalysts, L-proline and its derivatives have established a "gold standard" for a variety of asymmetric transformations, including the venerable aldol and Michael reactions.[2][3][4][5][6] This guide introduces oxazolidine-4-carboxylic acid hydrochloride as a compelling, yet less explored, alternative and provides a framework for its comparative evaluation against established organocatalysts.
While direct, head-to-head comparative studies are nascent in the literature, the structural analogy of oxazolidine-4-carboxylic acid to proline suggests a similar catalytic potential. This document serves as a technical guide for researchers to benchmark its performance, offering a synthesis of existing data on related catalysts, a proposed mechanistic framework, and detailed experimental protocols for direct comparison.
The Catalytic Paradigm: Proline and its Analogs
L-proline, a naturally occurring chiral amino acid, has been a workhorse in organocatalysis due to its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[2][3] This allows it to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions, facilitating a range of enantioselective C-C bond-forming reactions.[3] The rigid pyrrolidine ring structure provides a well-defined chiral environment, effectively directing the stereochemical outcome of the reaction.[7]
Key Asymmetric Reactions Catalyzed by Proline and its Derivatives:
-
Aldol Reaction: A cornerstone of carbon-carbon bond formation, the asymmetric aldol reaction joins a ketone or aldehyde enolate with another aldehyde to create a β-hydroxy carbonyl compound with high stereocontrol.[6][8][9]
-
Michael Addition: This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, a critical transformation for the synthesis of a wide array of complex molecules.[7]
-
Mannich Reaction: A three-component reaction between an aldehyde, an amine, and a carbonyl compound, yielding β-amino carbonyl compounds.
The success of proline has spurred the development of numerous derivatives, each designed to enhance reactivity, selectivity, or solubility in various reaction media.[9]
Introducing this compound: A Structural and Mechanistic Perspective
Oxazolidine-4-carboxylic acid, a cyclic analog of serine, shares key structural features with proline, namely a secondary amine within a heterocyclic ring and a carboxylic acid group. The hydrochloride salt ensures stability and enhances solubility in certain solvents. It is hypothesized that, like proline, it can participate in enamine and iminium ion catalysis.
The key distinction lies in the presence of an oxygen atom in the five-membered ring in place of a methylene group. This substitution is expected to modulate the electronic properties and conformational rigidity of the catalytic intermediates, potentially influencing reactivity and stereoselectivity.
Proposed Catalytic Cycle for an Asymmetric Aldol Reaction
The proposed catalytic cycle for an oxazolidine-4-carboxylic acid catalyzed asymmetric aldol reaction, drawing parallels with the well-established mechanism for proline, is illustrated below. The catalyst first reacts with a ketone to form an enamine intermediate. This enamine then attacks an aldehyde in a stereocontrolled fashion, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Comparative Performance Data: A Benchmark Against Proline Derivatives
To provide a clear benchmark, the following table summarizes the performance of L-proline and a common derivative in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a standard model reaction. Researchers can use this data as a reference point when evaluating the efficacy of this compound under identical conditions.
| Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | DMSO | 4 | 68 | 95:5 | 76 | |
| L-Proline | CH2Cl2 | 48 | 96 | >95:5 | 78 | |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | CH2Cl2 | 2 | 99 | 95:5 | 96 | [9] |
Experimental Protocols for Benchmarking Studies
To ensure a fair and accurate comparison, it is crucial to employ standardized experimental protocols. The following detailed procedures for a benchmark asymmetric aldol reaction can be adapted to test this compound against other organocatalysts.
General Experimental Workflow
A systematic approach is essential for obtaining reliable and reproducible results. The following workflow outlines the key stages of an organocatalytic reaction.
Caption: Standard workflow for an organocatalytic reaction.
Detailed Protocol for Asymmetric Aldol Reaction
Materials:
-
This compound (or other organocatalyst)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Anhydrous solvent (e.g., DMSO, CH2Cl2)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the organocatalyst (e.g., 0.03 mmol, 10 mol%).
-
Solvent and Reagents: Add the anhydrous solvent (1.0 mL) and cyclohexanone (1.0 mmol, 10 equivalents). Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the enamine intermediate.
-
Initiation: Add 4-nitrobenzaldehyde (0.1 mmol, 1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
While L-proline and its derivatives have rightfully earned their place as stalwart catalysts in asymmetric synthesis, the exploration of novel organocatalysts is essential for expanding the synthetic chemist's toolkit. This compound presents a structurally intriguing and potentially valuable alternative. Its unique electronic and steric properties, arising from the in-ring oxygen atom, may offer advantages in certain transformations, potentially leading to improved reactivity, altered stereoselectivity, or enhanced solubility profiles.
This guide provides the foundational knowledge and practical protocols for researchers to undertake a systematic and objective evaluation of this compound. Through rigorous benchmarking against established catalysts, the scientific community can unlock the full potential of this promising organocatalyst and further advance the field of asymmetric synthesis.
References
-
L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Taylor & Francis Online. [Link]
-
Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. ResearchGate. [Link]
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A review: L- Proline as an organocatalyst. ResearchGate. [Link]
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A review: L- Proline as an organocatalyst. iarjset. [Link]
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Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. MDPI. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
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Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. NIH. [Link]
-
Examples of organocatalysts and additives employed in the Michael... ResearchGate. [Link]
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Asymmetric Catalysis with Chiral Oxazolidine Ligands. ResearchGate. [Link]
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Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. RSC Advances. [Link]
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Asymmetric double aldol reaction of chiral acetyloxazolidinone. ResearchGate. [Link]
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Representative examples for organocatalytic asymmetric synthesis of oxazolidines and 1,3‐dioxolanes. ResearchGate. [Link]
-
Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? - Thoughts and Experiments Pointing to an Altern. Helvetica Chimica Acta. [Link]
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Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. NIH. [Link]
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Organocatalytic asymmetric 5-hydroxyisoxazolidine synthesis: a highly enantioselective route to beta-amino acids. PubMed. [Link]
-
Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients. PubMed. [Link]
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Proline-Catalyzed Asymmetric Aldol Reactions. Studylib. [Link]
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Safety Operating Guide
Mastering Chemical Disposal: A Guide to Oxazolidine-4-Carboxylic Acid Hydrochloride
For Immediate Reference: Proper Disposal of Oxazolidine-4-Carboxylic Acid Hydrochloride
| Waste Type | Immediate Action | Primary Disposal Method | Secondary Disposal Method |
| Solid Compound | Segregate in a clearly labeled, sealed container. | Licensed Hazardous Waste Disposal | Incineration (with NOx scrubbing) |
| Aqueous Solution | Neutralize with a suitable base to a pH of 6-8. | Drain disposal (if permitted by local regulations and free of other hazardous materials) | Licensed Hazardous Waste Disposal |
| Contaminated Labware | Decontaminate with a suitable solvent or neutralize. | Dispose of as hazardous waste. | N/A |
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. As a Senior Application Scientist, my aim is to equip you with not just the "how," but also the "why," ensuring that these procedures become an integral and intuitive part of your laboratory safety culture.
Understanding the Hazard Profile
This compound is an organic compound that presents a multifaceted hazard profile. It is crucial to understand these risks to appreciate the rationale behind the disposal procedures.
-
Corrosivity: The hydrochloride salt renders this compound acidic. Direct contact can cause irritation to the skin and eyes.[1][2]
-
Toxicity: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).
-
Environmental Hazards: Discharge into the environment must be avoided.[4] While some data suggests oxazolidine is biodegradable, its effects on aquatic life warrant caution.[5]
The Disposal Decision Workflow
The primary decision point for disposing of this compound hinges on its form (solid or aqueous solution) and the presence of other contaminants. The following workflow provides a logical path to compliant disposal.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to the following protocols is mandatory for ensuring safety and regulatory compliance.
Disposal of Solid this compound
Solid waste should be handled with the utmost care to prevent dust formation and exposure.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves. If there is a risk of dust inhalation, a NIOSH-approved respirator is required.
-
Containment: Carefully transfer the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Toxic").
-
Storage: Store the container in a designated satellite accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[1]
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. Incineration is a potential disposal method for this organic compound, but it's important to note that the presence of nitrogen may lead to the formation of nitrogen oxides (NOx) during combustion, which requires appropriate scrubbing technology.[1][6]
Disposal of Aqueous Solutions of this compound
For aqueous solutions that do not contain other hazardous materials, neutralization is a viable pre-treatment step.
-
PPE: Wear a lab coat, safety goggles, and nitrile gloves.
-
Dilution: If the solution is concentrated, dilute it with water in a large, appropriate container.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), while stirring continuously. Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, and if local regulations permit, the solution can be disposed of down the drain with copious amounts of water. If drain disposal is not permitted, or if the solution contains other hazardous components, it must be collected in a labeled hazardous waste container for disposal by a licensed contractor.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
References
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Sigma-Aldrich. (S)-Oxazolidine-4-carboxylic acid hydrochloride Safety Data Sheet.
-
Sigma-Aldrich. This compound Safety Data Sheet.
-
ChemicalBook. (2022-08-11). This compound Safety Data Sheet.
-
Santos. Qualitative Tier 2 Assessment for Oxazolidine.
-
ChemicalBook. This compound Product Information.
-
Cole-Parmer. 2-Oxoimidazolidine-4-carboxylic acid Material Safety Data Sheet.
-
Thermo Fisher Scientific. L(-)-Thiazolidine-4-carboxylic acid Safety Data Sheet.
-
AK Scientific, Inc. 3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid Safety Data Sheet.
-
Thermo Fisher Scientific. L-Thiazolidine-4-carboxylic acid Safety Data Sheet.
-
Thermo Fisher Scientific. (S)-(-)-2-Oxazolidinone-4-carboxylic acid Safety Data Sheet.
-
Angene Chemical. Oxazolidine Safety Data Sheet.
-
Thermo Fisher Scientific. (R)-3-Acetylthiazolidine-4-carboxylic acid Safety Data Sheet.
-
Greenbook.net. Safety Data Sheet for a Mixture of Calcium salts and Carboxylic acids.
-
Sigma-Aldrich. Coumarin-3-carboxylic acid Safety Data Sheet.
-
PubChem. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid Hazard Information.
-
LGC Standards. This compound Product Information.
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Navigating the Safe Handling of Oxazolidine-4-carboxylic acid hydrochloride: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. Oxazolidine-4-carboxylic acid hydrochloride, a compound of interest in various research applications, requires meticulous handling to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is grounded in best practices.
Understanding the Risks: Why PPE is Non-Negotiable
This compound and its chemical relatives are classified as hazardous substances that can cause significant harm upon exposure. Safety Data Sheets (SDS) for this and similar compounds consistently highlight the following risks:
-
Skin Irritation and Corrosion: Direct contact can lead to skin irritation, and in some cases, severe burns.[1][2][3]
-
Serious Eye Damage: The eyes are particularly vulnerable, with potential for serious and irreversible damage upon contact.[1][2][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system, causing coughing and breathing difficulties.[1][5]
-
Harmful if Swallowed: Ingestion can be harmful to the body.[6][7]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of your laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[8][9]
Core Principles of PPE Selection
The selection of appropriate PPE is dictated by the specific tasks being performed and the potential for exposure. The guiding principle is to create a barrier between the individual and the hazardous substance. This involves a multi-layered approach to protection.
Engineering Controls: Your First Line of Defense
Before relying solely on PPE, it is crucial to implement engineering controls to minimize airborne contaminants.
-
Chemical Fume Hood: All work that may generate dust or aerosols of this compound, such as weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[10] This primary containment device is essential for protecting the user from inhaling hazardous particles.
Task-Specific PPE Recommendations
The level of PPE required will vary depending on the procedure. Below is a breakdown of recommended PPE for common laboratory tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Weighing and Transferring Solid Compound | Primary: Nitrile gloves (double-gloved), safety glasses with side shields, lab coat. Secondary (in fume hood): No additional respiratory protection is typically needed if work is performed correctly within the fume hood. |
| Preparing Solutions | Primary: Nitrile gloves (double-gloved), chemical splash goggles, lab coat. Secondary: Face shield if there is a significant splash risk. |
| Running Reactions and Work-up | Primary: Nitrile gloves (double-gloved), chemical splash goggles, lab coat. Secondary: Consider a face shield and appropriate respiratory protection if there is a risk of aerosol generation outside of a fume hood. |
| Handling Waste and Decontamination | Primary: Nitrile gloves (double-gloved), chemical splash goggles, lab coat. |
A Step-by-Step Guide to PPE Usage
Proper donning and doffing of PPE are as crucial as the selection itself to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Sequential process for safely removing and disposing of PPE.
Detailed PPE Specifications and Rationale
-
Hand Protection:
-
Material: Chemically resistant nitrile gloves are the standard recommendation.[11] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Practice: Double-gloving is a best practice when handling hazardous solids and solutions.[12] The outer glove is removed immediately after handling the primary container, minimizing the spread of contamination. The inner glove remains on for subsequent steps.
-
-
Eye and Face Protection:
-
Safety Glasses: Should have side shields to protect from flying particles during solid transfers.
-
Chemical Splash Goggles: Essential when handling solutions to protect against splashes from all angles.[11]
-
Face Shield: Provides an additional layer of protection for the entire face and should be worn over safety goggles when there is a higher risk of splashing.
-
-
Respiratory Protection:
-
When to Use: If engineering controls like a fume hood are not available or are not functioning correctly, or if there is a risk of generating significant dust or aerosols, respiratory protection is necessary.
-
Type: A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended for solid particles.[5][11] For handling concentrated solutions that may release vapors, an acid gas cartridge may be required.[13][14] A proper fit test is mandatory to ensure the respirator's effectiveness.
-
-
Protective Clothing:
-
A long-sleeved lab coat made of a low-permeability fabric is required to protect the skin and personal clothing.[12] Ensure cuffs are snug.
-
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6][15] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][15][16] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Disposal of Contaminated PPE and Waste
All disposable PPE (gloves, etc.) that has come into contact with this compound must be considered hazardous waste.
-
Procedure:
-
Carefully doff PPE as described above.
-
Place all contaminated items in a designated, labeled hazardous waste container.
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of contaminated items in the regular trash.[13]
-
Conclusion: Fostering a Culture of Safety
The responsible use of personal protective equipment is a cornerstone of laboratory safety. By understanding the hazards associated with this compound and implementing the multi-faceted safety protocols outlined in this guide, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the integrity and quality of your scientific endeavors.
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]
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Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid . Cole-Parmer. [Link]
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Safety Data Sheet - Oxazolidine . Angene Chemical. [Link]
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(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid . PubChem - NIH. [Link]
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What PPE Should You Wear When Handling Acid 2024? . LeelineWork. [Link]
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Hydrochloric Acid Safe Handling Guideline . SLAC National Accelerator Laboratory. [Link]
-
Occupational Health Guidelines for Chemical Hazards (81-123) . NIOSH - CDC. [Link]
-
NIOSH Pocket Guide to Chemical Hazards: Hydrogen chloride . CDC/NIOSH. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Formic acid . CDC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
